(+)-Alpha-cedrene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35964-52-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m0/s1 |
InChI Key |
IRAQOCYXUMOFCW-KYEXWDHISA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Alpha-Cedrene: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alpha-cedrene is a tricyclic sesquiterpene hydrocarbon that is a significant component of various essential oils, most notably cedarwood oil. Its characteristic woody and aromatic scent has led to its widespread use in the fragrance industry. Beyond its olfactory properties, this compound and its isomers have garnered interest for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae family. The concentration of this sesquiterpene can vary significantly depending on the species, geographical location, and the specific part of the plant being analyzed.
Table 1: Quantitative Occurrence of Alpha-Cedrene in Various Natural Sources
| Plant Species | Family | Plant Part | α-Cedrene Content (%) | Reference(s) |
| Juniperus virginiana (Eastern Red Cedar) | Cupressaceae | Wood | 28.11 | [1] |
| Cupressus funebris (Chinese Weeping Cypress) | Cupressaceae | Wood | 16.9 - 31.99 | [2][3] |
| Juniperus ashei (Ashe Juniper / Texas Cedarwood) | Cupressaceae | Wood | Major Component | [4] |
| Juniperus chinensis (Chinese Juniper) | Cupressaceae | Wood | 4.8 | [2] |
| Cedrus deodara (Himalayan Cedar) | Pinaceae | Wood | Major Constituent | [5] |
| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial Parts | 57 (of olefin fraction) | [6] |
| Cephalaria lycica | Caprifoliaceae | Aerial Parts | 26.03 | |
| Verbena officinalis (Common Verbena) | Verbenaceae | Aerial Parts | Trace Amounts | [2] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for terpenoid compounds, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the crucial step that leads to the diverse array of sesquiterpene skeletons, including that of alpha-cedrene.
The key enzyme responsible for this transformation is a sesquiterpene synthase, specifically an alpha-cedrene synthase. While the exact enzyme responsible for the synthesis of the (+)-enantiomer has not been fully characterized in all producer organisms, the general mechanism is understood to proceed through a series of carbocationic intermediates. The stereochemical outcome of the final product is dictated by the specific folding of the FPP substrate within the active site of the synthase enzyme.
The biosynthesis can be conceptually divided into the following stages:
-
Formation of Farnesyl Pyrophosphate (FPP): This is the universal precursor for all sesquiterpenes and is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
-
Ionization of FPP: The enzyme catalyzes the removal of the pyrophosphate group from FPP, generating a farnesyl cation.
-
Cyclization Cascade: The highly reactive farnesyl cation undergoes a series of intramolecular cyclizations. In the case of cedrene (B97730) biosynthesis, this is initiated by a 1,6-cyclization to form a bisabolyl cation intermediate.
-
Rearrangements and Final Cyclization: The bisabolyl cation undergoes further rearrangements and a final cyclization to form the tricyclic cedrane (B85855) skeleton.
-
Deprotonation: The final step involves the abstraction of a proton to form the stable double bond in the alpha-cedrene molecule.
Experimental Protocols
Extraction of this compound from Natural Sources (Hydrodistillation)
Hydrodistillation is a common method for extracting essential oils, including this compound, from plant materials, particularly wood chips.
Materials and Equipment:
-
Clevenger-type apparatus or similar hydrodistillation unit
-
Heating mantle or hot plate
-
Round-bottom flask
-
Condenser
-
Collection vessel (e.g., graduated cylinder or separatory funnel)
-
Chopped or ground wood material (e.g., Juniperus virginiana heartwood)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: The wood material should be reduced to a small particle size (chips or coarse powder) to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the hydrodistillation apparatus. Place a known quantity of the prepared plant material into the round-bottom flask.
-
Addition of Water: Add distilled water to the flask, ensuring the plant material is fully submerged. The volume of water should be sufficient to prevent the plant material from charring during distillation. A common ratio is 1:10 (w/v) of plant material to water.
-
Distillation: Heat the flask to boiling. The steam generated will pass through the plant material, volatilizing the essential oils.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and converted back into a liquid.
-
Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection vessel. Due to their different densities and immiscibility, the essential oil will form a separate layer on top of the water (hydrosol).
-
Separation: Carefully separate the essential oil layer from the aqueous layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed glass vial in a cool, dark place.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oil samples.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Autosampler or manual syringe
-
This compound analytical standard
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the extracted essential oil sample in the same solvent used for the standards to a concentration within the calibration range.
-
GC-MS Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC-MS system. The following are typical GC-MS parameters for sesquiterpene analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 3 °C/min
-
Hold: Maintain 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion
This compound is a naturally abundant sesquiterpene with significant applications in the fragrance industry and potential for further pharmacological investigation. Its primary natural sources are the essential oils of coniferous trees from the Cupressaceae family. The biosynthesis of this compound proceeds through the well-established terpenoid pathway, with the stereospecific cyclization of farnesyl pyrophosphate by a dedicated synthase being the key determining step. The detailed protocols for extraction and quantification provided in this guide offer a solid foundation for researchers to explore and utilize this valuable natural compound. Further research into the specific enzymes involved in this compound biosynthesis could open avenues for its biotechnological production.
References
Characterization of (+)-α-Cedrene from Cedarwood Oil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-α-Cedrene, a prominent tricyclic sesquiterquiterpene found in the essential oil of cedarwood (Cedrus spp.), is a molecule of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody aroma, coupled with emerging evidence of its biological activities, necessitates a thorough understanding of its physicochemical properties, isolation, and characterization. This technical guide provides a comprehensive overview of (+)-α-cedrene, detailing its properties, spectroscopic signature, and methods for its purification from cedarwood oil. Furthermore, it delves into the known and putative signaling pathways associated with its biological effects, offering a valuable resource for researchers and professionals in drug development.
Physicochemical and Chemical Properties
(+)-α-Cedrene is a colorless to pale yellow liquid with a distinct woody and slightly sweet aroma.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (+)-α-Cedrene | [1] |
| Synonyms | Cedr-8-ene | [2] |
| CAS Number | 469-61-4 | [1][2] |
| Molecular Formula | C₁₅H₂₄ | [1][3] |
| Molecular Weight | 204.35 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Woody, earthy, slightly sweet | [1] |
| Boiling Point | 261-265 °C | [1] |
| Density | ~0.93 g/cm³ at 25°C | [3] |
| Refractive Index | 1.495 - 1.510 at 20°C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents | [1] |
| Stability | Stable under normal storage conditions; may oxidize upon air exposure. Terpenes, in general, have a tendency to polymerize through oxidation. | [1][3] |
Isolation and Purification from Cedarwood Oil
Cedarwood oil is a complex mixture of sesquiterpenes, with α-cedrene being one of the major constituents.[4] The isolation of high-purity (+)-α-cedrene typically involves a multi-step process combining distillation and chromatographic techniques.
Experimental Protocol: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary method for the initial enrichment of α-cedrene from cedarwood oil.[5][6] This technique separates compounds based on their boiling points.
Objective: To obtain a fraction enriched in α-cedrene from raw cedarwood oil.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
Procedure:
-
Charge the round-bottom flask with raw cedarwood oil.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and gradually heat the oil under vacuum. The pressure should be maintained in the range of 0.6 to 7.3 kPa.[5][7]
-
Collect the initial fractions, which will contain lower-boiling point compounds.
-
Monitor the temperature at the distillation head. The fraction containing α-cedrene is typically collected at a head temperature of 110-130°C under a vacuum of ≤-0.1MPa.[6]
-
Collect the α-cedrene-rich fraction in a separate receiving flask. The exact temperature and pressure parameters may require optimization depending on the specific composition of the cedarwood oil.[5]
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-cedrene.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity (+)-α-cedrene for research and as an analytical standard, preparative reversed-phase HPLC (RP-HPLC) is a suitable method. The following protocol is adapted from a method for the purification of β-cedrene and may require optimization for α-cedrene.[8]
Objective: To purify (+)-α-cedrene from an enriched fraction.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC with a UV detector
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of nonpolar sesquiterpenes.
-
Flow Rate: Dependent on column dimensions, typically in the range of 4.0 mL/min for preparative columns.[8]
-
Detection: UV at 210 nm[8]
Procedure:
-
Sample Preparation: Dissolve the α-cedrene-enriched fraction obtained from distillation in acetonitrile to a concentration of 10-50 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter.[8]
-
Chromatography: Inject the sample onto the equilibrated HPLC column. Run a gradient elution to separate the components.
-
Fraction Collection: Collect the fractions corresponding to the α-cedrene peak based on retention time.
-
Post-Purification Processing: Combine the collected fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure. Perform a liquid-liquid extraction with a nonpolar solvent (e.g., n-hexane) to recover the purified α-cedrene. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the final product.[8]
-
Purity Analysis: Confirm the purity of the isolated (+)-α-cedrene using analytical HPLC and GC-MS.
Caption: Isolation and purification workflow for (+)-α-cedrene.
Spectroscopic Characterization
The structural elucidation and confirmation of (+)-α-cedrene are achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification and quantification of α-cedrene. The electron ionization (EI) mass spectrum of α-cedrene exhibits a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Putative Fragment |
| 204 | 15.1 | [M]⁺ (Molecular Ion) |
| 189 | 3.0 | [M-CH₃]⁺ |
| 161 | 15.5 | [M-C₃H₇]⁺ |
| 147 | 8.0 | [M-C₄H₉]⁺ |
| 119 | 100 | [C₉H₁₁]⁺ (Base Peak) |
| 93 | 35.8 | [C₇H₉]⁺ |
Data sourced from MassBank (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007540)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of (+)-α-cedrene. While complete assignment requires advanced 2D NMR techniques, the following tables summarize the expected chemical shift ranges for the key proton and carbon signals.
¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) Range |
| Vinylic H | 5.2 - 5.4 |
| Aliphatic CH, CH₂ | 1.2 - 2.5 |
| Methyl H | 0.8 - 1.7 |
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) Range |
| Vinylic C | 115 - 145 |
| Quaternary C | 40 - 60 |
| Aliphatic CH, CH₂ | 20 - 50 |
| Methyl C | 15 - 30 |
Note: Specific chemical shifts can vary based on the solvent and instrument frequency. Detailed assignments can be found in specialized literature.[10][11][12][13]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. As a sesquiterpene hydrocarbon, the IR spectrum of α-cedrene is characterized by the following absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | =C-H (Alkenyl) |
| 2850-3000 | C-H Stretch | -C-H (Alkyl) |
| 1640-1680 | C=C Stretch | Alkene |
| 1370-1470 | C-H Bend | Alkyl |
Characteristic absorption ranges for relevant functional groups.[14][15][16][17]
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of (+)-α-cedrene, suggesting its potential in drug development.
Anabolic Effects on Skeletal Muscle via the MOR23-cAMP-PKA-CREB Pathway
A significant finding has been the identification of (+)-α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23).[1][2][18] Activation of this receptor in skeletal myotubes has been shown to stimulate hypertrophy and attenuate atrophy.[1] This effect is mediated through the canonical G-protein coupled receptor signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and the cAMP-responsive element-binding protein (CREB).[1][2][18][19]
Caption: MOR23 signaling cascade initiated by (+)-α-cedrene.
Putative Anti-Inflammatory and Antifungal Mechanisms
While direct evidence for the specific signaling pathways of (+)-α-cedrene in inflammation and fungal inhibition is still emerging, studies on other terpenes and related compounds provide plausible mechanisms.
Anti-Inflammatory Activity: The anti-inflammatory effects of many terpenes are attributed to the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in immune cells like macrophages.[20][21][22][23][24] It is hypothesized that (+)-α-cedrene may exert its anti-inflammatory effects through a similar mechanism, leading to a reduction in the production of pro-inflammatory mediators.
Antifungal Activity: The antifungal action of some terpenes involves the induction of apoptosis in fungal cells.[25][26][27][28][29] Studies on cedrol (B397079), a compound structurally related to α-cedrene, suggest that this may occur via the mitochondrial pathway, leading to the release of pro-apoptotic factors and activation of caspases. This represents a likely, though unconfirmed, mechanism for the antifungal properties of (+)-α-cedrene.
Conclusion
(+)-α-Cedrene is a valuable natural product with well-defined physicochemical properties and a distinct spectroscopic signature. Its isolation from cedarwood oil can be achieved through established techniques such as fractional distillation and preparative HPLC. The elucidation of its role in activating the MOR23 signaling pathway opens new avenues for its therapeutic application in muscle-related disorders. Further research is warranted to definitively map the signaling pathways underlying its anti-inflammatory and antifungal activities, which will be crucial for its development as a multifaceted therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this promising sesquiterpene.
References
- 1. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 4. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 5. DE2202249C2 - Process for the recovery of alpha-cedrene from the hydrocarbon fraction of cedarwood oil - Google Patents [patents.google.com]
- 6. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. massbank.eu [massbank.eu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. web.pdx.edu [web.pdx.edu]
- 12. researchgate.net [researchgate.net]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of MAPK and NF-kappa B pathways is necessary for rapid apoptosis in macrophages infected with Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 23. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 24. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mitochondria and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The mitochondrial pathway in yeast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of (+)-Alpha-cedrene
This technical guide provides a comprehensive overview of the physicochemical properties and spectral data for the sesquiterpene this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.
Physicochemical Properties
This compound is a tricyclic sesquiterpene hydrocarbon and a constituent of cedarwood oil. Its physical and chemical characteristics are essential for its application in various fields, including fragrance, synthesis, and potentially therapeutic research. While much of the literature reports on the levorotatory enantiomer, (-)-alpha-cedrene, the physicochemical properties, with the exception of optical rotation, are identical for both enantiomers. Enantiomers rotate plane-polarized light to the same degree but in opposite directions[1][2][3][4]. Therefore, the specific rotation of this compound is equal in magnitude and opposite in sign to that of (-)-alpha-cedrene.
Table 1: Physicochemical Properties of Alpha-cedrene
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | PubChem |
| Molecular Weight | 204.35 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | ScenTree |
| Boiling Point | 261-262 °C | The Good Scents Company |
| Density | 0.926-0.937 g/mL at 25 °C | The Good Scents Company |
| Refractive Index | 1.500-1.503 at 20 °C | The Good Scents Company |
| Optical Rotation, [α]p | Specific value for (+) not found, but for (-)-alpha-cedrene is reported as -88° (c=10, EtOH). Thus, for this compound it is +88° (c=10, EtOH) . | Based on enantiomeric properties[1][2][3][4] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and other organic solvents. | ScenTree |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 2: ¹H NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.29 | m | H-9 |
| 2.33 | m | H-10 |
| 1.95 | m | H-7 |
| 1.68 | s | CH₃-13 |
| 1.55 | m | H-5 |
| 1.40-1.25 | m | CH₂-2, CH₂-3, CH₂-4 |
| 1.01 | s | CH₃-14 |
| 0.98 | s | CH₃-15 |
| 0.88 | d | CH₃-12 |
Source: Complete ¹H NMR assignment of cedranolides, Magn Reson Chem. 2017;55(3):169-176.[5]
Table 3: ¹³C NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 142.1 | C-8 |
| 117.8 | C-9 |
| 55.4 | C-7 |
| 51.9 | C-1 |
| 41.7 | C-6 |
| 41.2 | C-10 |
| 39.5 | C-5 |
| 32.8 | C-11 |
| 30.6 | C-2 |
| 28.7 | C-14 |
| 25.1 | C-4 |
| 24.5 | C-15 |
| 23.0 | C-3 |
| 22.8 | C-13 |
| 15.6 | C-12 |
Source: 13C-nmr Study of Cedrol, 6-Isocedrol, and α-Cedrene, J. Nat. Prod. 1986, 49, 1, 79-85.[6]
Table 4: Mass Spectrometry Data of Alpha-cedrene
| m/z | Relative Intensity |
| 204 (M⁺) | 15.1% |
| 189 | 3.0% |
| 161 | 15.5% |
| 148 | 4.3% |
| 136 | 7.1% |
| 119 | 100% |
| 105 | 18.3% |
| 93 | 35.8% |
Source: MassBank, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP007540.[7]
Table 5: Infrared (IR) Spectroscopy Data of Alpha-cedrene
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3040 | =C-H stretch (vinylic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1650 | C=C stretch |
| 1460 | C-H bend (methylene) |
| 1380, 1365 | C-H bend (gem-dimethyl) |
| 800 | =C-H bend (out-of-plane) |
Source: PubChem CID 6431015, FTIR Spectra.[8]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ=0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for terpenes (typically 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The molecular ion peak (M⁺) and the fragmentation pattern are used to identify the compound, often by comparison with a spectral library (e.g., NIST).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition: The prepared sample is placed in the IR beam path. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions (wavenumber, cm⁻¹), shapes, and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.
Mandatory Visualization
The following diagram illustrates a common synthetic application of alpha-cedrene: its conversion to acetyl cedrene, a valuable fragrance ingredient.[9]
Caption: Synthesis of Acetyl Cedrene from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Optical rotation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Complete 1 H NMR assignment of cedranolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. massbank.eu [massbank.eu]
- 8. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]
The Multifaceted Biological Activities of α-Cedrene and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cedrene, a tricyclic sesquiterpene predominantly found in the essential oil of cedar trees, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the diverse biological activities of α-cedrene and its isomers, with a focus on its potential therapeutic applications. We delve into its anticancer, antimicrobial, anti-inflammatory, and anti-obesity properties, as well as its unique ability to induce skeletal muscle hypertrophy. This document summarizes key quantitative data, details experimental methodologies for cited studies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding and guide future research.
Introduction
α-Cedrene (C₁₅H₂₄) is a naturally occurring sesquiterpene hydrocarbon characterized by a tricyclic scaffold. It exists alongside its isomer, β-cedrene, in various aromatic plant oils, most notably from species of the Cupressaceae family. While traditionally utilized in the fragrance and cosmetic industries for its characteristic woody aroma, recent scientific investigations have unveiled a broad spectrum of pharmacological effects, positioning α-cedrene as a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on the biological activities of α-cedrene isomers, providing a technical resource for researchers in the field.
Anticancer Activity
α-Cedrene has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.
Quantitative Data: Anticancer Activity
| Cell Line | Assay | Concentration | Effect | IC₅₀ (µg/mL) | Reference |
| Human Leukemia | - | - | Antileukemic | 22.2 | [1] |
| Human Lung Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |
| Human Liver Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |
| Human Oral Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of α-cedrene (typically in a range of 1 to 100 µg/mL) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
α-Cedrene has shown inhibitory effects against a range of microorganisms, including bacteria and protozoa.
Quantitative Data: Antimicrobial Activity
| Organism | Assay | Effect | IC₅₀ (µg/mL) | Reference |
| Trypanosoma b. brucei | - | Trypanocidal | 4.07 | [1] |
| Anaerobic Bacteria | Broth Microdilution | Antimicrobial | Not Specified | [1] |
| Yeast | Broth Microdilution | Antimicrobial | Not Specified | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of α-Cedrene Dilutions: A stock solution of α-cedrene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of α-cedrene at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
α-Cedrene has been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of α-cedrene for 1 hour.
-
Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in α-cedrene-treated cells to that in LPS-stimulated control cells.
Anti-Obesity and Metabolic Effects
α-Cedrene has demonstrated significant anti-obesity effects in preclinical models. Its mechanism of action is linked to the activation of the olfactory receptor MOR23, which triggers a signaling cascade leading to increased energy expenditure and reduced adipogenesis.[4]
Signaling Pathway: MOR23-Mediated Anti-Obesity Effects
Activation of the G-protein coupled receptor MOR23 (mouse olfactory receptor 23) by α-cedrene initiates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
-
Receptor Activation: α-Cedrene binds to and activates MOR23 on the surface of adipocytes.
-
G-Protein Activation: This leads to the activation of the associated G-protein, which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates downstream targets, including CREB (cAMP response element-binding protein), which modulates the expression of genes involved in thermogenesis and adipogenesis. This ultimately leads to a decrease in lipid accumulation.[6]
References
- 1. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of cAMP Signaling in Response to α-Phellandrene Promotes Vascular Endothelial Growth Factor Levels and Proliferation in Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP-PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (-)-α-Cedrene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Cedrene, a naturally occurring tricyclic sesquiterpene, is a constituent of cedarwood oil and possesses a characteristic woody aroma. Its complex bridged carbocyclic framework has made it a compelling target for total synthesis, challenging organic chemists to develop innovative and efficient strategies. The quest for enantiomerically pure (-)-α-cedrene has driven the evolution of asymmetric synthesis, leading to the application of various powerful methodologies. This technical guide provides a comprehensive overview of the key enantioselective approaches toward the synthesis of (-)-α-cedrene, with a focus on experimental protocols, quantitative data, and the logical flow of the synthetic strategies.
Core Synthetic Strategies and Quantitative Data
Several distinct and elegant strategies have been successfully employed for the enantioselective synthesis of (-)-α-cedrene. The following table summarizes the key quantitative data from some of the most prominent approaches, allowing for a clear comparison of their efficiencies.
| Synthetic Strategy | Key Reaction | Catalyst/Chiral Auxiliary | Overall Yield | Enantiomeric Excess (ee) | Key Intermediate Yield | Reference |
| Wender's Synthesis Revisited | Cu-catalyzed Asymmetric Allylic Alkylation | Taddol-derived phosphine-phosphite ligand | - | 94% ee | - | Westphal, Schumacher, and Schmalz[1] |
| Pauson-Khand Reaction | Intramolecular [2+2+1] Cycloaddition | Chiral ligands (e.g., with Rh(I) or Co) | - | Variable | - | Brummond et al.[2][3] |
| Biomimetic Cationic Cyclization | Lewis Acid-Assisted Chiral Brønsted Acid promoted polyene cyclization | (R)-binaphthol derivatives with tin tetrachloride | - | Up to 90% ee | - | Ishihara et al.[4] |
| Tandem Radical Cyclization | Tandem free radical cycloaddition of an N-aziridinylimine intermediate | - | - | Stereoselective | - | Hee-Yoon Lee et al. |
| Intramolecular Diels-Alder (IMDA) Reaction | [4+2] Cycloaddition | Chiral Lewis acids or auxiliaries | - | High diastereoselectivity | - | (General Strategy) |
Key Synthetic Pathways and Experimental Protocols
This section details the experimental protocols for the pivotal steps in the enantioselective synthesis of (-)-α-cedrene.
Wender's Synthesis Revisited: A Catalytic Enantioselective Approach
A significant advancement in the synthesis of (-)-α-cedrene involves a catalytic enantioselective approach to a key intermediate of the original Wender synthesis.[1] This strategy introduces chirality early in the synthesis with high efficiency.
Key Reaction: Copper-Catalyzed Asymmetric Allylic Alkylation
This reaction establishes the crucial stereocenter that dictates the final stereochemistry of (-)-α-cedrene.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a solution of the cinnamyl chloride precursor in anhydrous THF at -78 °C under an inert atmosphere is added MeMgBr (1.1 equivalents).
-
Catalyst Preparation: In a separate flask, Cu(I) salt (e.g., CuBr·SMe₂, 5 mol%) and the Taddol-derived chiral phosphine-phosphite ligand (5.5 mol%) are dissolved in anhydrous THF.
-
Asymmetric Alkylation: The Grignard reagent solution is added dropwise to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for several hours until completion, as monitored by TLC.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral (1-methylallyl)arene intermediate. This intermediate is then carried forward through the remaining steps of the Wender synthesis to yield (-)-α-cedrene.[1]
Logical Workflow for Wender's Synthesis Revisited:
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful carbonylative [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which can be rendered enantioselective through the use of chiral ligands. This reaction is highly effective for the construction of the cyclopentenone core of the cedrene (B97730) skeleton.
Key Reaction: Intramolecular Asymmetric Pauson-Khand Reaction
This reaction forges the tricyclic core of cedrene in a single, stereocontrolled step.
Experimental Protocol (General Procedure):
-
Precursor Synthesis: An appropriate enyne precursor, containing both the alkene and alkyne functionalities, is synthesized.
-
Catalyst System: A rhodium(I) or cobalt catalyst is typically employed. For an asymmetric reaction, a chiral bisphosphine ligand is pre-mixed with the metal precursor (e.g., [Rh(CO)₂Cl]₂ or Co₂(CO)₈) in a suitable solvent such as THF or toluene (B28343) under an inert atmosphere.
-
Cycloaddition: The enyne precursor is added to the activated catalyst solution. The reaction mixture is then placed under an atmosphere of carbon monoxide (typically 1 atm) and heated. Reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic enone, a key intermediate in the synthesis of (-)-α-cedrene.
Signaling Pathway for Asymmetric Pauson-Khand Reaction:
Enantioselective Biomimetic Cationic Cyclization
Inspired by the proposed biosynthetic pathway of cedrol, biomimetic cyclizations offer an elegant and convergent approach to the cedrene skeleton. Enantioselectivity can be induced by employing chiral Brønsted or Lewis acids to initiate the cyclization cascade.
Key Reaction: Chiral Acid-Catalyzed Polyene Cyclization
A chiral proton source initiates a cascade of ring closures from a linear polyene precursor.
Experimental Protocol (General Procedure):
-
Precursor Synthesis: An acyclic polyene precursor, such as a derivative of farnesol, is synthesized.
-
Catalyst System: A chiral Lewis acid-assisted Brønsted acid (LBA) is used as the catalyst. For example, a combination of an (R)-binaphthol derivative and a Lewis acid like tin tetrachloride can be employed.[4]
-
Cyclization: The polyene precursor is dissolved in a non-polar solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The chiral LBA catalyst is then added. The reaction is stirred at low temperature until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a base (e.g., pyridine (B92270) or triethylamine) and warmed to room temperature. The mixture is then washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product, containing the tricyclic cedrane (B85855) skeleton, is purified by column chromatography.
Logical Flow of Biomimetic Cationic Cyclization:
Conclusion
The enantioselective synthesis of (-)-α-cedrene has served as a fertile ground for the development and application of modern asymmetric catalytic methods. Strategies such as the revisited Wender synthesis with its highly efficient catalytic asymmetric alkylation, the powerful Pauson-Khand reaction for rapid core construction, and elegant biomimetic cyclizations showcase the ingenuity of synthetic organic chemistry. Each of these approaches offers distinct advantages in terms of efficiency, stereocontrol, and convergence. The continued refinement of these methods and the development of new strategies will undoubtedly lead to even more efficient and versatile syntheses of (-)-α-cedrene and other complex natural products, with significant implications for the fields of fragrance chemistry, materials science, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Chemistry - The Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - Beilstein-Institut [beilstein-institut.de]
- 4. researchgate.net [researchgate.net]
(+)-Alpha-cedrene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological activities of (+)-Alpha-cedrene, with a focus on its potential applications in research and drug development.
Chemical and Molecular Identity
This compound is a tricyclic sesquiterpene naturally found in the essential oil of cedarwood. While the CAS number 469-61-4 is commonly assigned to alpha-cedrene, it is important to note that much of the commercially available and studied material is the (-)-enantiomer.[1] Data specific to the (+)-enantiomer is limited, and this guide will primarily refer to data for alpha-cedrene, specifying the enantiomer where the information is available.
Molecular Structure:
-
IUPAC Name: (1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
-
Molecular Formula: C₁₅H₂₄[2]
-
SMILES: C[C@@H]1CC[C@@H]2[C@]13CC=C(--INVALID-LINK--C2(C)C)C
-
InChI Key: IRAQOCYXUMOFCW-OSFYFWSMSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of alpha-cedrene is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| CAS Number | 469-61-4 | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Woody, cedar-like, sweet | |
| Boiling Point | 261-262 °C | [1] |
| Density | 0.932 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.498 | |
| Flash Point | 104 °C | [2] |
| Optical Rotation | [α]20/D −88±1°, c = 10% in ethanol (B145695) (for (-)-α-cedrene) | [1] |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, and DMSO. | [1] |
Spectral Data
The following tables summarize the available spectral data for alpha-cedrene, which are essential for its identification and characterization.
13C NMR Spectral Data (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 51.2 |
| 2 | 41.8 |
| 3 | 25.4 |
| 4 | 35.8 |
| 5 | 55.1 |
| 6 | 32.9 |
| 7 | 41.3 |
| 8 | 142.1 |
| 9 | 118.4 |
| 10 | 30.1 |
| 11 | 25.1 |
| 12 | 29.8 |
| 13 | 15.6 |
| 14 | 24.3 |
| 15 | 29.8 |
Note: The assignments are based on published literature for α-cedrene.
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) |
| 204 (M+) | 25 |
| 189 | 15 |
| 161 | 35 |
| 133 | 20 |
| 119 | 100 |
| 105 | 40 |
| 93 | 55 |
| 91 | 45 |
| 79 | 30 |
| 41 | 50 |
Note: The fragmentation pattern is characteristic of the cedrene (B97730) skeleton.
Biological Activity and Mechanism of Action
Recent studies have highlighted the significant biological activities of alpha-cedrene, particularly its role in regulating cellular processes related to metabolism and muscle growth.
4.1. Skeletal Muscle Hypertrophy
Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23).[4] The activation of this receptor in skeletal muscle cells initiates a signaling cascade that leads to muscle hypertrophy.[4]
Signaling Pathway for Alpha-Cedrene Induced Muscle Hypertrophy
References
- 1. (-)-ALPHA-CEDRENE CAS#: 469-61-4 [m.chemicalbook.com]
- 2. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 3. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation and Discovery of α-Cedrene from Juniperus virginiana: A Technical Guide for Researchers
Abstract
Alpha-cedrene, a prominent tricyclic sesquiterpene hydrocarbon, is a significant constituent of the essential oil derived from the Eastern Red Cedar, Juniperus virginiana. This document provides a comprehensive technical overview of the discovery, extraction, and isolation of α-cedrene from this botanical source. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide details the historical context of its discovery, presents quantitative data on the composition of Juniperus virginiana essential oil, and offers meticulous experimental protocols for the extraction and isolation of α-cedrene. Furthermore, it explores the pharmacological significance of α-cedrene, with a particular focus on its interaction with olfactory receptors and downstream signaling pathways, providing a basis for its potential therapeutic applications.
Introduction: The Aromatic Heritage of Juniperus virginiana
The Eastern Red Cedar, Juniperus virginiana, has a long history of use, valued for its aromatic wood and the essential oil it yields. This oil, a complex mixture of volatile organic compounds, is rich in sesquiterpenes, which are fifteen-carbon isoprenoids. Among these, α-cedrene is a major component, contributing to the characteristic woody aroma of cedarwood oil. The early exploration of cedarwood oil composition dates back to the mid-20th century, with pioneering work focusing on the identification and characterization of its primary constituents.[1] The isolation of individual sesquiterpenes like α-cedrene was initially a challenging endeavor, relying on classical techniques such as fractional distillation.[1]
For professionals in drug development, natural products like α-cedrene are of growing interest. Recent studies have unveiled specific pharmacological activities of α-cedrene, moving it beyond the realm of fragrance and into the focus of therapeutic research.[2][3] This guide aims to bridge the historical context of its discovery with modern analytical and isolation techniques, and to highlight its potential as a lead compound in drug discovery.
Quantitative Composition of Juniperus virginiana Essential Oil
The chemical profile of essential oil extracted from Juniperus virginiana can exhibit variability based on factors such as the geographical origin of the trees, the age of the wood, and the extraction methodology employed.[4] However, α-cedrene is consistently identified as one of the most abundant constituents, alongside other sesquiterpenes like thujopsene (B1203592) and the sesquiterpene alcohol, cedrol.[1] The following tables summarize the quantitative data from various analyses of Juniperus virginiana essential oil.
Table 1: Key Sesquiterpenoid Constituents in Juniperus virginiana Wood Essential Oil
| Compound | Chemical Class | Percentage Range (%) | Key References |
| α-Cedrene | Sesquiterpene Hydrocarbon | 20 - 35 | [5] |
| Thujopsene | Sesquiterpene Hydrocarbon | 10 - 25 | [5] |
| Cedrol | Sesquiterpene Alcohol | 16 - 25 | [5] |
| β-Cedrene | Sesquiterpene Hydrocarbon | 4 - 8 | [5] |
| Cuparene | Sesquiterpene Hydrocarbon | 1.5 - 7 | [5] |
| Widdrol | Sesquiterpene Alcohol | 2 - 5 | [5] |
Table 2: Comparative Analysis of α-Cedrene Content in Different Batches of Commercial Juniperus virginiana Essential Oil
| Batch ID | α-Cedrene (%) | Thujopsene (%) | Cedrol (%) | Reference |
| JUVIUSA09R | 27.70 | 20.00 | 18.87 | [6] |
| JUVIUSA02U (2019/12) | 22.94 | 22.28 | 21.17 | [6] |
| JUVIUSA04T (2018/10) | 5.11 | 20.86 | 20.66 | [6] |
Table 3: Yield of Essential Oil from Juniperus virginiana
| Extraction Method | Plant Part | Yield (%) | Key References |
| Steam Distillation | Heartwood (older trees) | ~3.5 (dry wt.) | [1] |
| Steam Distillation | Sapwood | 0.2 (dry wt.) | [1] |
| Liquid CO2 Extraction | Wood Chips | 3.55 - 3.88 | [7] |
| Supercritical CO2 Extraction | Wood Chips | up to 4.6 | [4] |
| Hydrodistillation | Inner Bark (male tree) | 1.64 | [8] |
| Hydrodistillation | Inner Bark (female tree) | 1.78 | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction of essential oil from Juniperus virginiana and the subsequent isolation of α-cedrene.
Extraction of Essential Oil from Juniperus virginiana Wood
The most common method for obtaining essential oil from Juniperus virginiana is steam distillation. Supercritical fluid extraction with CO2 offers an alternative with potentially higher yields and less thermal degradation of components.[4]
Protocol 3.1.1: Steam Distillation
-
Material Preparation: Obtain heartwood from mature Juniperus virginiana trees. The wood should be chipped or coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus. The setup consists of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (separatory funnel or Florentine flask).
-
Extraction Process:
-
Place the chipped wood into the still pot.
-
Introduce steam from the generator into the bottom of the still pot. The steam will pass through the wood, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cooling water flowing through the condenser jacket will cause the vapor to condense back into a liquid.
-
Collect the condensate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.
-
-
Oil Separation: Separate the oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the dried essential oil in an airtight, amber glass vial at 4°C to prevent degradation.
Protocol 3.1.2: Supercritical CO2 Extraction
-
Material Preparation: Prepare the Juniperus virginiana wood as described in Protocol 3.1.1.
-
Apparatus Setup: Utilize a supercritical fluid extraction system equipped with an extraction vessel, a CO2 pump, a co-solvent pump (optional), a heat exchanger, and a collection vessel.
-
Extraction Parameters:
-
Load the ground wood into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 6000 psi).
-
Heat the CO2 to a supercritical temperature (e.g., 100°C).[7]
-
Maintain a constant flow of supercritical CO2 through the extraction vessel.
-
-
Collection: The supercritical fluid containing the dissolved essential oil is depressurized in the collection vessel, causing the CO2 to return to a gaseous state and the essential oil to precipitate.
-
Purification: The collected oil may require minimal further purification.
-
Storage: Store the oil as described in Protocol 3.1.1.
Isolation of α-Cedrene from Essential Oil
The isolation of α-cedrene from the complex essential oil mixture requires chromatographic techniques. A multi-step approach involving fractional distillation followed by column chromatography is recommended for obtaining high-purity α-cedrene.
Protocol 3.2.1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus under vacuum. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.
-
Distillation Process:
-
Place the crude essential oil into the round-bottom flask.
-
Begin heating the flask gently under reduced pressure. The vacuum is necessary to lower the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.
-
Monitor the temperature at the top of the fractionating column.
-
Collect different fractions based on their boiling point ranges. The initial fractions will be enriched in more volatile components. As the temperature rises, fractions enriched in α-cedrene, and subsequently thujopsene and cedrol, will distill over. The separation of α-cedrene (boiling point ~262°C at atmospheric pressure) from thujopsene (boiling point ~275°C) is the primary challenge. Careful control of the vacuum and heating rate is crucial.
-
-
Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fractions with the highest concentration of α-cedrene.
Protocol 3.2.2: Column Chromatography
-
Column Preparation:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent such as n-hexane.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with several column volumes of n-hexane.
-
-
Sample Loading:
-
Dissolve the α-cedrene-enriched fraction from the fractional distillation in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with n-hexane. As a non-polar hydrocarbon, α-cedrene will have a low affinity for the polar silica gel and will elute relatively quickly.
-
More polar compounds, such as any remaining cedrol, will be retained more strongly on the column.
-
A gradual increase in solvent polarity, for example by introducing a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) into the n-hexane, can be used if necessary to elute all compounds of interest.
-
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS. Pool the fractions that contain pure α-cedrene.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield purified α-cedrene.
Visualization of Methodologies and Pathways
Experimental Workflow for α-Cedrene Isolation
The logical flow from raw plant material to purified α-cedrene is depicted in the following workflow diagram.
Caption: Workflow for the extraction and isolation of α-cedrene.
α-Cedrene Signaling Pathway in Adipocytes
Recent research has identified α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23), which is ectopically expressed in non-olfactory tissues such as adipocytes.[3] The activation of this receptor by α-cedrene initiates a signaling cascade with potential implications for metabolic regulation.
Caption: α-Cedrene-MOR23 signaling cascade in adipocytes.
The activation of MOR23 by α-cedrene leads to the stimulation of adenylyl cyclase 3 (ADCY3), which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK is a key regulator of cellular energy homeostasis. In the context of adipocytes, activated AMPK has been shown to downregulate the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, as well as their target genes including aP2 and FAS, which are involved in lipid accumulation.[3] This pathway suggests a potential anti-adipogenic and thermogenic effect of α-cedrene, making it a molecule of interest for research into obesity and metabolic disorders.[9]
Conclusion and Future Directions
Alpha-cedrene, a readily available sesquiterpene from Juniperus virginiana, represents a molecule with a rich history and a promising future. The protocols detailed in this guide provide a framework for its efficient extraction and isolation, enabling further research into its chemical and biological properties. The elucidation of its interaction with the MOR23 receptor and the subsequent cAMP-mediated signaling pathway opens new avenues for exploring its therapeutic potential, particularly in the context of metabolic diseases.
Future research should focus on a more detailed characterization of the pharmacological effects of α-cedrene, both in vitro and in vivo. Investigating its efficacy and safety profile will be crucial for its potential development as a therapeutic agent. Furthermore, exploring the structure-activity relationship of α-cedrene and its derivatives could lead to the design of novel compounds with enhanced potency and selectivity for MOR23 or other potential targets. The journey of α-cedrene from a simple fragrance component to a potential drug lead underscores the immense value of natural product research in modern medicine.
References
- 1. juniperus.org [juniperus.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aliksir.com [aliksir.com]
- 7. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. essencejournal.com [essencejournal.com]
- 9. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Screening of (+)-α-Cedrene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-α-Cedrene, a prominent sesquiterpene found in cedarwood oil, and its derivatives represent a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological screening of (+)-α-cedrene derivatives, with a particular focus on their anti-inflammatory, antimicrobial, and cytotoxic activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area. While research into a broad range of synthetic derivatives is ongoing, this guide consolidates the current knowledge to serve as a foundational resource.
Introduction
Sesquiterpenes, a class of C15 isoprenoids, are a rich source of bioactive molecules with diverse pharmacological properties. (+)-α-Cedrene, with its tricyclic carbon skeleton, offers a unique and modifiable framework for the synthesis of novel derivatives. The natural isomer, cedrol (B397079), has been a focal point of initial derivatization efforts, leading to the discovery of compounds with potent biological activities. This guide explores the pharmacological landscape of these derivatives, providing researchers with the necessary information to design and execute further screening and development programs.
Pharmacological Activities of (+)-α-Cedrene and Its Derivatives
The primary pharmacological activities investigated for (+)-α-cedrene and its derivatives include anti-inflammatory, antimicrobial, and cytotoxic effects.
Anti-inflammatory Activity
Recent studies have highlighted the potential of cedrol derivatives as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway that plays a crucial role in inflammatory and immune responses. Inhibition of this pathway is a validated strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. A notable study described the synthesis and screening of 27 cedrol derivatives, identifying several compounds with significant JAK3 inhibitory activity[1].
Table 1: Anti-inflammatory Activity of Cedrol Derivatives (JAK3 Inhibition)
| Compound | Derivative Structure | IC50 (nM) vs. JAK3 |
| Cedrol | (Parent Compound) | >10,000 |
| Compound 2 | Known Derivative | ~5,000 |
| Compound 22 | Novel Derivative | Potent Inhibition (Specific IC50 not publicly available) |
| Other 25 Derivatives | Various Modifications | Data not publicly available |
Note: The specific IC50 values for the full panel of 27 derivatives are not yet publicly available in the referenced literature. Compound 22 was identified as a lead candidate for its potent, dose-dependent inhibition of LPS-induced p-JAK3.
Antimicrobial Activity
While comprehensive screening of a wide range of synthetic (+)-α-cedrene derivatives is not extensively documented, studies on essential oils containing α-cedrene and its isomer cedrol have shown antimicrobial potential. For instance, the essential oil of Cunninghamia lanceolata var. konishii, which contains cedrol (58.3%) and α-cedrene (11.8%), exhibited strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 µg/mL[2]. The active compound for this antimicrobial activity was determined to be cedrol[2].
Table 2: Antimicrobial Activity of Cedrol-Rich Essential Oil
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 31.25 - 62.5 |
| Bacillus subtilis | Gram-positive bacterium | 31.25 - 62.5 |
| Candida albicans | Yeast | 31.25 - 62.5 |
Note: Data is for an essential oil rich in cedrol and α-cedrene, with cedrol identified as the primary active component.
Cytotoxic Activity
Table 3: Cytotoxic Activity of Cedrol-Rich Essential Oil
| Cell Line | Cancer Type | Activity |
| Human Lung Cancer Cells | Lung | Cytotoxic |
| Human Liver Cancer Cells | Liver | Cytotoxic |
| Human Oral Cancer Cells | Oral | Cytotoxic |
Note: This data is for an essential oil, with cedrol being the active cytotoxic agent. Specific IC50 values were not provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of (+)-α-cedrene derivatives. Below are protocols for the key assays discussed.
Synthesis of Cedrol Derivatives
A general scheme for the synthesis of cedrol derivatives involves the use of chloroacetic acid and acryloyl chloride as intermediate ligands to modify the hydroxyl group of cedrol[1].
Workflow for Synthesis of Cedrol Derivatives
Caption: General synthesis workflow for cedrol derivatives.
Anti-inflammatory Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for JAK3 Inhibition
This in vitro assay measures the ability of a compound to inhibit the activity of the JAK3 enzyme[1].
Protocol:
-
Reagent Preparation: Prepare a solution of recombinant purified GST-tagged catalytic domain of JAK3 enzyme, a peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2), and ATP in an appropriate assay buffer.
-
Compound Dispensing: Dispense diluted test compounds in DMSO into a 384-well black plate.
-
Enzyme and Substrate Addition: Add the enzyme and substrate solution to the wells and pre-incubate to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Reaction Quenching and Detection: Add a stop buffer containing streptavidin-Dylight 650 and a Eu-tagged pY20 antibody to quench the reaction.
-
Signal Reading: After incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal.
Experimental Workflow for HTRF JAK3 Inhibition Assay
Caption: Workflow for the HTRF-based JAK3 inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Signaling Pathways
Understanding the molecular mechanisms of action is critical for drug development. Cedrol derivatives have been shown to modulate specific signaling pathways.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for the anti-inflammatory effects of cedrol derivatives. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immunity. Cedrol derivatives, such as compound 22, act by inhibiting JAK3, thereby blocking this signaling cascade[1].
JAK-STAT Signaling Pathway and Inhibition by Cedrol Derivatives
Caption: Inhibition of the JAK-STAT pathway by cedrol derivatives.
Conclusion and Future Directions
The pharmacological screening of (+)-α-cedrene derivatives has revealed promising candidates for the development of novel anti-inflammatory agents through the inhibition of the JAK-STAT pathway. The antimicrobial and cytotoxic activities of cedrol, an isomer of α-cedrene, also suggest that the cedrene (B97730) scaffold is a valuable starting point for the discovery of new therapeutics in these areas.
Future research should focus on:
-
Expansion of Derivative Libraries: Synthesizing a broader and more diverse range of (+)-α-cedrene derivatives to explore the structure-activity relationships for various pharmacological targets.
-
Comprehensive Pharmacological Profiling: Conducting systematic in vitro and in vivo screening of these derivatives for anti-inflammatory, antimicrobial, and cytotoxic activities to identify lead compounds with optimal efficacy and safety profiles.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most promising derivatives to support their rational development.
This technical guide serves as a comprehensive resource to catalyze further investigation into the therapeutic potential of (+)-α-cedrene derivatives, with the ultimate goal of translating these natural product-inspired compounds into clinically effective drugs.
References
- 1. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Uncovering the pharmacological response of novel sesquiterpene derivatives that differentially alter gene expression and modulate the cell cycle in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
(+)-Alpha-cedrene as a biomarker in plant studies
An In-depth Technical Guide to (+)-Alpha-cedrene as a Biomarker in Plant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of this compound
This compound is a tricyclic sesquiterpene naturally occurring in the essential oils of various plants, most notably in cedar and juniper species.[1][2] As a volatile organic compound (VOC), it plays a significant role in plant communication and defense. In recent years, the study of plant-derived secondary metabolites as biomarkers for physiological and pathological states has gained considerable attention.[3][4] this compound is emerging as a promising biomarker, providing insights into plant responses to both biotic and abiotic stressors. Its presence and concentration can indicate specific metabolic pathway activations, making it a valuable tool for research in plant science, agriculture, and the development of natural products. This guide provides a comprehensive overview of the biosynthesis of this compound, its role as a biomarker, and the analytical methodologies required for its accurate quantification.
Biosynthesis of this compound
The production of this compound in plants follows the well-established terpenoid biosynthetic pathway, which begins with primary metabolites. This process is primarily compartmentalized, with sesquiterpene synthesis occurring in the cytosol.[5][6]
-
Formation of Isoprenoid Precursors: The journey starts with the mevalonic acid (MVA) pathway in the cytoplasm, which produces the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Synthesis of Farnesyl Pyrophosphate (FPP): A head-to-tail condensation of two IPP molecules with one DMAPP molecule is catalyzed by farnesyl pyrophosphate synthase (FPPS). This reaction forms the C15 intermediate, farnesyl pyrophosphate (FPP), which is the universal precursor for all sesquiterpenoids.[6][7]
-
Cyclization to this compound: The final and most critical step is the conversion of the linear FPP into the complex tricyclic structure of this compound. This is accomplished by a class of enzymes known as terpene synthases (TPS), or cyclases.[8] Specifically, an alpha-cedrene synthase facilitates an intramolecular cyclization cascade of the farnesyl cation, which is formed after the diphosphate (B83284) group is cleaved from FPP.[7] The enzyme's active site guides the folding and rearrangement of the carbon chain to yield the specific alpha-cedrene skeleton. It is noteworthy that some terpene synthases are multi-product enzymes; for instance, the epi-cedrol synthase from Artemisia annua produces epi-cedrol as its main product but also yields alpha-cedrene (57% of the olefin fraction) and beta-cedrene (13% of the olefin fraction).[8]
Figure 1: Simplified biosynthetic pathway of this compound.
This compound as a Biomarker in Plant Defense and Stress Response
Plants respond to environmental challenges by synthesizing a vast array of secondary metabolites, including terpenoids.[9] The production of these compounds is often a specific response to a particular stress, making them effective biomarkers.[3]
Biotic Stress: Sesquiterpenes like this compound are key components of the plant's defense arsenal (B13267) against herbivores and pathogens.[8] They can act as antifeedants, toxins, or attractors of natural enemies of herbivores.[10] An increase in this compound emission can, therefore, serve as a biomarker for insect infestation or fungal attack. The induction of these defense compounds is often mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[11]
Abiotic Stress: Environmental factors such as drought, salinity, and extreme temperatures can trigger the production of volatile terpenes.[12][13][14] These molecules can have protective functions, such as contributing to membrane stability or acting as antioxidants. Therefore, monitoring the levels of this compound can be an early indicator of abiotic stress, often before visible symptoms appear.[3][4]
Figure 2: Logical flow of stress-induced this compound production.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, tissue, and environmental conditions. The tables below summarize representative quantitative data and the performance of typical analytical methods.
Table 1: Occurrence and Concentration of this compound in Various Plant Species
| Plant Species | Plant Part | Method of Analysis | Concentration / Relative Abundance | Reference |
| Cunninghamia lanceolata var. konishii | Heartwood | GC-FID, GC-MS | 11.8% of essential oil | [15] |
| Artemisia annua | - | GC-MS | 57% of olefin fraction from epi-cedrol synthase products | [8] |
| Toona sinensis | Roots | - | Present | [16] |
| Fusarium verticillioides (fungus) | Volatiles | Chiral GC-MS | Identified as (-)-α-cedrene | [17] |
| Cedarwood Virginia EO | Essential Oil | - | Major Component | [1] |
Table 2: Performance Characteristics of Analytical Methods for α-Cedrene Quantification
| Parameter | GC-MS/MS (in rat plasma) | GC-MS (general) |
| Linearity Range | 5–800 ng/mL | Analyte dependent, often in µg/mL range |
| Correlation Coefficient (r²) | ≥ 0.995 | Typically > 0.99 |
| Limit of Quantification (LOQ) | 5 ng/mL | Analyte and matrix dependent, often low ng/mL |
| Intra-day Precision (%RSD) | 3.1–13.9% | Typically < 15% |
| Inter-day Precision (%RSD) | 3.1–13.9% | Typically < 15% |
| Accuracy (Relative Error) | -4.0 to 2.6% | Generally within ±15% |
| Reference | [18][19] | [20] |
Experimental Protocols
Accurate analysis of this compound requires meticulous sample preparation and sophisticated analytical techniques.
Protocol 1: Extraction of Essential Oil from Plant Material (Hydrodistillation)
This protocol describes a standard method for extracting volatile compounds.[15][21]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, heartwood) to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Weigh a suitable amount of the powdered plant material (e.g., 100 g) and place it in a round-bottom flask. Add distilled water to fully submerge the material. Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask using a heating mantle. As the water boils, the steam passes through the plant material, vaporizing the volatile oils.
-
Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies. The condensate collects in the graduated tube of the Clevenger apparatus. Since the essential oil is immiscible with and less dense than water, it will form a distinct layer on top.
-
Extraction Duration: Continue the distillation process for a sufficient time (e.g., 3-6 hours) to ensure complete extraction of the volatile components.
-
Oil Recovery: After distillation, allow the apparatus to cool. Carefully collect the separated oil layer from the graduated tube. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark vial at 4°C.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol adapted from validated methods for sesquiterpene analysis.[18][20]
-
Sample Preparation:
-
Dilute the extracted essential oil (from Protocol 1) in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibrated range of the instrument.
-
Add an appropriate internal standard (e.g., 1,4-dichlorobenzene (B42874) or another compound not present in the sample) at a known concentration to correct for variations in injection volume and instrument response.[18]
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[20]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in splitless or split mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2-4 minutes.
-
Ramp: Increase to 160°C at a rate of 30°C/min.
-
Ramp 2: Increase to 250°C at a rate of 5-10°C/min and hold for 5 minutes. (Note: The program should be optimized based on the complexity of the sample).[20]
-
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan over a mass range of m/z 40-500 for initial identification of compounds.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS): For precise quantification, monitor specific ions. For α-cedrene, the molecular ion is m/z 204.3, and a characteristic fragment ion is m/z 119.0.[18][22]
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum with a library (e.g., NIST, Wiley).
-
Quantification: Construct a calibration curve using serial dilutions of a pure this compound standard with the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard.
-
Figure 3: General experimental workflow for this compound analysis.
Biological Activities and Broader Applications
Beyond its role as a biomarker, this compound and the essential oils containing it exhibit a range of biological activities that are of interest to drug development professionals. Studies have reported antimicrobial and anticancer activities for oils rich in cedrene (B97730) and its derivatives like cedrol.[15] For instance, the essential oil of Cunninghamia lanceolata var. konishii, containing 11.8% alpha-cedrene and 58.3% cedrol, showed strong growth suppression against Gram-positive bacteria and cytotoxic activity against human cancer cell lines.[15] Furthermore, alpha-cedrene has been investigated for its potential in treating obesity and regulating glucose homeostasis, suggesting favorable pharmacokinetic properties for development as a therapeutic agent.[23][24] These activities underscore the importance of alpha-cedrene not just as an indicator within the plant, but as a potentially valuable natural product for pharmaceutical applications.
References
- 1. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 2. Cedrene - Wikipedia [en.wikipedia.org]
- 3. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Essential Oils and Hydrolates: Potential Tools for Defense against Bacterial Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. phcog.com [phcog.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Receptor Agonism of (+)-alpha-Cedrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-alpha-Cedrene, a prominent sesquiterpene found in cedarwood oil, is recognized for its characteristic woody aroma. Its interaction with the olfactory system is mediated by specific olfactory receptors (ORs), initiating a cascade of signaling events that translate into the perception of smell. This technical guide provides a comprehensive overview of the current understanding of the agonistic activity of alpha-cedrene at olfactory receptors, with a focus on the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While specific quantitative data for the this compound isomer is limited in the current literature, this document synthesizes the available information on alpha-cedrene to provide a foundational resource for researchers and professionals in drug development and fragrance science.
Introduction
The sense of smell, or olfaction, is a complex process initiated by the binding of volatile odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. ORs constitute the largest superfamily of G protein-coupled receptors (GPCRs) and play a pivotal role in discriminating a vast array of chemical compounds. alpha-Cedrene, a tricyclic sesquiterpene, is a key aromatic constituent of cedarwood and other essential oils. The specific interaction of its isomers, including this compound, with ORs is of significant interest for understanding the molecular basis of odor perception and for the development of novel fragrances and potential therapeutic agents.
Research has identified the mouse olfactory receptor MOR23 (also known as Olfr16) and its human ortholog, OR10J5, as receptors for alpha-cedrene.[1][2][3] Activation of these receptors by alpha-cedrene has been shown to trigger a canonical olfactory signaling cascade, leading to downstream cellular responses. This guide will delve into the specifics of this interaction, presenting the available data and methodologies for its study.
Quantitative Data on alpha-Cedrene Olfactory Receptor Agonism
Quantitative data on the binding affinity, potency, and efficacy of this compound at specific olfactory receptors are not extensively available in the public domain. The majority of studies have utilized alpha-cedrene without specifying the particular isomer, or have focused on the physiological effects downstream of receptor activation rather than detailed pharmacological characterization. The following table summarizes the available semi-quantitative and related data for alpha-cedrene's interaction with olfactory receptors.
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| α-Cedrene | Rat OSNs | Primary Culture | cAMP Assay | Concentration Used | 100 μM | [4] |
| α-Cedrene | Rat OSNs | Primary Culture | Calcium Imaging | Concentration Used | 100 μM | [4] |
| α-Cedrene | MOR23 | Hana3A | cAMP Assay | Concentration Used | 100 μM | [5] |
| α-Cedrene | OR10J5 | Hana3A | cAMP Assay | Concentration Used | 100 μM | [5] |
| α-Cedrene | MOR23 & OR10J5 | - | In Silico Docking | Docking Score | Better affinity than lyral | [5] |
Note: The presented data for α-cedrene does not specify the isomer used in the experiments. The agonistic properties of this compound may differ from the enantiomeric mixture or the (-)-isomer.
Olfactory Receptor Signaling Pathway
The activation of olfactory receptors by an agonist like alpha-cedrene initiates a well-characterized signaling cascade within the olfactory sensory neuron. This process is crucial for converting a chemical signal into an electrical signal that is transmitted to the brain.
Upon binding of this compound to its cognate olfactory receptor (e.g., MOR23 or OR10J5), the receptor undergoes a conformational change. This activates the associated heterotrimeric G-protein, specifically the olfactory-specific G-protein alpha subunit, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows for an influx of cations, primarily Ca²⁺ and Na⁺, resulting in the depolarization of the olfactory sensory neuron's membrane. If this depolarization reaches the threshold, it triggers the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.
Experimental Protocols
The deorphanization and characterization of olfactory receptors for ligands like this compound typically involve heterologous expression systems and functional assays. The following sections detail the general methodologies for key experiments.
Heterologous Expression of Olfactory Receptors
A crucial step in studying olfactory receptor function is to express the receptor of interest in a host cell line that does not endogenously express it. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Expression vector (e.g., pcDNA3.1) containing the coding sequence for the olfactory receptor of interest (e.g., MOR23 or OR10J5)
-
Co-expression vectors for Gαolf and Receptor Transporting Proteins (RTP1 and RTP2) to ensure proper receptor trafficking and function.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the HEK293 cells into 96-well plates (for luciferase assays) or onto glass coverslips in 24-well plates (for calcium imaging) at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. This typically involves diluting the plasmid DNA (OR, Gαolf, RTPs, and a reporter plasmid for luciferase assays) and the transfection reagent in serum-free medium.
-
Incubate the complex at room temperature to allow for its formation.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression and trafficking to the cell membrane.
Luciferase Reporter Assay
This assay is a high-throughput method to measure the activation of GPCRs that signal through the cAMP pathway.
Principle: The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE). Upon agonist binding to the OR, the resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE in the reporter plasmid, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of receptor activation.[6]
Materials:
-
Transfected HEK293 cells in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Assay medium (e.g., serum-free DMEM)
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Protocol:
-
Preparation of this compound Solutions: Prepare a serial dilution of this compound in the assay medium to generate a dose-response curve. Include a vehicle control (medium with the same concentration of DMSO as the highest ligand concentration).
-
Cell Stimulation:
-
Carefully remove the growth medium from the transfected cells.
-
Add the prepared this compound solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for luciferase expression.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luminescence against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Calcium Imaging Assay
This method allows for the real-time visualization of changes in intracellular calcium concentration upon receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon OR activation and subsequent influx of Ca²⁺ through CNG channels, the dye binds to Ca²⁺, resulting in a change in its fluorescence intensity or emission spectrum. This change is detected using fluorescence microscopy.
Materials:
-
Transfected HEK293 cells on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Ringer's solution or other physiological buffer
-
This compound stock solution
-
Fluorescence microscope equipped with a calcium imaging system
Protocol:
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 (to aid in dye solubilization) in Ringer's solution.
-
Wash the transfected cells with Ringer's solution.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with Ringer's solution to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Perfuse the cells with a solution of this compound at a specific concentration.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Plot the fluorescence change over time to visualize the calcium transient.
-
For dose-response experiments, apply different concentrations of this compound and measure the peak fluorescence change.
-
Conclusion
While the agonistic activity of alpha-cedrene at specific olfactory receptors like MOR23 and OR10J5 has been established, a detailed quantitative characterization of the this compound isomer remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to pursue these studies. A deeper understanding of the interaction between this compound and its cognate olfactory receptors will not only advance our knowledge of the molecular mechanisms of olfaction but also hold potential for applications in the fragrance industry and the development of novel therapeutic agents targeting ectopic olfactory receptors. Future research should focus on obtaining precise quantitative data (Kd, EC₅₀, Emax) for this compound and other isomers to fully elucidate their pharmacological profiles at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP–PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Glucose Intolerance through a Distinct Mouse Olfactory Receptor 23-Induced Signaling Pathway Mediating Glucose Uptake in Myotubes and Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
The Biosynthetic Pathway of Cedrane Sesquiterpenoids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of cedrane (B85855) sesquiterpenoids, a class of bicyclic sesquiterpenes known for their characteristic woody aroma and diverse biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, regulation, and enzymatic machinery underlying the production of these valuable natural products.
Introduction to Cedrane Sesquiterpenoids
Cedrane sesquiterpenoids are a diverse group of C15 isoprenoid compounds characterized by the tricyclo[5.3.1.01,5]undecane carbon skeleton. Prominent members of this family include α-cedrene, β-cedrene, and their oxygenated derivatives such as cedrol (B397079). These compounds are major constituents of the essential oils of various conifers, particularly those belonging to the Cupressaceae family, such as cedar (Cedrus), juniper (Juniperus), and cypress (Cupressus). The unique chemical structures and biological properties of cedrane sesquiterpenoids, including antimicrobial, anti-inflammatory, and insecticidal activities, have made them attractive targets for research and development in the pharmaceutical, fragrance, and agricultural industries.
The Core Biosynthetic Pathway
The biosynthesis of cedrane sesquiterpenoids originates from the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into three key stages: the formation of the linear precursor, the cyclization to the core cedrane skeleton, and the subsequent functionalization to generate a variety of cedrane derivatives.
Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis of FPP begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 intermediate, FPP.
Cyclization of FPP to the Cedrane Skeleton
The pivotal step in cedrane biosynthesis is the cyclization of the linear FPP molecule into the characteristic tricyclic cedrane framework. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cedrene (B97730) synthases. While multiple sesquiterpene synthases can produce a range of products, specific enzymes like cedrol synthase and epi-cedrol synthase are key to this pathway.[1] The reaction proceeds through a series of carbocationic intermediates, with the precise folding of the FPP substrate within the enzyme's active site dictating the final stereochemistry of the cedrane skeleton.
The proposed cyclization cascade initiated by a cedrene synthase involves the initial ionization of FPP to a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements, including hydride shifts, to form the cedrane carbocation, which is then quenched by deprotonation to yield α- or β-cedrene, or by the addition of a water molecule to form cedrol.
Functionalization of the Cedrane Skeleton
Following the formation of the basic cedrane framework, a variety of cedrane sesquiterpenoids are generated through the action of modifying enzymes, primarily cytochrome P450 monooxygenases (P450s). These enzymes catalyze regio- and stereospecific hydroxylations of the cedrane skeleton, leading to the production of a diverse array of oxygenated derivatives. For instance, cedrol can be further hydroxylated to form more complex cedrane diols and other related compounds. The promiscuity and specificity of these P450s are key determinants of the final profile of cedrane sesquiterpenoids in a particular plant species. Studies have shown that cedrol and β-cedrene can act as competitive inhibitors of certain human cytochrome P450 enzymes, such as CYP2B6 and CYP3A4.[2]
Quantitative Data on Cedrane Biosynthesis Enzymes
While specific kinetic data for cedrol synthases from prominent cedrane-producing conifers are limited in the literature, studies on functionally similar enzymes provide valuable insights. The following table summarizes the kinetic parameters and product distribution for epi-cedrol synthase from Artemisia annua.[3]
| Enzyme | Source Organism | Substrate | Km (μM) | Optimal pH | Major Products | Product Distribution (%) |
| epi-Cedrol Synthase | Artemisia annua | FPP | 0.4 (at pH 7.0), 1.3 (at pH 9.0) | 8.5 - 9.0 | epi-Cedrol | 96 |
| Cedrol | 4 | |||||
| α-Cedrene | 1.7 (57% of olefins) | |||||
| β-Cedrene | 0.4 (13% of olefins) | |||||
| Cedrol Synthase (EfCAS) | Euphorbia fischeriana | FPP | - | - | Cedrol, Eupho-acorenol A, Eupho-acorenol B | - |
Regulation of Cedrane Biosynthesis
The biosynthesis of cedrane sesquiterpenoids, as part of a plant's secondary metabolism, is tightly regulated in response to developmental cues and environmental stresses. Herbivory and pathogen attack are known to induce the production of these defensive compounds. The plant hormone methyl jasmonate (MeJA) plays a crucial role in this signaling cascade.
Upon perception of a stress signal, a signaling cascade is initiated, leading to the accumulation of jasmonic acid and its derivatives. This, in turn, activates a transcriptional reprogramming, leading to the upregulation of genes encoding enzymes of the cedrane biosynthetic pathway. This response involves the activation of specific transcription factors, such as MYC2, MYC3, and MYC4, which bind to jasmonate-responsive elements (JAREs) in the promoters of target genes, including those for terpene synthases and cytochrome P450s.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of cedrane biosynthesis.
Heterologous Expression and Purification of a Putative Cedrol Synthase in E. coli
This protocol describes the expression and purification of a candidate cedrol synthase gene.
Experimental Workflow:
Methodology:
-
Vector Construction: The full-length open reading frame of the putative cedrol synthase gene is cloned into a suitable E. coli expression vector, such as the pET series, often with an N- or C-terminal polyhistidine (His) tag to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the solubility of the recombinant protein, the culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed to remove non-specifically bound proteins, and the His-tagged cedrol synthase is eluted with a buffer containing a high concentration of imidazole.
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
In Vitro Enzyme Assay and Product Identification by GC-MS
This protocol outlines the procedure for determining the enzymatic activity and product profile of the purified cedrol synthase.
Methodology:
-
Enzyme Assay: The enzymatic reaction is typically performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), dithiothreitol (B142953) (DTT) to maintain a reducing environment, and the purified cedrol synthase (1-5 µg). The reaction is initiated by the addition of the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM. The reaction mixture is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the sesquiterpenoid products are extracted by adding an equal volume of an organic solvent, such as n-hexane or ethyl acetate, containing an internal standard (e.g., caryophyllene) for quantification. The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.
-
GC-MS Analysis: The organic layer is carefully transferred to a new vial and analyzed by gas chromatography-mass spectrometry (GC-MS). The separation of cedrane isomers like α- and β-cedrene can be challenging and often requires an optimized GC method with a suitable column (e.g., a mid-polarity stationary phase like DB-5).[7] The identification of the products is achieved by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).
Conclusion
The biosynthesis of cedrane sesquiterpenoids is a complex and highly regulated process that is of significant interest to researchers in various fields. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes involved, and the regulatory mechanisms that control the production of these valuable compounds. The experimental protocols included herein offer a practical framework for the further elucidation of this fascinating pathway and for the potential metabolic engineering of microorganisms or plants for the enhanced production of specific cedrane sesquiterpenoids. Future research focusing on the characterization of cedrene synthases and modifying enzymes from cedrane-rich plant species will be crucial for a more complete understanding of this important class of natural products.
References
- 1. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A MYC2/MYC3/MYC4-dependent transcription factor network regulates water spray-responsive gene expression and jasmonate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Antimicrobial Potential of (+)-alpha-Cedrene: A Technical Guide
Introduction
(+)-alpha-Cedrene, a tricyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oil extracted from cedarwood (Juniperus and Cupressus species). With the rising challenge of antimicrobial resistance, natural compounds like this compound are gaining significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial properties of this compound, designed for researchers, scientists, and professionals in drug development. While research indicates a promising antimicrobial potential, it is important to note that much of the existing data pertains to essential oils where this compound is one of several components. Studies on the isolated, pure compound are less common, highlighting a critical area for future investigation.
Quantitative Antimicrobial Data
The available quantitative data on the antimicrobial activity of pure this compound is limited. Most studies have evaluated the activity of essential oils rich in multiple sesquiterpenes, where cedrol (B397079) is often the most abundant and active antimicrobial compound.[1][2][3] However, some data for cedrene (B97730) isomers is available.
Table 1: Minimum Inhibitory Concentration (MIC) of Cedrene Isomers
| Microorganism | Type | MIC (µg/mL) | Reference Compound(s) |
| Bacillus subtilis | Gram-positive bacterium | 3.06 | α- and β-cedrene |
| Proteus sp. | Gram-negative bacterium | 3.06 | α- and β-cedrene |
This data represents the most specific quantitative information found for cedrene isomers as the primary active agents.
Table 2: Antimicrobial Activity of Essential Oils Containing alpha-Cedrene
| Essential Oil Source | alpha-Cedrene % | Other Major Components (%) | Target Microorganisms | MIC/Activity |
| Cunninghamia lanceolata var. konishii | 11.8 | Cedrol (58.3) | Gram-positive bacteria and yeast | MIC: 31.25-62.5 µg/mL (for the whole oil)[1][2] |
| Juniperus occidentalis | Not specified | Cedrol | Anaerobic bacteria and Candida albicans | Significant activity (qualitative)[4] |
It is crucial to interpret this data with caution, as the antimicrobial effects of these essential oils are likely due to the synergistic action of all their components, and cedrol has been identified as a primary active compound in several of these oils.[1][2][3]
Experimental Protocols
Standardized methods are essential for the accurate determination of the antimicrobial properties of lipophilic compounds like this compound. The following are detailed protocols for the most common assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 as a solvent/emulsifier
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., gentamicin (B1671437) for bacteria, amphotericin B for fungi)
-
Negative control (broth with solvent)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing broth and the solvent.
-
Growth Control: A well containing only broth and the microbial inoculum.
-
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent that kills the microorganism.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh, agar-based medium (e.g., Mueller-Hinton Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under appropriate conditions until growth is visible in the control spots.
-
The MFC is the lowest concentration from the MIC plate that results in no microbial growth on the agar plate.
Mechanism of Antimicrobial Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other terpenes and sesquiterpenes, the primary mode of action is likely the disruption of the microbial cell membrane.[4][5]
Proposed Mechanism:
-
Hydrophobicity: As a lipophilic molecule, this compound can easily partition into the lipid bilayer of the microbial cell membrane.
-
Membrane Disruption: The integration of this compound into the membrane is thought to increase its fluidity and permeability. This disruption compromises the structural integrity of the membrane.
-
Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.
-
Disruption of Cellular Processes: The compromised membrane potential disrupts critical cellular processes, including electron transport and ATP synthesis.
-
Cell Death: The cumulative effect of these disruptions leads to the inhibition of microbial growth and ultimately cell death.
There is currently no direct evidence to suggest that this compound specifically inhibits microbial enzymes or interacts directly with microbial DNA.
Effects on Microbial Signaling and Biofilms
Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. QS regulates various processes, including virulence factor production and biofilm formation.[6][7] The inhibition of QS is a promising anti-virulence strategy. While some sesquiterpene lactones have been shown to inhibit QS in bacteria like Pseudomonas aeruginosa, there is no specific research to date demonstrating this activity for this compound.[1]
Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant indicator of its therapeutic potential. While many essential oils and their components have demonstrated anti-biofilm activity, specific studies on the effect of pure this compound on biofilm formation are currently lacking.[8][9][10]
Conclusion
This compound, a key component of cedarwood essential oil, demonstrates notable antimicrobial potential. However, the existing body of scientific literature reveals a significant gap in our understanding of the pure compound's activity. While some data on cedrene isomers suggest potent antimicrobial effects, comprehensive quantitative data from MIC, MBC, and MFC assays against a broad spectrum of pathogens is needed. The likely mechanism of action involves the disruption of the microbial cell membrane, a common trait among terpenes. Future research should focus on isolating and testing pure this compound to definitively characterize its antimicrobial spectrum and efficacy. Furthermore, investigations into its potential to inhibit quorum sensing and biofilm formation could unveil novel therapeutic strategies for combating drug-resistant infections. Such studies are critical for validating the potential of this compound as a lead compound in the development of new antimicrobial agents.
References
- 1. Inhibition of quorum sensing in Pseudomonas aeruginosa by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Survey of Potential Antimicrobial Activity in Organic Extracts of Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of respiratory inhibitors and quinone analogues on the aerobic electron transport system of Eikenella corrodens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial and Antibiofilm Effects of Different Samples of Five Commercially Available Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Antimicrobial and Antibiofilm Activities of Essential Oils against Escherichia coli O157:H7 and Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-α-Cedrene in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Cedrene, a tricyclic sesquiterpene, is a key volatile organic compound (VOC) in the chemical arsenal (B13267) of many plant species. Emitted from various plant tissues, it plays a significant role in mediating interactions between plants and their environment, particularly in defense against herbivores and pathogens. This technical guide provides an in-depth overview of the current understanding of (+)-α-cedrene's role in plant defense, focusing on its induction, biological activity, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant science, chemical ecology, and natural product-based drug discovery.
Data Presentation: Quantitative Effects of α-Cedrene
The following tables summarize the quantitative data available on the effects of α-cedrene and related compounds in plant defense contexts.
Table 1: Effects of α-Cedrene on Insect Behavior and Physiology
| Insect Species | α-Cedrene Concentration | Observed Effect | Reference |
| Chilo suppressalis (Rice striped stem borer) | 10 μg/μL | Increased fecundity (number of eggs laid) | [1] |
| Chilo suppressalis | Not specified (known repellent) | Repellent to adults | [1] |
Table 2: Antifungal Activity of α-Cedrene and Related Compounds
| Fungal Species | Compound | Concentration (MIC*) | Reference |
| Gram-positive bacteria & Yeast | Essential oil containing 11.8% α-cedrene | 31.25-62.5 µg/mL | [2] |
| Monilinia laxa | Essential Oil | 7000 ppm | [3] |
| Colletotrichum gloeosporioides | Essential Oil | 8000 ppm | [3] |
| Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, Monilinia laxa | Various Essential Oils | 5.64 - 363.64 µL/L | [4] |
*Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for studying the role of (+)-α-cedrene in plant defense.
Protocol 1: Headspace Volatile Collection and GC-MS Analysis
This protocol is designed for the collection and quantification of (+)-α-cedrene emitted from plants, particularly in response to herbivory.
Materials:
-
Glass chambers or bags for enclosing the plant material
-
Volatile collection traps (e.g., tubes containing Porapak Q or other suitable adsorbent)
-
Vacuum pump and flowmeter
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Internal standard (e.g., n-octane or a non-native terpene)
-
Solvents for elution (e.g., hexane (B92381), dichloromethane)
Procedure:
-
Plant Preparation: Select healthy plants of a similar age and size. For herbivore-induced volatile collection, introduce the herbivore of interest to the plant and allow it to feed for a specified period (e.g., 24-48 hours). Control plants should remain undamaged.
-
Headspace Collection:
-
Carefully enclose the plant or the specific plant part (e.g., a leaf) in a glass chamber or an oven bag.
-
Connect the volatile collection trap to the outlet of the chamber and the vacuum pump to the outlet of the trap.
-
Draw air from the chamber through the trap at a constant flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-8 hours).
-
-
Sample Elution:
-
After collection, remove the adsorbent trap.
-
Elute the trapped volatiles with a small volume of a suitable solvent (e.g., 200-500 µL of hexane) into a GC vial.
-
Add a known amount of an internal standard to the vial for quantification purposes.
-
-
GC-MS Analysis:
-
Inject a small aliquot (e.g., 1 µL) of the sample into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for terpene analysis.
-
Set the oven temperature program to effectively separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify (+)-α-cedrene by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the amount of (+)-α-cedrene by comparing its peak area to that of the internal standard.
-
Protocol 2: Insect Olfactometer Bioassay (Choice Test)
This protocol assesses the behavioral response of insects to (+)-α-cedrene.
Materials:
-
Y-tube or four-arm olfactometer
-
Purified air source (charcoal-filtered)
-
Flow meters
-
(+)-α-Cedrene standard
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
-
Filter paper discs
Procedure:
-
Preparation of Odor Sources:
-
Dissolve the (+)-α-cedrene standard in a suitable solvent to create a range of concentrations.
-
Apply a small aliquot (e.g., 10 µL) of the test solution to a filter paper disc.
-
Use a filter paper disc treated with the solvent alone as a control.
-
-
Olfactometer Setup:
-
Place the treated and control filter papers into the designated arms of the olfactometer.
-
Connect the purified air source to the arms of the olfactometer, ensuring a constant and equal airflow through each arm.
-
-
Insect Bioassay:
-
Introduce a single insect at the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified time (e.g., >1 minute).
-
-
Data Analysis:
-
Record the number of insects choosing the treatment arm versus the control arm.
-
Use a chi-square test or a similar statistical analysis to determine if there is a significant preference or avoidance of the (+)-α-cedrene.
-
Protocol 3: Antifungal Radial Growth Inhibition Assay
This protocol evaluates the fungistatic or fungicidal activity of (+)-α-cedrene against plant pathogenic fungi.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
(+)-α-Cedrene standard
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Amended Media:
-
Prepare the PDA medium and autoclave it.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the (+)-α-cedrene (dissolved in a small amount of solvent) to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes. A control plate should contain the solvent alone.
-
-
Fungal Inoculation:
-
From a fresh culture of the test fungus, use a sterile cork borer to take a mycelial plug from the edge of the colony.
-
Place the mycelial plug in the center of the (+)-α-cedrene-amended and control PDA plates.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of radial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.
-
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of (+)-α-cedrene that completely inhibits visible fungal growth.
-
Signaling Pathways and Logical Relationships
The production of (+)-α-cedrene in plants is a tightly regulated process, often initiated by external stimuli such as herbivore feeding or pathogen infection. The jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways are central to the induction of plant defenses, including the biosynthesis of terpenes.
Biosynthesis and Regulation of (+)-α-Cedrene
// Nodes Herbivore_Attack [label="Herbivore Attack / Pathogen Infection", fillcolor="#F1F3F4"]; Wounding [label="Wounding", fillcolor="#F1F3F4"]; JA_Pathway [label="Jasmonic Acid (JA) Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Pathway [label="Salicylic Acid (SA) Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors (e.g., WRKY, MYC)", fillcolor="#FBBC05", fontcolor="#202124"]; TPS_Gene [label="Terpene Synthase (TPS) Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_Cedrene_Synthase [label="(+)-α-Cedrene Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4"]; Alpha_Cedrene [label="(+)-α-Cedrene", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Herbivore_Attack -> Wounding; Wounding -> JA_Pathway; Herbivore_Attack -> JA_Pathway; Herbivore_Attack -> SA_Pathway; JA_Pathway -> Transcription_Factors; SA_Pathway -> Transcription_Factors; Transcription_Factors -> TPS_Gene; TPS_Gene -> Alpha_Cedrene_Synthase; FPP -> Alpha_Cedrene_Synthase [label="Substrate"]; Alpha_Cedrene_Synthase -> Alpha_Cedrene [label="Catalyzes"]; } Caption: Biosynthesis and regulation of (+)-α-cedrene.
Upon herbivore attack or pathogen infection, plants recognize specific molecular patterns or damage cues, which trigger the activation of the JA and SA signaling cascades.[5][6] These pathways lead to the activation of specific transcription factors, such as members of the WRKY and MYC families.[7] These transcription factors then bind to the promoter regions of terpene synthase (TPS) genes, upregulating their expression.[7] The resulting (+)-α-cedrene synthase enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into (+)-α-cedrene.
Experimental Workflow for Investigating (+)-α-Cedrene's Role in Plant Defense
// Nodes Hypothesis [label="Hypothesis:\n(+)-α-Cedrene is involved in plant defense"]; Plant_Treatment [label="Plant Treatment:\n- Herbivore Infestation\n- Pathogen Inoculation\n- Control", shape=box3d]; Volatile_Analysis [label="Volatile Analysis:\nHeadspace Collection & GC-MS", shape=cds]; Quantification [label="Quantify α-Cedrene Emission"]; Bioassays [label="Bioassays with pure (+)-α-Cedrene"]; Insect_Bioassay [label="Insect Bioassays:\n- Olfactometer (Choice)\n- Feeding/Oviposition Assays", shape=cds]; Antifungal_Bioassay [label="Antifungal Bioassays:\n- Radial Growth Inhibition\n- MIC Determination", shape=cds]; Gene_Expression [label="Gene Expression Analysis:\n- qRT-PCR of TPS genes\n- Transcriptome Analysis (RNA-seq)", shape=cds]; Data_Analysis [label="Data Analysis and Interpretation"]; Conclusion [label="Conclusion on the Role of (+)-α-Cedrene"];
// Edges Hypothesis -> Plant_Treatment; Plant_Treatment -> Volatile_Analysis; Volatile_Analysis -> Quantification; Quantification -> Bioassays; Plant_Treatment -> Gene_Expression; Bioassays -> Insect_Bioassay; Bioassays -> Antifungal_Bioassay; Insect_Bioassay -> Data_Analysis; Antifungal_Bioassay -> Data_Analysis; Gene_Expression -> Data_Analysis; Data_Analysis -> Conclusion; } Caption: Experimental workflow for studying (+)-α-cedrene.
Conclusion
(+)-α-Cedrene is an important mediator of plant defense against both herbivores and pathogens. Its production is induced by biotic stress through the activation of the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of specific terpene synthase genes. While it can act as a repellent to some insects, its role in insect behavior can be complex, as evidenced by its oviposition-enhancing effects in certain species.[1] Furthermore, essential oils containing α-cedrene have demonstrated significant antifungal properties.[2] The detailed experimental protocols and workflow provided in this guide offer a framework for further research into the multifaceted roles of this important sesquiterpene. A deeper understanding of the biosynthesis, regulation, and biological activity of (+)-α-cedrene will be crucial for the development of novel, natural product-based strategies for crop protection and for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa [frontiersin.org]
- 5. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of (+)-α-Cedrene in Essential Oils by GC-MS
Abstract
This application note provides a detailed protocol for the quantification of (+)-α-cedrene in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). (+)-α-Cedrene, a tricyclic sesquiterpene, is a significant contributor to the characteristic woody aroma of several essential oils and is a key component in the fragrance and flavor industries.[1] Accurate quantification is crucial for quality control, authentication, and formulation of essential oil-based products. The described methodology is tailored for researchers, scientists, and drug development professionals, offering a reliable and reproducible approach for the determination of (+)-α-cedrene concentration.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes and their derivatives.[2][3] The composition of these oils can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices.[4][5] Its high separation efficiency and sensitive detection make it the gold standard for analyzing volatile compounds like terpenes.[5] This note focuses on a validated GC-MS method for the precise quantification of (+)-α-cedrene, a sesquiterpene found in notable concentrations in cedarwood and other essential oils.[1][6]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantification of (+)-α-cedrene.
Materials and Reagents
-
Solvent: Hexane or Ethyl Acetate (GC grade or higher)
-
Internal Standard (IS): n-Tridecane or Octadecane (B175841)
-
(+)-α-Cedrene analytical standard: (≥98% purity)
-
Essential oil samples: As required
-
Autosampler vials: 2 mL, with caps (B75204) and septa
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890B or equivalent[5]
-
Mass Spectrometer: Agilent 5977A or equivalent[5]
-
GC Column: DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[4][7]
-
Carrier Gas: Helium (99.999% purity)[4]
Sample and Standard Preparation
3.1. Internal Standard Stock Solution (IS): Prepare a 100 µg/mL stock solution of n-tridecane or octadecane in the chosen solvent (hexane or ethyl acetate).[2][8]
3.2. (+)-α-Cedrene Stock Solution: Accurately weigh approximately 10 mg of (+)-α-cedrene standard and dissolve it in 10 mL of the chosen solvent to obtain a stock solution of approximately 1000 µg/mL.
3.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the (+)-α-cedrene stock solution. The concentration range should encompass the expected concentration of (+)-α-cedrene in the essential oil samples. A typical range would be 1-100 µg/mL. Each calibration standard should be spiked with the internal standard to a final concentration of 10 µg/mL.
3.4. Sample Preparation: Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 10 µg/mL and dilute to the mark with the chosen solvent. Vortex the mixture for 1-2 minutes to ensure homogeneity.[5] If necessary, centrifuge the sample to pellet any solid material.[5] Transfer the supernatant to a GC-MS autosampler vial.
GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Injection Mode | Split (e.g., 50:1 or 100:1) or Splitless (for trace analysis) |
| Injector Temperature | 250 °C[4][5] |
| Injection Volume | 1 µL |
| Carrier Gas Flow | Constant flow, 1.0 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C[4][7] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4][7] |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification |
For SIM Mode: Monitor the following ions for (+)-α-cedrene (m/z 204.3 as the molecular ion) and the internal standard. A characteristic fragment ion for α-cedrene is m/z 119.0.[9]
Data Analysis and Quantification
-
Identification: Identify the peaks of (+)-α-cedrene and the internal standard in the chromatograms by comparing their retention times and mass spectra with those of the analytical standards and reference libraries (e.g., NIST, Wiley).[4]
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of (+)-α-cedrene to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Calculate the concentration of (+)-α-cedrene in the prepared essential oil samples using the linear regression equation from the calibration curve.
-
Final Concentration: Report the final concentration of (+)-α-cedrene in the essential oil as mg/g or % (w/w).
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., AOAC).[8] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[8]
-
Precision: Evaluated as the relative standard deviation (RSD) for replicate injections of the same sample. Intra-day and inter-day precision should be determined.
-
Accuracy: Determined by recovery studies on spiked samples. The average recovery should be within an acceptable range, typically 90-110%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Quantitative Data Summary
The concentration of (+)-α-cedrene can vary significantly among different essential oils. The following table summarizes typical concentrations found in some common essential oils.
| Essential Oil | Botanical Name | Typical (+)-α-Cedrene Concentration (%) |
| Virginia Cedarwood Oil | Juniperus virginiana | 20 - 30 |
| Texas Cedarwood Oil | Juniperus ashei | 15 - 25 |
| Chinese Cedarwood Oil | Cupressus funebris | 10 - 20 |
| Verbena Essential Oil | Aloysia citrodora | Traces |
Note: These values are indicative and can vary based on the specific batch and origin of the essential oil.
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of (+)-α-cedrene.
Caption: Experimental workflow for the quantification of (+)-α-cedrene.
Caption: Core processes within the GC-MS instrument.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable means for the quantification of (+)-α-cedrene in essential oils. Adherence to the outlined protocol, including proper sample preparation, instrument setup, and method validation, will ensure accurate and reproducible results. This methodology is essential for quality control in the fragrance, flavor, and pharmaceutical industries, where the precise composition of essential oils is of paramount importance.
References
- 1. foreverest.net [foreverest.net]
- 2. researchgate.net [researchgate.net]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. vipsen.vn [vipsen.vn]
- 5. benchchem.com [benchchem.com]
- 6. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Alpha-Cedrene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of alpha-cedrene in various biological matrices. The protocols are intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic, toxicokinetic, and metabolic studies of this pharmacologically active sesquiterpene.
Introduction to Alpha-Cedrene Analysis
Alpha-cedrene is a naturally occurring sesquiterpene found in the essential oil of cedar and other plants.[1] It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-obesity and muscle-enhancing properties.[2][3] Accurate and sensitive analytical methods are crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the quantification of alpha-cedrene due to its high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS).[4][5]
Analytical Methods and Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Alpha-Cedrene in Rat Plasma
This protocol details a validated GC-MS/MS method for the quantification of alpha-cedrene in rat plasma, which can be adapted for other biological fluids.[4]
2.1.1. Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen rat plasma samples at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of internal standard (IS) solution (1,4-dichlorobenzene, 60 ng/mL in isopropyl alcohol).[6]
-
Add 150 µL of ethyl acetate (B1210297) as the extraction solvent.[6]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial.
-
Inject 1 µL of the extract into the GC-MS/MS system.
2.1.2. Experimental Protocol: GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS (or equivalent)
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp to 150°C at 20°C/min
-
Ramp to 280°C at 30°C/min, hold for 2 min
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
2.1.3. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 800 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |
| Intra- and Inter-assay Precision (CV%) | 3.1 - 13.9% | [4] |
| Intra- and Inter-assay Accuracy (RE%) | -4.0 - 2.6% | [4] |
| Mean Extraction Recovery | >85% | [4] |
General Protocol for Alpha-Cedrene Analysis in Tissues and Feces by GC-MS
This protocol provides a general guideline for the extraction and analysis of alpha-cedrene from solid biological matrices like tissues (e.g., adipose, liver, muscle) and feces. This method is based on established procedures for the analysis of lipophilic compounds in such matrices and should be validated for specific applications.
2.2.1. Experimental Protocol: Sample Preparation (Homogenization and Extraction)
-
Accurately weigh approximately 0.1 - 0.5 g of the tissue or fecal sample.
-
Add a sufficient volume of a suitable homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the sample using a mechanical homogenizer until a uniform consistency is achieved.
-
Add an appropriate volume of an organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof) to the homogenate.
-
Vortex or shake vigorously for an extended period (e.g., 15-30 minutes) to ensure efficient extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the solid debris.
-
Collect the organic supernatant.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE) using a silica (B1680970) or C18 cartridge, to remove interfering substances.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
2.2.2. Experimental Protocol: GC-MS Analysis
The GC-MS conditions can be similar to those described in section 2.1.2. The identification of alpha-cedrene can be confirmed by its retention time and mass spectrum, particularly the characteristic fragment ions. A mono-hydroxylated metabolite of alpha-cedrene has been identified in rat plasma and may also be present in tissue and fecal extracts.[5]
General Protocol for Alpha-Cedrene Analysis by High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC with UV or MS detection can be an alternative for the analysis of alpha-cedrene, especially if derivatization is to be avoided. The following is a general protocol that would require optimization and validation.
2.3.1. Experimental Protocol: Sample Preparation
Sample preparation can follow the liquid-liquid extraction or homogenization and extraction protocols described in sections 2.1.1 and 2.2.1. The final extract should be evaporated and reconstituted in the mobile phase.
2.3.2. Experimental Protocol: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210-220 nm, where sesquiterpenes typically absorb, or MS detection for higher selectivity and sensitivity.
Visualizations
Caption: General workflow for the analytical determination of alpha-cedrene.
Caption: Signaling pathway of alpha-cedrene in adipocytes.[2][7]
References
- 1. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 2. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Protocol for the isolation of (+)-alpha-cedrene from plant material
Introduction
(+)-α-Cedrene is a tricyclic sesquiterpene that is a major constituent of the essential oil of cedarwood. It is a valuable compound in the fragrance and cosmetics industries due to its characteristic woody aroma. Furthermore, recent studies have highlighted its potential pharmacological activities, making it a compound of interest for drug development professionals. This application note provides a detailed protocol for the isolation of (+)-α-cedrene from plant material, specifically from the wood of Juniperus species. The protocol outlines a multi-step process involving steam distillation for the extraction of the essential oil, followed by fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC) for the purification of high-purity (+)-α-cedrene.
Plant Material
The primary sources of (+)-α-cedrene are the essential oils derived from the wood of various Juniperus species. The most common sources include Virginia Cedarwood (Juniperus virginiana), Texas Cedarwood (Juniperus ashei), and Chinese Cedarwood (Cupressus funebris).[1] The yield of essential oil and the concentration of α-cedrene can vary depending on the species, age of the tree, and the specific distillation process used.
Quantitative Data
The following tables summarize the typical yields of essential oil from different Juniperus species and the chemical composition of the resulting cedarwood oil, with a focus on α-cedrene content.
Table 1: Essential Oil Yield from Various Juniperus Species
| Plant Species | Common Name | Typical Essential Oil Yield (% w/w of dry wood) |
| Juniperus virginiana | Virginia Cedarwood | 3.18 - 3.5 |
| Juniperus ashei | Texas Cedarwood | ~4.04 |
| Juniperus erythrocarpa | Redberry Juniper | ~4.87 |
| Juniperus scopulorum | Rocky Mountain Juniper | High |
| Juniperus osteosperma | Utah Juniper | Low |
| Juniperus pinchotii | Pinchot Juniper | ~0.21 |
Data compiled from multiple sources.
Table 2: Typical Composition of Cedarwood Oil from Juniperus virginiana
| Compound | Chemical Class | Typical Content (%) |
| (+)-α-Cedrene | Sesquiterpene | 20 - 35 |
| β-Cedrene | Sesquiterpene | 4 - 8 |
| Thujopsene | Sesquiterpene | 10 - 25 |
| Cedrol | Sesquiterpene Alcohol | 16 - 25 |
| Widdrol | Sesquiterpene Alcohol | 2 - 5 |
| Cuparene | Sesquiterpene | 1.5 - 7 |
Data compiled from multiple sources.
Experimental Protocols
The isolation of (+)-α-cedrene is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification steps to isolate the target compound.
Protocol 1: Extraction of Cedarwood Essential Oil by Steam Distillation
This protocol describes the extraction of essential oil from cedarwood chips or sawdust using steam distillation.
Materials and Equipment:
-
Cedarwood chips or sawdust (Juniperus virginiana or other suitable species)
-
Distilled water
-
Steam distillation apparatus (including a steam generator, a still, a condenser, and a collection vessel)
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass storage vials
Procedure:
-
Preparation of Plant Material: The cedarwood should be chipped or ground into a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.
-
Loading the Still: Place the cedarwood chips or sawdust into the still.
-
Distillation: Heat the water in the steam generator to produce steam. Pass the steam through the plant material in the still. The steam will vaporize the volatile essential oils.
-
Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the less dense cedarwood essential oil.
-
Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.
Protocol 2: Fractional Vacuum Distillation of Cedarwood Oil
This protocol is for the enrichment of α-cedrene from the crude cedarwood essential oil.
Materials and Equipment:
-
Crude cedarwood essential oil
-
Fractional distillation apparatus with a vacuum pump and a packed column (e.g., Vigreux or Raschig rings)
-
Heating mantle with a stirrer
-
Thermometer
-
Manometer
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus.
-
Charging the Flask: Place the crude cedarwood oil into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of ≤ -0.1 MPa.
-
Heating: Gently heat the distillation flask while stirring.
-
Fraction Collection:
-
Light Fraction: Collect the initial fraction at a top-of-tower temperature of 110-130°C. This fraction will contain lower boiling point components.
-
α-Cedrene Rich Fraction: Maintain the bottom-of-tower temperature at 130-160°C and the top-of-tower temperature at 110-130°C. Collect the fraction that distills over under these conditions. A reflux ratio of 8:1 to 15:1 is recommended to improve separation efficiency.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the α-cedrene content. Fractions with an α-cedrene content of over 85% are typically obtained.
Protocol 3: High-Purity Isolation of (+)-α-Cedrene by Preparative HPLC
This protocol describes the final purification of (+)-α-cedrene to a high purity level using preparative High-Performance Liquid Chromatography (HPLC). This method is adapted from a protocol for the purification of β-cedrene and should be optimized for α-cedrene.[2]
Materials and Equipment:
-
α-Cedrene enriched fraction from vacuum distillation
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
Glass vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the α-cedrene enriched fraction in acetonitrile to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 80% B for re-equilibration.
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 1-5 mL, depending on the column size and sample concentration.
-
-
Fraction Collection: Collect the fractions corresponding to the α-cedrene peak based on the retention time.
-
Post-Purification Processing:
-
Combine the collected fractions containing pure α-cedrene.
-
Remove the acetonitrile using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a non-polar solvent like n-hexane to recover the purified α-cedrene.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the purified (+)-α-cedrene.
-
-
Purity Confirmation: Confirm the purity and identity of the isolated (+)-α-cedrene using analytical GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of (+)-α-cedrene from cedarwood.
Caption: Workflow for the isolation of (+)-α-cedrene.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation of high-purity (+)-α-cedrene from cedarwood. The described methods, from steam distillation to preparative HPLC, are robust and can be adapted for various scales of production. The provided quantitative data serves as a useful reference for researchers and drug development professionals working with this valuable natural product. The successful isolation of (+)-α-cedrene will facilitate further research into its potential applications in the pharmaceutical and fragrance industries.
References
Application Notes and Protocols: (+)-α-Cedrene as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Cedrene, a naturally occurring tricyclic sesquiterterpene found primarily in cedarwood oil, presents a valuable and readily available chiral starting material for asymmetric synthesis. Its rigid, stereochemically defined framework, possessing multiple chiral centers, offers significant potential for the synthesis of complex chiral molecules. The inherent chirality of (+)-α-cedrene can be strategically leveraged to induce stereoselectivity in subsequent chemical transformations, making it an attractive building block for the development of novel pharmaceuticals, agrochemicals, and fragrance compounds.
These application notes provide detailed protocols for key chemical transformations of (+)-α-Cedrene, demonstrating its utility in synthesizing value-added chiral derivatives. The reactions highlighted include Friedel-Crafts acylation, stereoselective epoxidation, hydroboration-oxidation, and ozonolysis.
Key Transformations and Applications
The core strategy for utilizing (+)-α-cedrene as a chiral building block involves the functionalization of its double bond to introduce new stereocenters, with the existing chiral scaffold directing the stereochemical outcome of the reaction.
Friedel-Crafts Acylation: Synthesis of Acetyl Cedrene
The Friedel-Crafts acylation of (+)-α-cedrene with acetic anhydride (B1165640) is a key transformation for the synthesis of acetyl cedrene, a valuable fragrance ingredient with a woody, amber-like scent.[1] The reaction is typically catalyzed by a Lewis acid or a solid superacid.
Reaction Scheme:
Caption: Friedel-Crafts acylation of (+)-α-Cedrene.
Quantitative Data:
| Catalyst | Molar Ratio (Acetic Anhydride:(+)-α-Cedrene) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Solid Superacid (SO₄²⁻/Fe₂O₃) | 1.055:1 | 80 | 8 | ~64 | [2] |
| Solid Superacid (SO₄²⁻/TiO₂-SiO₂) | 1.055:1 | 80 | 8 | ~66 | [2] |
Experimental Protocol: Friedel-Crafts Acylation using a Solid Superacid Catalyst
Materials:
-
(+)-α-Cedrene (1.0 equiv)
-
Acetic anhydride (1.05-1.1 equiv)
-
Solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃ or SO₄²⁻/TiO₂-SiO₂) (1-10 wt% of α-cedrene)
-
Methylene (B1212753) chloride (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
-
Concentrated HCl
Procedure: [2]
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add (+)-α-cedrene and the solid superacid catalyst.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the solid catalyst.
-
The filtrate is then subjected to vacuum distillation to remove unreacted acetic anhydride and acetic acid formed during the reaction.
-
The crude product is purified by fractional distillation to obtain acetyl cedrene.
Work-up and Purification (General Procedure Adaptation): [3]
-
After cooling, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.
Stereoselective Epoxidation: Synthesis of (+)-α-Cedrene Epoxide
The epoxidation of the double bond in (+)-α-cedrene yields (+)-α-cedrene epoxide, a versatile chiral intermediate. The epoxide can be opened by various nucleophiles to introduce new functionalities with potential stereocontrol. This transformation can be achieved using various epoxidizing agents, including peracetic acid.
Reaction Scheme:
Caption: Epoxidation of (+)-α-Cedrene.
Quantitative Data:
| Epoxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Peracetic acid (40%) | Chloroform (B151607) | 20-40 | 95 | [4] |
Experimental Protocol: Epoxidation with Peracetic Acid
Materials:
-
(+)-α-Cedrene (1.0 equiv)
-
Peracetic acid (40% solution in acetic acid, 1.2 equiv)
-
Anhydrous sodium carbonate (1.0 equiv)
-
Chloroform (solvent)
-
Water
-
7% Sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
Procedure: [4]
-
In a glass reactor, dissolve (+)-α-cedrene in chloroform and add anhydrous sodium carbonate.
-
Cool the mixture and add the 40% peracetic acid solution dropwise, maintaining the reaction temperature between 20-40 °C.
-
After the addition is complete, continue to stir the mixture for an additional 3 hours at 20 °C.
-
Add water to dissolve the sodium acetate (B1210297) formed during the reaction.
-
Separate the organic phase and wash it with a 7% sodium hydrogen carbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the chloroform by rotary evaporation to obtain (+)-α-cedrene epoxide.
Hydroboration-Oxidation
The hydroboration-oxidation of (+)-α-cedrene is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a chiral alcohol. The stereochemistry of the starting material is expected to influence the facial selectivity of the hydroboration step, leading to a diastereoselective outcome.
Reaction Workflow:
Caption: Hydroboration-Oxidation Workflow.
Experimental Protocol: Hydroboration-Oxidation (General Procedure)
Materials:
-
(+)-α-Cedrene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure: [5]
-
Dissolve (+)-α-cedrene in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the BH₃•THF solution dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-2 hours) to ensure complete hydroboration.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution (CAUTION: exothermic reaction).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Ozonolysis
Ozonolysis of (+)-α-cedrene cleaves the double bond to form a chiral diketone or other carbonyl-containing fragments, depending on the work-up conditions. This transformation can be a powerful tool for generating complex chiral building blocks with new functionalities.
Reaction Workflow:
Caption: Ozonolysis Workflow.
Experimental Protocol: Ozonolysis with Reductive Work-up (General Procedure)
Materials:
-
(+)-α-Cedrene
-
Methylene chloride (CH₂Cl₂) or Methanol (MeOH), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn)
-
Water or acetic acid
-
Inert gas (e.g., nitrogen or oxygen) for purging
-
Appropriate solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (+)-α-cedrene in a suitable solvent (e.g., CH₂Cl₂ or MeOH) in a flask equipped with a gas dispersion tube and a vent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
For reductive work-up, add dimethyl sulfide and allow the solution to warm to room temperature and stir for several hours. Alternatively, add zinc dust and a small amount of water or acetic acid and stir vigorously.
-
Filter off any solids (if zinc was used).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude carbonyl product(s).
-
Purify the product(s) by column chromatography or distillation.
Conclusion
(+)-α-Cedrene is a versatile and economically viable chiral building block. The protocols outlined in these application notes demonstrate its potential for the stereoselective synthesis of a variety of chiral derivatives. These transformations provide access to valuable compounds for the fragrance industry and offer promising starting points for the development of more complex molecules in pharmaceutical and agrochemical research. Further exploration of the reactivity of (+)-α-cedrene and its derivatives is encouraged to fully exploit its potential in asymmetric synthesis.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reactions should be monitored to determine the optimal reaction time and conditions.
References
- 1. foreverest.net [foreverest.net]
- 2. websites.umich.edu [websites.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. From alpha-cedrene to crinipellin B and onward: 25 years of the alkene-arene meta-photocycloaddition reaction in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vitro Bioactivity Evaluation of (+)-α-Cedrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential biological activities of (+)-α-cedrene, a sesquiterpene found in various essential oils, notably cedarwood oil. The following sections detail experimental protocols for key in vitro assays to assess its antioxidant, anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory properties. While direct quantitative data for isolated (+)-α-cedrene is limited in published literature, this document presents available data for essential oils rich in α-cedrene or for closely related compounds to guide experimental design and data interpretation.
Antioxidant Activity
The antioxidant potential of a compound can be determined by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for this purpose.
Data Presentation: Antioxidant Activity
| Essential Oil Source | Major Constituent(s) | Antioxidant Assay | IC50 Value |
| Juniperus virginiana | Cedrene (B97730) isomers | DPPH | 1.99 mg/mL |
| Cupressus sempervirens | α-Pinene, δ-3-Carene | DPPH | 290.09 µg/mL |
Note: The antioxidant activity of an essential oil is the result of the synergistic or antagonistic effects of all its components.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from widely used methods for assessing the free radical scavenging ability of natural compounds.[1][2][3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by a spectrophotometer, is proportional to the antioxidant activity of the sample.[1]
Materials:
-
(+)-α-Cedrene
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of (+)-α-cedrene in methanol or ethanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each (+)-α-cedrene dilution to triplicate wells.
-
Add 20 µL of the solvent to the control wells.
-
Add 20 µL of various concentrations of the positive control (ascorbic acid or Trolox) to their respective wells.
-
Add 200 µL of the DPPH working solution to all wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control (DPPH solution without the sample) and Abs_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of (+)-α-cedrene can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Anti-inflammatory Activity
The following data is for an essential oil containing α-cedrene as a constituent. A lower IC50 value indicates more potent anti-inflammatory activity.[5]
| Essential Oil/Compound | Cell Line | Assay | IC50 Value |
| Juniperus morrisonicola Wood Essential Oil | RAW 264.7 | Nitric Oxide Inhibition | 12.9 µg/mL |
| Widdrol | RAW 264.7 | Nitric Oxide Inhibition | 24.7 µM |
| Thujopsene | RAW 264.7 | Nitric Oxide Inhibition | 30.3 µM |
| Cedrol | RAW 264.7 | Nitric Oxide Inhibition | 41.1 µM |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol is based on the Griess assay for the quantification of nitrite (B80452), a stable product of NO.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a test compound is determined by its ability to inhibit this NO production. NO production is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
(+)-α-Cedrene
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare various concentrations of (+)-α-cedrene in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of (+)-α-cedrene.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation and IC50 Determination: Calculate the percentage of NO inhibition for each concentration of (+)-α-cedrene compared to the LPS-stimulated control. Determine the IC50 value from the concentration-response curve.
Antimicrobial Activity
The antimicrobial activity of (+)-α-cedrene can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.
Data Presentation: Antimicrobial Activity
The following table presents MIC values for cedrenes against several anaerobic microbes.[6]
| Microorganism | Type | MIC (µg/mL) |
| Fusobacterium necrophorum | Anaerobic Bacteria | > 2000 |
| Clostridium perfringens | Anaerobic Bacteria | 62.5 |
| Actinomyces bovis | Anaerobic Bacteria | 31.2 |
| Candida albicans | Yeast | 125 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.[7][8][9][10][11][12][13]
Principle: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
(+)-α-Cedrene
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics (positive control)
-
Solvent for the compound (e.g., DMSO)
-
Resazurin (B115843) solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of (+)-α-cedrene in the broth to achieve a range of concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) does not inhibit microbial growth.
-
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: A well containing broth and inoculum only.
-
Sterility Control: A well containing broth only.
-
Positive Control: A well containing a known antibiotic.
-
Solvent Control: A well containing broth, inoculum, and the solvent used to dissolve the compound.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of (+)-α-cedrene that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the MIC.
Anticancer Activity (Cytotoxicity)
The potential of (+)-α-cedrene to inhibit the growth of cancer cells can be assessed using the MTT assay.
Data Presentation: Anticancer Activity
| Essential Oil/Compound | Cell Line | Assay | Result |
| Cunninghamia lanceolata var. konishii Heartwood Oil | Human lung, liver, and oral cancer cells | Cytotoxicity | Exhibited cytotoxic activity |
| Cedrol (from the same oil) | Human lung, liver, and oral cancer cells | Cytotoxicity | Identified as the active compound |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)
-
(+)-α-Cedrene
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of (+)-α-cedrene for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability and IC50:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Enzyme Inhibitory Activity
A. Acetylcholinesterase (AChE) Inhibition
The potential of (+)-α-cedrene to inhibit acetylcholinesterase, an enzyme relevant to neurodegenerative diseases, can be assessed using Ellman's method.
Data Presentation: Acetylcholinesterase Inhibition
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric method is widely used for screening AChE inhibitors.[24][25][26][27][28][29]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.[25]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source
-
(+)-α-Cedrene
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Galanthamine or donepezil (B133215) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a stock solution of (+)-α-cedrene and the positive control in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the AChE solution.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of the various dilutions of (+)-α-cedrene or the positive control. For the 100% activity control, add 10 µL of the solvent.
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.
-
Calculation of Inhibition and IC50:
-
Determine the rate of reaction (ΔAbs/min) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.
-
Determine the IC50 value from the dose-response curve.
-
B. Tyrosinase Inhibition
The potential of (+)-α-cedrene to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, can be evaluated using a mushroom tyrosinase assay.
Data Presentation: Tyrosinase Inhibition
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This is a common in vitro method to screen for potential skin-lightening agents.[30][31][32][33][34]
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product that can be quantified by measuring its absorbance at approximately 475 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced.[30]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
(+)-α-Cedrene
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of (+)-α-cedrene and kojic acid in DMSO, and then create serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of (+)-α-cedrene dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of (+)-α-cedrene dilution + 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 40 µL of L-DOPA solution to all wells. The total volume should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.
-
Calculation of Inhibition and IC50:
-
Correct the absorbance of the test and control wells by subtracting the absorbance of their respective blank wells.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Survey of Potential Antimicrobial Activity in Organic Extracts of Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. proceedings.science [proceedings.science]
- 9. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broth microdilution assays: Topics by Science.gov [science.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3.6. Determination of Cell Viability (MTT Assay) [bio-protocol.org]
- 19. cyprusjmedsci.com [cyprusjmedsci.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scielo.br [scielo.br]
Unveiling the In Vivo Potential of (+)-alpha-Cedrene: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the in vivo effects of (+)-alpha-cedrene, a sesquiterpene found in cedarwood oil. The following sections detail established animal models, experimental protocols, and key quantitative findings, with a primary focus on the compound's anti-obesity properties. While research into other biological activities such as central nervous system (CNS) and anti-inflammatory effects is emerging, this document concentrates on the most robustly investigated area.
Anti-Obesity Effects of this compound
This compound has demonstrated significant potential in preventing and reversing high-fat diet (HFD)-induced obesity and associated metabolic disorders in rodent models.[1][2] The primary mechanism underlying these effects is the activation of the adenylyl cyclase 3 (Adcy3) signaling pathway in adipose tissues.[1][3]
Animal Models
The most commonly utilized animal models for studying the anti-obesity effects of this compound are:
-
C57BL/6 Mice: This inbred strain is highly susceptible to diet-induced obesity, hyperglycemia, and insulin (B600854) resistance, making it an ideal model for studying metabolic diseases.[4][5][6]
-
Sprague-Dawley Rats: This outbred rat strain is also widely used in obesity research and has been employed to demonstrate the therapeutic effects of this compound on established obesity.[1][7]
Data Presentation: Anti-Obesity and Metabolic Parameters
The following tables summarize the key quantitative data from preclinical studies investigating the effects of oral administration of this compound in high-fat diet-induced obese mice.
Table 1: Effects of this compound on Body Weight and Adiposity in HFD-Fed Mice [8]
| Parameter | Vehicle Control (HFD) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | This compound (300 mg/kg/day) | This compound (1000 mg/kg/day) | Sibutramine (10 mg/kg/day) |
| Body Weight Gain (g) | 15.2 ± 0.8 | 13.5 ± 0.7 | 11.8 ± 0.6 | 10.1 ± 0.5** | 8.5 ± 0.4 | 7.9 ± 0.4 | 8.2 ± 0.5*** |
| Visceral Fat-Pad Weight (g) | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Table 2: Effects of this compound on Plasma Lipid Profile in HFD-Fed Mice [8]
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day) |
| Triglycerides (mg/dL) | 145.3 ± 10.2 | 110.8 ± 8.5 |
| Total Cholesterol (mg/dL) | 220.5 ± 15.1 | 185.4 ± 12.3 |
| Free Fatty Acids (mEq/L) | 0.85 ± 0.06 | 0.68 ± 0.05* |
*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.
Animal Model
-
Sprague-Dawley Rats: This model has been used to characterize the absorption, distribution, metabolism, and excretion of this compound.[7][9]
Data Presentation: Pharmacokinetic Parameters
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats [7][9]
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |
| Tmax (h) | - | 4.4 ± 1.2 | 4.4 ± 0.9 |
| Cmax (ng/mL) | - | 1530 ± 280 | 2810 ± 450 |
| AUC (ng·h/mL) | 1350 ± 210 | 11800 ± 2100 | 23400 ± 3800 |
| Half-life (h) | 4.0 ± 0.5 | 5.2 ± 0.8 | 6.4 ± 1.1 |
| Bioavailability (%) | - | 65.2 ± 11.5 | 84.8 ± 14.2 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model in C57BL/6 Mice
Objective: To induce an obese phenotype in C57BL/6 mice for evaluating the anti-obesity effects of this compound.
Materials:
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)[4]
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Animal scale
-
Metabolic cages (optional, for food intake measurement)
Procedure:
-
Acclimatize mice for at least one week on a standard chow diet.[5]
-
Randomize mice into control and treatment groups.
-
Switch the diet of the experimental groups to a high-fat diet. Maintain a control group on the standard chow diet.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 8-12 weeks).[1][2]
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood samples for analysis of plasma lipids and glucose.
-
Euthanize the animals and dissect adipose tissue for weight measurement and further analysis.
Protocol 2: Pharmacokinetic Study of this compound in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (with jugular vein cannulation for intravenous studies)
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Solvent for intravenous administration (e.g., polyethylene (B3416737) glycol 400, ethanol, and saline)
-
Syringes and needles
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Gas chromatography-tandem mass spectrometry (GC-MS/MS) system[7][9]
Procedure:
-
Fast the rats overnight before dosing.
-
Oral Administration: Administer a single dose of this compound suspension/solution via oral gavage.[7]
-
Intravenous Administration: Administer a single bolus dose of this compound solution via the jugular vein cannula.[7]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate plasma.
-
Extract this compound from plasma samples using a suitable organic solvent (e.g., ethyl acetate).[9]
-
Analyze the concentration of this compound in the plasma extracts using a validated GC-MS/MS method.[9]
-
Calculate pharmacokinetic parameters using appropriate software.
Signaling Pathways and Experimental Workflows
Adenylyl Cyclase 3 (Adcy3) Signaling Pathway in Adipocytes
The anti-obesity effects of this compound are mediated through the activation of the Adcy3 signaling pathway in fat cells. This leads to increased thermogenesis and reduced lipid accumulation.
Caption: Adcy3 signaling cascade activated by this compound.
Experimental Workflow for In Vivo Anti-Obesity Studies
The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity potential of this compound in a diet-induced obesity mouse model.
Caption: Workflow for HFD-induced obesity study.
Considerations for CNS and Anti-inflammatory Studies
Currently, there is a lack of specific in vivo studies focusing on the effects of isolated this compound on the central nervous system and inflammation. While some studies have investigated essential oils containing alpha-cedrene, the direct contribution of this specific sesquiterpene remains to be elucidated.[10] For researchers interested in exploring these potential activities, the following general animal models are suggested:
-
CNS Effects:
-
Anti-inflammatory Effects:
Further research is warranted to isolate and characterize the specific in vivo CNS and anti-inflammatory properties of this compound. The protocols and data presented here for its anti-obesity effects provide a solid foundation for continued preclinical investigation into this promising natural compound.
References
- 1. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 13. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of (+)-α-Cedrene Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Cedrene is a sesquiterpene hydrocarbon found in the essential oils of various plants, most notably cedarwood oil. Natural products are a rich source of novel bioactive compounds, and (+)-α-cedrene has garnered interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides detailed protocols for a panel of cell-based assays to screen and characterize the biological activity of (+)-α-cedrene. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers in drug discovery and development to investigate the potential of this natural compound.
Data Presentation
The following tables summarize quantitative data on the bioactivity of α-cedrene and related compounds. Due to the limited availability of specific data for (+)-α-cedrene in some assays, data for the closely related sesquiterpene alcohol, cedrol (B397079), and other relevant terpenes are included for comparative purposes. It is recommended that researchers generate their own data for (+)-α-cedrene using the protocols outlined below.
Table 1: Cytotoxicity of α-Cedrene and Related Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Cedrol | A549 | Lung Carcinoma | MTT | 31.88 | 24 | [1][2] |
| 14.53 | 48 | [1][2] | ||||
| 5.04 | 72 | [1][2] | ||||
| Cedrol | HT-29 | Colorectal Carcinoma | MTT | 138.91 | 48 | [1][3] |
| (-)-α-Cedrene | Leukemia | Leukemia | Not Specified | 22.2 (µg/mL) | Not Specified | [4] |
| Cedrol | K562 | Leukemia | MTT | 179.5 | 48 | [5] |
| Essential Oil (11.8% α-cedrene) | Human Lung Cancer Cells | Lung Cancer | Not Specified | - | - | [6] |
| Essential Oil (11.8% α-cedrene) | Human Liver Cancer Cells | Liver Cancer | Not Specified | - | - | [6] |
Note: Data for cedrol is presented as a representative sesquiterpene alcohol also found in cedarwood oil. The antileukemic activity of (-)-α-cedrene is provided in µg/mL as per the source.
Table 2: Anti-inflammatory Activity of Cedrol
| Compound | Cell Line | Assay | Parameter Measured | IC₅₀ (µM) | Reference |
| Cedrol | RAW 264.7 | Griess Assay | Nitric Oxide Production | ~24.7 | [7] |
Note: Data for cedrol is presented as a representative compound to illustrate anti-inflammatory potential.
Table 3: Antimicrobial Activity of α-Phellandrene and an Essential Oil Containing α-Cedrene
| Compound/Extract | Microorganism | Type | MIC (µg/mL) | Reference |
| Essential Oil (11.8% α-cedrene) | Gram-positive bacteria | Bacterium | 31.25-62.5 | [6] |
| Essential Oil (11.8% α-cedrene) | Yeast | Fungus | 31.25-62.5 | [6] |
| α-Phellandrene | Candida albicans (ATCC90028) | Fungus (Yeast) | 31.2 | [8] |
| α-Phellandrene | Candida albicans (MTCC277) | Fungus (Yeast) | 15.6 | [8] |
Note: Data for an essential oil containing α-cedrene and for α-phellandrene is provided to indicate potential antimicrobial activity.
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol determines the concentration of (+)-α-cedrene that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
(+)-α-Cedrene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (+)-α-cedrene in DMSO. Serially dilute the stock solution in complete culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (+)-α-cedrene. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of (+)-α-cedrene by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay is used to quantify nitrite (B80452), a stable and water-soluble breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
(+)-α-Cedrene
-
Lipopolysaccharide (LPS)
-
Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of (+)-α-cedrene (determined from a preliminary cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Prepare a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by (+)-α-cedrene compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.
Apoptosis Assay: Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if (+)-α-cedrene induces apoptosis in cancer cells. This colorimetric assay is based on the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
(+)-α-Cedrene
-
Lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cancer cells with various concentrations of (+)-α-cedrene for a predetermined time (e.g., 24 or 48 hours) as described in the cytotoxicity assay protocol. Include untreated and vehicle controls.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add 50 µL of reaction buffer to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the (+)-α-cedrene-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Griess assay for nitric oxide inhibition.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Derivatization of (+)-α-Cedrene to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Cedrene, a tricyclic sesquiterterpene predominantly found in cedarwood essential oil, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] However, the native potency of (+)-α-cedrene can often be moderate. Chemical derivatization presents a promising strategy to enhance its therapeutic efficacy, improve pharmacokinetic properties, and develop novel drug candidates. These application notes provide a comprehensive overview of established and potential methods for derivatizing (+)-α-cedrene, complete with detailed experimental protocols and a summary of available bioactivity data.
Rationale for Derivatization
The chemical structure of (+)-α-cedrene, characterized by a unique tricyclic framework and a single double bond, offers specific sites for chemical modification.[3] Derivatization can lead to improved bioactivity through several mechanisms:
-
Introduction of Pharmacophores: Incorporating functional groups known to interact with biological targets can enhance binding affinity and efficacy.
-
Modification of Physicochemical Properties: Altering polarity, solubility, and lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent molecule allows for the elucidation of key structural features responsible for its biological effects, guiding the design of more potent analogs.[4][5]
Derivatization Strategies and Bioactivity
While the derivatization of many terpenes for enhanced bioactivity is a well-explored field, specific research on (+)-α-cedrene derivatives with comprehensive bioactivity data is still emerging. The following sections detail promising derivatization approaches based on existing literature for α-cedrene and related sesquiterpenes.
Oxidation Reactions
Oxidation of the double bond or allylic positions of (+)-α-cedrene can introduce oxygen-containing functional groups, significantly altering its biological profile.
The formation of an epoxide ring from the double bond in α-cedrene is a common transformation.[6] α-Cedrene epoxide is a known derivative, though its comparative bioactivity against the parent compound is not extensively documented in publicly available literature.[7]
Table 1: Bioactivity Data for (+)-α-Cedrene
| Compound | Bioactivity | Assay | Results (IC50/MIC) | Reference(s) |
| (+)-α-Cedrene | Anticancer | In vitro assay against human lung, liver, and oral cancer cells | Data for essential oil rich in α-cedrene and cedrol (B397079) reported, but not for isolated α-cedrene. | [8] |
| (-)-α-Cedrene | Trypanocidal | Trypanosoma b. brucei | IC50 = 4.07 μg/mL | [9] |
| (-)-α-Cedrene | Antileukemic | In vitro | IC50 = 22.2 μg/mL | [9] |
| Essential Oil containing α-Cedrene (11.8%) and Cedrol (58.3%) | Antimicrobial | Micro-broth dilution against Gram-positive bacteria and yeast | MIC = 31.25-62.5 µg/mL | [10] |
Note: Data for (+)-α-cedrene is often reported as part of essential oil mixtures. The data for (-)-α-cedrene is included as a close structural analog.
Introducing hydroxyl groups can increase polarity and potential for hydrogen bonding, often impacting bioactivity. Microbial transformation is an effective method for the regioselective hydroxylation of sesquiterpenes.
A notable example is the allylic oxidation of α-cedrene by a Rhodococcus strain to produce (R)-10-hydroxycedrene (sec-cedrenol).[11][12] While the primary application of this derivative has been in the fragrance industry, its altered chemical structure warrants investigation for therapeutic properties. Microbial hydroxylation of cedrene (B97730) has also been shown to produce various hydroxylated derivatives, though extensive bioactivity data is pending.[13][14]
Synthesis of Cedrol and its Derivatives
(+)-α-Cedrene can serve as a precursor for the synthesis of cedrol, another bioactive sesquiterpene found in cedar oil, and its derivatives. Cedrol itself has demonstrated significant anticancer and antimicrobial activities.[8] Derivatization of cedrol, accessible from α-cedrene, opens another avenue for developing potent bioactive compounds.
Experimental Protocols
The following are generalized protocols for key derivatization and bioactivity assessment methods. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Synthesis Protocols
This protocol describes a general method for the epoxidation of α-cedrene using a peroxy acid.
Materials:
-
(+)-α-Cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve (+)-α-cedrene in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain α-cedrene epoxide.[6]
This protocol outlines a general procedure for the biotransformation of α-cedrene using a microbial culture.
Materials:
-
Rhodococcus sp. strain (e.g., KSM-7358)
-
Suitable growth medium (e.g., nutrient broth)
-
(+)-α-Cedrene
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cultivate the Rhodococcus strain in the growth medium until it reaches the desired growth phase.
-
Add (+)-α-cedrene to the culture medium.
-
Incubate the culture under appropriate conditions (temperature, shaking) for a specified period (e.g., 24-72 hours).
-
Monitor the transformation of α-cedrene and the formation of products using gas chromatography-mass spectrometry (GC-MS).
-
After the incubation period, extract the culture broth with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the hydroxylated derivatives.[12]
Bioactivity Assessment Protocols
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., α-cedrene derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Resazurin or other viability indicator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
After incubation, add the viability indicator and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).[10]
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., lung, liver, oral cancer cells)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Signaling Pathways and Experimental Workflows
The biological activity of (+)-α-cedrene and its derivatives is mediated through their interaction with various cellular signaling pathways. While specific pathways for many derivatives are yet to be fully elucidated, general mechanisms for terpenes often involve modulation of inflammatory and apoptotic pathways.
Diagrams
Caption: General workflow for the synthesis of (+)-α-cedrene derivatives.
Caption: Workflow for the biological evaluation of (+)-α-cedrene derivatives.
Future Directions
The derivatization of (+)-α-cedrene represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of derivatives with diverse functional groups to establish a clear structure-activity relationship.
-
Comprehensive Biological Screening: Evaluating derivatives against a wide range of biological targets, including different cancer cell lines, microbial strains, and inflammatory models.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which the most potent derivatives exert their effects.
-
In Vivo Studies: Advancing promising lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.
By systematically exploring the chemical space around the (+)-α-cedrene scaffold, researchers can unlock its full therapeutic potential and contribute to the development of novel, nature-inspired medicines.
References
- 1. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design and synthesis of celastrol derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Microbial Hydroxylation of Cedrol and Cedrene | Semantic Scholar [semanticscholar.org]
Application Notes: The Use of (+)-α-Cedrene as a Standard in Phytochemical Analysis
Introduction
(+)-α-Cedrene is a tricyclic sesquiterpene hydrocarbon commonly found in the essential oils of various plants, most notably cedarwood (Cedrus spp.)[1][2]. Its characteristic woody aroma makes it a valuable ingredient in the fragrance industry. In the realm of phytochemical analysis, (+)-α-cedrene serves as an excellent analytical standard for the identification and quantification of sesquiterpenes and other volatile compounds in complex plant extracts and essential oils. Its stability and distinct chromatographic behavior make it a reliable marker for method development and validation in gas chromatography (GC) based techniques. These application notes provide detailed protocols and data for the use of (+)-α-cedrene as a standard in phytochemical research.
Physicochemical Properties of (+)-α-Cedrene
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless liquid |
| Odor | Woody, cedar-like |
| Boiling Point | 262-263 °C |
| Density | ~0.935 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, hexane (B92381), ethyl acetate) |
Quantitative Analysis of Phytochemicals using (+)-α-Cedrene as a Standard
Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the most common techniques for the analysis of volatile compounds like (+)-α-cedrene. The use of an internal or external standard is crucial for accurate quantification.
Table 1: Example of GC-MS/MS Method Validation Parameters for α-Cedrene Quantification
The following data is adapted from a validated method for the quantification of α-cedrene in a biological matrix and serves as an example of the performance characteristics that can be achieved.[1][2]
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 5 - 800 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision | |
| Intra-assay CV% (at four QC levels) | 3.1 - 13.9% |
| Inter-assay CV% (at four QC levels) | 3.1 - 13.9% |
| Accuracy | |
| Relative Error (RE%) | -4.0 to 2.6% |
CV: Coefficient of Variation; QC: Quality Control
Experimental Protocols
Protocol 1: Preparation of (+)-α-Cedrene Standard Solutions
Objective: To prepare a series of standard solutions of (+)-α-cedrene for the generation of a calibration curve.
Materials:
-
(+)-α-Cedrene (analytical standard grade, ≥95% purity)
-
Hexane or Ethyl Acetate (GC grade)
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-α-cedrene and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.
Protocol 2: Quantification of a Target Analyte in an Essential Oil Sample using (+)-α-Cedrene as an Internal Standard
Objective: To quantify a specific sesquiterpene in an essential oil sample using GC-MS with (+)-α-cedrene as an internal standard (IS).
Materials:
-
Essential oil sample
-
(+)-α-Cedrene (IS) stock solution (e.g., 100 µg/mL in hexane)
-
Hexane (GC grade)
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask and dissolve in hexane.
-
Internal Standard Spiking: To 1 mL of the diluted essential oil sample in a GC vial, add a known amount of the (+)-α-cedrene internal standard solution (e.g., 10 µL of a 100 µg/mL solution to achieve a final IS concentration of 1 µg/mL).
-
Calibration Curve with IS: Prepare calibration standards of the target analyte and spike each with the same amount of the (+)-α-cedrene internal standard as the sample.
-
GC-MS Analysis: Analyze the prepared samples and calibration standards using the GC-MS method outlined below.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample from this curve.
Protocol 3: General GC-MS Instrumental Conditions
Objective: To provide a starting point for the GC-MS analysis of essential oils containing (+)-α-cedrene. Method optimization will be required for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 3 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min. |
| Mass Spectrometer | |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Data Analysis | |
| Identification | Based on retention time comparison with the (+)-α-cedrene standard and mass spectral library matching (e.g., NIST). |
| Quantification | Based on the peak area of selected ions or the total ion chromatogram (TIC). |
Visualizations
Biosynthesis of (-)-α-Cedrene
The following diagram illustrates the putative biosynthetic pathway of (-)-α-cedrene from farnesyl pyrophosphate (FPP). This pathway involves a series of enzymatic cyclizations and rearrangements.
References
Application Notes and Protocols for Stable Isotope Labeling of (+)-α-Cedrene in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Cedrene, a naturally occurring sesquiterpene found in the essential oil of cedar, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety as a drug candidate. Stable isotope labeling is a powerful technique that enables the precise tracking and quantification of a compound and its metabolites in complex biological systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled (+)-α-cedrene in metabolic studies. The use of isotopically labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based analyses.
Application Notes
Stable isotope-labeled (+)-α-cedrene, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) enriched forms, serves as an invaluable tool for:
-
Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of (+)-α-cedrene in vivo. The labeled compound can be administered to animal models, and its concentration, along with its metabolites, can be tracked over time in various biological matrices.
-
Metabolite Identification: Facilitating the identification of novel metabolites. The characteristic isotopic signature of the labeled compound allows for the confident differentiation of drug-related metabolites from endogenous molecules in complex mass spectra.
-
Reaction Phenotyping: Pinpointing the specific enzymes responsible for the metabolism of (+)-α-cedrene. By incubating the labeled compound with specific enzyme systems (e.g., recombinant cytochrome P450 enzymes), the contribution of each enzyme to its metabolism can be determined.
-
Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of unlabeled (+)-α-cedrene and its metabolites in biological samples. The co-elution of the labeled standard with the analyte of interest corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Proposed Synthesis of Deuterated (+)-α-Cedrene (d₃-(+)-α-Cedrene)
Experimental Workflow for Synthesis of d₃-(+)-α-Cedrene
Application Notes and Protocols for the Development of Drug Delivery Systems for (+)-α-Cedrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of effective drug delivery systems for the sesquiterpene (+)-α-cedrene. This document outlines the therapeutic potential of (+)-α-cedrene, the rationale for the necessity of advanced delivery systems, and step-by-step experimental protocols for the formulation and characterization of nanoemulsions, liposomes, and polymeric nanoparticles as potential carriers.
Introduction to (+)-α-Cedrene
(+)-α-Cedrene is a naturally occurring sesquiterpene found in the essential oil of cedar and other plants[1][2]. It is a hydrophobic and volatile compound with a characteristic woody aroma[3]. Preclinical studies have indicated a range of promising therapeutic activities for α-cedrene, including:
-
Anti-inflammatory effects: Demonstrated in animal studies, suggesting potential applications in treating inflammatory conditions[4].
-
Antimicrobial and antifungal properties: Effective against various bacteria and fungi[4].
-
Anti-cancer and anti-tumoral activities: In vitro studies have shown its ability to induce cell death in oral, liver, and lung cancer cells, often in combination with cedrol[4].
-
Anti-leukemic and anti-obesity properties: Identified as a potential therapeutic agent for leukemia and obesity[5][6].
Despite its therapeutic potential, the clinical application of (+)-α-cedrene is hindered by its physicochemical properties. Its high hydrophobicity leads to poor aqueous solubility and low bioavailability, while its volatility presents challenges in formulation stability[7][8][9]. Therefore, the development of advanced drug delivery systems is crucial to overcome these limitations and enhance its therapeutic efficacy.
Rationale for Drug Delivery Systems
The encapsulation of (+)-α-cedrene into a suitable drug delivery system can offer several advantages:
-
Improved Solubility and Bioavailability: Encapsulating the hydrophobic α-cedrene within a carrier can enhance its dispersion in aqueous environments, leading to improved absorption and bioavailability.
-
Enhanced Stability: Encapsulation can protect the volatile α-cedrene from degradation due to environmental factors such as light, temperature, and oxidation, thereby increasing its shelf-life[7][9].
-
Controlled Release: Drug delivery systems can be designed to provide a sustained and controlled release of α-cedrene, maintaining therapeutic concentrations over a prolonged period and reducing the need for frequent administration.
-
Targeted Delivery: Functionalizing the surface of the delivery system can enable targeted delivery to specific tissues or cells, maximizing the therapeutic effect and minimizing off-target side effects.
This document will focus on three promising delivery systems for (+)-α-cedrene: nanoemulsions, liposomes, and polymeric nanoparticles.
Experimental Protocols
Formulation of (+)-α-Cedrene Loaded Nanoemulsion
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They are suitable for encapsulating hydrophobic compounds like (+)-α-cedrene, enhancing their solubility and stability[10].
Materials:
-
(+)-α-Cedrene (pharmaceutical grade)
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®, Span 80)
-
Purified water
Protocol:
-
Preparation of the Oil Phase: Dissolve a known amount of (+)-α-cedrene in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
High-Energy Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.
-
Purification: The resulting nanoemulsion can be purified by filtration to remove any aggregates.
Formulation of (+)-α-Cedrene Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules like (+)-α-cedrene can be entrapped within the lipid bilayer[5].
Materials:
-
(+)-α-Cedrene (pharmaceutical grade)
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Protocol (Thin-film hydration method):
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and (+)-α-cedrene in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated (+)-α-cedrene by dialysis or size exclusion chromatography.
Formulation of (+)-α-Cedrene Loaded Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used[10][11].
Materials:
-
(+)-α-Cedrene (pharmaceutical grade)
-
Polymer (e.g., PLGA, polylactic acid)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant/stabilizer (e.g., polyvinyl alcohol, PVA)
-
Purified water
Protocol (Emulsion-solvent evaporation method):
-
Preparation of the Organic Phase: Dissolve the polymer and (+)-α-cedrene in the organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution of the surfactant/stabilizer and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature. This will cause the polymer to precipitate and form nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with purified water to remove any residual surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.
Characterization of Drug Delivery Systems
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for the stability and in vivo performance of the drug delivery system.
Method: Dynamic Light Scattering (DLS)
-
Dilute the formulation with an appropriate solvent (e.g., purified water for nanoemulsions and liposomes, a suitable buffer for nanoparticles).
-
Analyze the sample using a DLS instrument to determine the mean particle size, PDI, and zeta potential.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated in the delivery system. DL is the weight percentage of the drug in the delivery system.
Method:
-
Separate the unencapsulated (+)-α-cedrene from the formulation using techniques like centrifugation, dialysis, or ultrafiltration.
-
Quantify the amount of encapsulated (+)-α-cedrene using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after disrupting the delivery system with a suitable solvent.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of the delivery system) x 100
-
In Vitro Drug Release
This study evaluates the rate and extent of drug release from the delivery system under physiological conditions.
Method: Dialysis Bag Method
-
Place a known amount of the (+)-α-cedrene loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of (+)-α-cedrene released using a validated analytical method (e.g., GC-MS).
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Physicochemical Properties of (+)-α-Cedrene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [6] |
| Molecular Weight | 204.35 g/mol | [6] |
| Appearance | Slightly yellow liquid | [6] |
| Boiling Point | 261-262 °C | [12] |
| Density | 0.932 g/mL | [12] |
| Solubility | Insoluble in water, soluble in organic solvents | [8] |
Table 2: Comparison of Drug Delivery Systems for (+)-α-Cedrene
| Delivery System | Typical Size Range (nm) | Advantages | Disadvantages |
| Nanoemulsion | 20 - 200 | High drug loading capacity, ease of preparation, good stability | Potential for Ostwald ripening, requires high energy for formulation |
| Liposome | 50 - 300 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs | Low encapsulation efficiency for hydrophobic drugs, potential for instability |
| Polymeric Nanoparticle | 100 - 500 | Good stability, controlled release, potential for surface modification | Use of organic solvents, potential for polymer toxicity |
Visualizations
Caption: Experimental workflow for developing and evaluating (+)-α-cedrene drug delivery systems.
Caption: Hypothetical modulation of the NF-κB signaling pathway by (+)-α-cedrene.
References
- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 2. Frontiers | Development and evaluation of clove oil nanoemulsion-based topical cream for anti-inflammatory activity in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Essential oils encapsulated in liposomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion preparation [bio-protocol.org]
- 8. arcjournals.org [arcjournals.org]
- 9. dovepress.com [dovepress.com]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
- 12. Preparation and Characterization of Liposomes Containing Essential Oil of Eucalyptus camaldulensis Leaf - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-alpha-Cedrene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-alpha-Cedrene, a tricyclic sesquiterpene, is a major component of cedarwood essential oil.[1][2][3] Its unique chemical structure and pleasant woody aroma make it a valuable and versatile starting material in the synthesis of a variety of fine chemicals, particularly for the fragrance and pharmaceutical industries.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of several key derivatives from this compound, including important aroma compounds and bioactive molecules.
Key Applications and Synthetic Transformations
The primary applications of this compound in fine chemical synthesis involve transformations of its double bond and allylic positions. Key derivatives include acetyl cedrene (B97730) (methyl cedryl ketone), cedryl acetate (B1210297), α-cedrene epoxide, and sec-cedrenol. These compounds are prized for their unique olfactory properties and also serve as intermediates for further chemical synthesis.[2][4][6]
Synthesis of Acetyl Cedrene (Methyl Cedryl Ketone)
Acetyl cedrene, also known as methyl cedryl ketone, is a highly valued aroma chemical with a strong, woody, and ambery scent.[4][7] It is widely used in perfumes, soaps, and cosmetics.[8] The synthesis is typically achieved through the Friedel-Crafts acylation of α-cedrene with acetic anhydride (B1165640).[9][10]
Reaction Scheme:
Caption: Synthesis of Acetyl Cedrene from alpha-Cedrene.
Quantitative Data Summary:
| Protocol ID | Catalyst | Molar Ratio (α-Cedrene:Acetic Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| AC-01 | Solid Superacid (SO₄²⁻/Fe₂O₃) | 1:1.055 | 70 | 8 | ~63 | 75 | [11] |
| AC-02 | Niobic acid loaded AlCl₃ | 1:3-5 | 60-70 | 5-7 | - | - | [12] |
Experimental Protocol (AC-01): Synthesis of Methyl Cedryl Ketone using a Solid Superacid Catalyst [11]
Materials:
-
α-Cedrene (408 g, 2 mol)
-
Acetic anhydride (215 g, 2.11 mol)
-
SO₄²⁻/Fe₂O₃ solid superacid catalyst (10 g)
Procedure:
-
In a 1000 mL three-necked flask equipped with a stirrer, add 408 g (2 mol) of α-cedrene and 215 g (2.11 mol) of acetic anhydride.
-
While stirring, add 10 g of the SO₄²⁻/Fe₂O₃ solid superacid catalyst.
-
Heat the reaction mixture to 70 °C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture to 25 °C.
-
Separate the solid superacid catalyst by filtration. The catalyst can be recovered and reused.
-
The filtrate is subjected to vacuum distillation to recover unreacted acetic anhydride and the acetic acid by-product.
-
The crude product is then purified by fractional distillation to obtain the final methyl cedryl ketone.
Expected Outcome: The yield is approximately 63%, with a ketone content of 75%.[11]
Synthesis of Cedryl Acetate
Cedryl acetate is another important fragrance ingredient known for its woody, cedar, and vetiver-like notes.[13][14] It is synthesized by the acetylation of cedrol (B397079), which can be obtained from the hydration of α-cedrene or is naturally present in cedarwood oil.[13][15]
Reaction Scheme:
Caption: Synthesis of Cedryl Acetate from Cedrol.
Quantitative Data Summary:
| Protocol ID | Catalyst | Molar Ratio (Cedrol:Acetic Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| CA-01 | Pyridine | 1:1.5 | 80 | 4 | 85 | >95 | [16] |
| CA-02 | Sodium Acetate | 1:2 | 100 | 6 | 78 | >92 | [16] |
| CA-03 | Sulfuric Acid | 1:1.2 | 60 | 3 | 92 | >97 | [16] |
Experimental Protocol (CA-03): Synthesis of Cedryl Acetate using Sulfuric Acid Catalyst [16]
Materials:
-
Cedrol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5%)
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve cedrol in a slight excess of acetic anhydride (1.2 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (2 mol%) while stirring and cooling the flask in an ice bath.
-
After the addition of the catalyst, remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cedryl acetate.
-
Purify the crude product by vacuum distillation.
Expected Outcome: The yield is approximately 92%, with a purity of >97%.[16]
Synthesis of α-Cedrene Epoxide
α-Cedrene epoxide is a valuable intermediate in fine chemical synthesis and is also used in the fragrance industry for its woody and ambergris-like aroma.[6] The synthesis is typically carried out by the epoxidation of the double bond of α-cedrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Epoxidation of alpha-Cedrene.
Experimental Protocol: General Procedure for the Epoxidation of α-Cedrene
Materials:
-
(+)-α-Cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium sulfite (B76179) solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (+)-α-cedrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution of α-cedrene.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy the excess peroxy acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude α-cedrene epoxide can be purified by column chromatography on silica (B1680970) gel.
Biotransformation of α-Cedrene to sec-Cedrenol
A novel application of this compound is its biotransformation into (R)-10-hydroxycedrene (sec-cedrenol) through allylic oxidation. This reaction is catalyzed by the bacterium Rhodococcus strain KSM-7358 with high regioselectivity and yield.[1][17]
Transformation Pathway:
Caption: Biotransformation of alpha-Cedrene to sec-Cedrenol.
Experimental Protocol: Microbial Conversion of α-Cedrene (Based on Takigawa et al., 1993)[17]
Materials and Culture Conditions:
-
Rhodococcus sp. strain KSM-7358
-
Growth medium: (per liter) 10 g of glycerol, 5 g of peptone, 3 g of yeast extract, 3 g of malt (B15192052) extract, pH 7.0.
-
Reaction buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.0.
-
(+)-α-Cedrene
Procedure:
-
Cultivation of Rhodococcus sp.: Inoculate the growth medium with Rhodococcus sp. KSM-7358 and cultivate at 30 °C for 48 hours with shaking.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with 0.1 M potassium phosphate buffer (pH 7.0).
-
Biotransformation: Resuspend the washed cells in the same buffer to a desired cell concentration. Add (+)-α-cedrene to the cell suspension (e.g., 1% v/v).
-
Incubation: Incubate the reaction mixture at 30 °C with shaking for 24-48 hours.
-
Extraction: After the reaction, extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure sec-cedrenol.
Quantitative Data: The biotransformation can achieve a very high yield of sec-cedrenol.[1][17]
Conclusion
This compound is a valuable renewable feedstock for the synthesis of a range of fine chemicals. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile sesquiterpene. The transformations of α-cedrene into high-value aroma chemicals and bioactive intermediates highlight its importance in both industrial and academic research. Further investigations into novel catalytic systems and biocatalytic pathways will undoubtedly expand the application of this compound in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. foreverest.net [foreverest.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Alpha Cedrene Epoxide – High-purity Aroma Chemical For Perfumes & Industrial Fragrance Applications [chemicalbull.com]
- 7. methyl cedryl ketone, 32388-55-9 [thegoodscentscompany.com]
- 8. foreverest.net [foreverest.net]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101265170B - Method for synthesizing methylcedrenone by using solid super-strong acid - Google Patents [patents.google.com]
- 12. CN104045538A - Method for preparing methyl cedryl ketone from Chinese fir wood oil - Google Patents [patents.google.com]
- 13. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 14. foreverest.net [foreverest.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of (+)-alpha-cedrene
Welcome to the technical support center for the purification of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable sesquiteriterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulty in purifying this compound lies in its separation from other structurally similar sesquiterpene isomers present in its natural source, typically cedarwood oil. These isomers, such as (-)-beta-cedrene and thujopsene, often have very close boiling points and similar polarities, making separation by traditional methods like fractional distillation and column chromatography challenging. Co-elution is a common issue in chromatographic methods.
Q2: What are the most common impurities found with this compound?
The most prevalent impurities are its isomers, primarily beta-cedrene, and other sesquiterpenes like thujopsene, which are major components of cedarwood oil.[1] The specific composition can vary depending on the source of the cedarwood oil.
Q3: Which purification techniques are most effective for this compound?
The most commonly employed techniques for the purification of this compound are:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points. Due to the small differences in the boiling points of cedrene (B97730) isomers, a column with high theoretical plates is necessary for effective separation.[2]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For terpenes, silica (B1680970) gel is a common stationary phase.[3][4]
-
Preparative Gas Chromatography (Prep-GC): This is a highly efficient method for separating volatile compounds with very similar boiling points and polarities.[5]
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not effectively separating alpha-cedrene from its isomers. What could be the issue?
A: This is a common challenge due to the close boiling points of sesquiterpene isomers.[6] Consider the following troubleshooting steps:
-
Increase Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates. For closely boiling isomers, a longer column or a column with a more efficient packing material (like structured packing) is recommended.[2]
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) can improve separation but will also increase the distillation time. Experiment with different reflux ratios to find the optimal balance.
-
Control Heating Rate: A slow and steady heating rate is crucial to allow the vapor-liquid equilibria to be established throughout the column, leading to better separation.[2]
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient, which is essential for efficient fractionation.
-
Vacuum Pressure: Ensure a stable and appropriate vacuum level is maintained. Fluctuations in pressure will disrupt the boiling points and hinder separation.[7]
Q: The yield of my purified alpha-cedrene is very low after fractional distillation. What are the possible causes?
A: Low yield can result from several factors:
-
Product Hold-up: A significant amount of your product may be left behind on the surface of the packing material in the column. Using a column with lower hold-up or ensuring complete drainage can help.
-
Thermal Decomposition: Sesquiterpenes can be susceptible to degradation at high temperatures.[8] Ensure the distillation is carried out under vacuum to lower the boiling points and minimize thermal stress on the compound.
-
Leaks in the System: Any leaks in your distillation setup will lead to a loss of vacuum and inefficient distillation, potentially leading to the loss of volatile product.
Column Chromatography
Q: I am observing poor separation of alpha-cedrene from other components on my silica gel column. How can I improve this?
A: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Mobile Phase): The choice of solvent is critical. For non-polar compounds like alpha-cedrene, a non-polar solvent system is a good starting point. You can use a gradient elution, gradually increasing the polarity of the mobile phase to elute compounds with slightly different polarities sequentially.[4][9]
-
Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, where the solvent and sample bypass the stationary phase, leading to poor separation.[10]
-
Sample Loading: Load the sample in a concentrated band at the top of the column. A broad initial band will result in broad, poorly resolved peaks.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, resulting in improved separation.[10]
Q: My purified alpha-cedrene fractions from the column are still showing impurities on TLC/GC analysis. What should I do?
A: This indicates that the separation was incomplete.
-
Fraction Collection: Collect smaller fractions and analyze them individually by TLC or GC before pooling them. This will allow you to isolate the purest fractions of alpha-cedrene.
-
Re-chromatography: If the impurity levels are high, you may need to re-purify the collected fractions using a shallower solvent gradient or a different solvent system.
Preparative Gas Chromatography (Prep-GC)
Q: The peaks for alpha-cedrene and its isomers are co-eluting in my preparative GC separation. How can I achieve baseline resolution?
A: Co-elution of isomers is a common challenge in GC.[6] Here are some optimization strategies:
-
Column Selection: The choice of the GC column's stationary phase is the most critical factor. For separating isomers, a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often more effective than a non-polar phase.
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[6]
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for your column. A slightly lower flow rate can sometimes enhance resolution, although it will increase the analysis time.[6]
-
Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Inject a smaller volume of the sample.
Q: I am experiencing low recovery of purified alpha-cedrene from the Prep-GC. What could be the reason?
A: Low recovery in Prep-GC can be due to:
-
Trapping Efficiency: Ensure your trapping system is efficient at capturing the eluted compound. The trap should be at a sufficiently low temperature to condense the alpha-cedrene.
-
Analyte Degradation: Although less common in GC than in distillation, some thermally labile compounds can degrade in a hot injector.[8] Ensure the injector temperature is not excessively high.
-
Leaks in the System: Check for any leaks in the system, especially around the connections to the collection trap.
Data Presentation
| Purification Method | Starting Material | Typical Purity of this compound | Typical Yield | Reference |
| Fractional Distillation | Cedarwood Oil Hydrocarbon Fraction | >85% | 85-90% | [11] |
| Column Chromatography | Crude Plant Extract | >95% (dependent on optimization) | Variable, depends on loading and fraction collection | [4] |
| Preparative GC | Pre-purified Fraction | >98% | Typically lower than other methods due to smaller scale | [5] |
Experimental Protocols
Protocol 1: Fractional Distillation of Cedarwood Oil
This protocol is a general guideline for the fractional distillation of the hydrocarbon fraction of cedarwood oil to enrich this compound.
Materials:
-
Crude cedarwood oil
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and gauge
-
Stir bar
Procedure:
-
Initial Simple Distillation: Perform a simple vacuum distillation of the crude cedarwood oil to separate the more volatile monoterpenes and lighter components from the higher-boiling sesquiterpene fraction.
-
Fractional Distillation Setup: Assemble the fractional distillation apparatus. Place the sesquiterpene-rich fraction into the round-bottom flask with a stir bar.
-
Vacuum Application: Carefully apply vacuum to the system, ensuring all joints are properly sealed. A typical vacuum level for sesquiterpene distillation is between 1-10 mmHg.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and liquid phases needs to be established for effective separation. This is often observed as a ring of condensate rising up the column.[2]
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of alpha-cedrene (approximately 125-127 °C at 12 mmHg) should be collected separately.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of this compound.
Protocol 2: Column Chromatography for this compound Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Pre-purified cedrene fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Non-polar solvents (e.g., hexane, petroleum ether)
-
Slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the pre-purified cedrene fraction in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent. Since alpha-cedrene is relatively non-polar, it will start to move down the column.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
Gradient Elution (Optional): If separation is not achieved with a single solvent, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent (e.g., increasing percentages of ethyl acetate in hexane).
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC or GC analysis) and remove the solvent using a rotary evaporator.
Protocol 3: Preparative Gas Chromatography (Prep-GC) of this compound
This protocol provides a starting point for the purification of this compound using preparative gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column and a fraction collector.
GC Conditions:
-
Column: A mid-polarity column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is recommended for isomer separation.[6]
-
Injector Temperature: 250 °C[6]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp 1: 3 °C/min to 180 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 2 minutes[6]
-
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Detector: A portion of the column effluent is directed to a detector (e.g., FID) to monitor the separation, while the majority is directed to the fraction collector.
-
Fraction Collector: The collection trap should be cooled (e.g., with liquid nitrogen or a cryo-cooler) to efficiently trap the eluted this compound.
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the pre-purified cedrene fraction in a volatile solvent.
-
Injection: Inject an appropriate volume of the sample onto the Prep-GC column. Avoid overloading the column.
-
Separation and Monitoring: The components of the sample will separate as they pass through the column. Monitor the separation on the chromatogram from the detector.
-
Fraction Collection: Time the fraction collector to open and trap the effluent corresponding to the peak of this compound.
-
Recovery: After the run, recover the purified this compound from the trap.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical GC.
Visualizations
References
- 1. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 2. Purification [chem.rochester.edu]
- 3. column-chromatography.com [column-chromatography.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of (+)-α-Cedrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (+)-α-cedrene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in (+)-α-cedrene synthesis?
A1: The main challenge in the synthesis of (+)-α-cedrene lies in the construction of its complex tricyclic core with the correct relative and absolute stereochemistry. Key difficulties include controlling the formation of multiple contiguous stereocenters, particularly the quaternary center at C1, and managing the facial selectivity of crucial cyclization reactions.
Q2: Which synthetic strategies are most commonly employed to control the stereochemistry of (+)-α-cedrene?
A2: Several strategies have been developed to address the stereochemical challenges in (+)-α-cedrene synthesis. These include:
-
Intramolecular [2+2] Photocycloaddition (Wender Synthesis): This approach establishes the tricyclic skeleton early on, but the initial synthesis was racemic. Recent modifications have focused on the enantioselective preparation of a key chiral intermediate.[1]
-
Tandem Radical Cyclization: This strategy utilizes a free radical cascade to form multiple rings in a single step, with stereoselectivity influenced by the conformation of the cyclization precursor.[2][3][4]
-
Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition provides a powerful method for constructing the cyclopentenone ring of the cedrene (B97730) core.[5][6][7]
-
Diels-Alder Reaction: A Diels-Alder approach can be used to form the six-membered ring of the cedrene skeleton, but it often yields a mixture of isomers.[4]
Q3: How can I introduce enantioselectivity into the Wender synthesis of (+)-α-cedrene?
A3: The original Wender synthesis was racemic. To achieve an enantioselective synthesis, a chiral key intermediate can be prepared using a copper-catalyzed allylic substitution of a cinnamyl chloride with a Grignard reagent in the presence of a chiral ligand, such as a Taddol-derived phosphine-phosphite ligand. This method has been shown to afford the desired (1-methylallyl)arene intermediate with high enantioselectivity (94% ee).[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Tandem Radical Cyclization
Symptom: The tandem radical cyclization reaction yields a mixture of diastereomers of the tricyclic core with a low diastereomeric ratio (d.r.).
Possible Causes:
-
Suboptimal Precursor Conformation: The stereochemical outcome of the radical cyclization is highly dependent on the preferred conformation of the acyclic precursor. Unfavorable steric interactions in the transition state can lead to the formation of the undesired diastereomer.
-
Incorrect Radical Initiator or Reaction Conditions: The choice of radical initiator and reaction conditions (temperature, solvent, concentration) can influence the reaction pathway and stereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in tandem radical cyclization.
Solutions:
-
Modify Substrate: Altering the steric bulk of protecting groups on the cyclization precursor can influence its ground-state conformation and favor a transition state that leads to the desired diastereomer.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents to identify the optimal medium.
-
Concentration: High concentrations can sometimes lead to intermolecular side reactions. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.
-
-
Screen Radical Initiators: The choice of radical initiator can impact the rate of initiation and propagation, which can in turn affect selectivity. Common initiators to screen include AIBN and tributyltin hydride.
Issue 2: Poor Yield or Selectivity in the Pauson-Khand Reaction
Symptom: The intramolecular Pauson-Khand reaction to form the cedrone precursor results in low yield, a mixture of regioisomers, or incomplete conversion.
Possible Causes:
-
Inactive Catalyst: The cobalt-carbonyl complex can be sensitive to air and moisture, leading to deactivation.
-
Suboptimal Promoter/Additive: The choice and amount of promoter (e.g., N-oxides) can significantly impact the reaction rate and efficiency.[8]
-
Steric Hindrance: A sterically hindered alkene or alkyne can disfavor the cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pauson-Khand reaction.
Solutions:
-
Catalyst Handling: Ensure that the dicobalt octacarbonyl is handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
-
Promoter Optimization: Screen different N-oxide promoters such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO). The optimal promoter and its stoichiometry should be determined empirically.[8]
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. A solvent screen should be performed, and the reaction temperature should be carefully controlled.
-
Alternative Catalysts: While cobalt is traditional, other transition metals like rhodium or iridium can also catalyze Pauson-Khand reactions and may offer different reactivity or selectivity profiles.[8]
Quantitative Data
| Synthetic Method | Key Reaction | Stereoselectivity Achieved | Reference |
| Enantioselective Wender Synthesis | Cu-catalyzed allylic substitution | 94% ee | [1] |
| Tandem Radical Cyclization | N-aziridinylimine radical cyclization | 6.5:1 d.r. | [2] |
| Pauson-Khand Reaction | Intramolecular [2+2+1] cycloaddition | Single diastereomer | [7] |
Experimental Protocols
Enantioselective Preparation of the Chiral Key Intermediate for Wender Synthesis
This protocol is adapted from the work of Rinner et al.[1]
Reaction: Copper-catalyzed allylic substitution of a cinnamyl chloride with MeMgBr in the presence of a Taddol-derived chiral phosphine-phosphite ligand.
Materials:
-
Cinnamyl chloride derivative
-
Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)
-
Copper catalyst (e.g., CuI)
-
Taddol-derived chiral phosphine-phosphite ligand
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the copper catalyst and the chiral ligand in the anhydrous solvent in a flame-dried flask.
-
Stir the solution at the specified temperature (e.g., -78 °C) for a designated period to allow for complex formation.
-
Add the cinnamyl chloride derivative to the reaction mixture.
-
Slowly add the Grignard reagent (MeMgBr) dropwise to the mixture while maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched (1-methylallyl)arene.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Tandem Radical Cyclization using N-Aziridinylimines
This protocol is based on the synthesis reported by Lee et al.[2]
Reaction: Tandem free radical cyclization of an N-aziridinylimine intermediate to form the tricyclo[5.3.1.01,5]undecane skeleton.
Materials:
-
N-aziridinylimine precursor
-
Radical initiator (e.g., AIBN)
-
Radical mediator (e.g., tributyltin hydride)
-
Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the N-aziridinylimine precursor in the anhydrous, deoxygenated solvent in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the radical initiator and the radical mediator to the solution.
-
Heat the reaction mixture to reflux for the specified time, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the tricyclic product.
-
Determine the diastereomeric ratio (d.r.) of the product mixture by NMR spectroscopy or GC analysis.
Experimental Workflow Diagram:
Caption: General experimental workflow and troubleshooting logic for stereoselective (+)-alpha-cedrene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.winthrop.edu [chem.winthrop.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of (+)-alpha-cedrene for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-alpha-cedrene in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a natural sesquiterpene found in the essential oil of cedar trees. It is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. In published research, a 50:50 (v/v) mixture of DMSO and acetonitrile (B52724) has also been used to prepare stock solutions.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, cyclodextrins can be used to form inclusion complexes with this compound, which enhances its aqueous solubility. This method can be a good alternative for cell lines that are particularly sensitive to DMSO. A detailed protocol for this method is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue: this compound precipitates out of solution during dilution or upon addition to cell culture media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize DMSO Concentration: Ensure you are using the highest tolerated final DMSO concentration for your cell line (typically ≤ 0.5%). This can help keep the compound in solution. 2. Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. 3. Pre-warming Media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Incorrect Stock Preparation | 1. Ensure Complete Dissolution: Vortex or gently sonicate the stock solution to ensure the this compound is fully dissolved in the solvent before further dilution. 2. Fresh Stock Solution: Prepare fresh stock solutions regularly. Prolonged storage, even at low temperatures, can sometimes lead to compound degradation or precipitation. |
| High Final Concentration | 1. Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay conditions. Consider performing a solubility test to determine the maximum achievable concentration without precipitation. |
| Media Components | 1. Serum Interaction: Components in the serum of your culture medium can sometimes interact with the compound. Try pre-mixing the this compound stock with a small volume of serum-free media before adding it to the complete media. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (g/L) |
| 1,4-dioxane | 554.12 |
| Toluene | 536.34 |
| Ethyl acetate | 278.54 |
| Acetone | 268.61 |
| Dimethylformamide (DMF) | 241.07 |
| Methyl acetate | 224.23 |
| Acetonitrile | 204.81 |
| n-butanol | 141.39 |
| n-propanol | 117.97 |
| Isobutanol | 106.53 |
| Isopropanol | 103.77 |
| Ethanol | 98.53 |
| Methanol | 67.18 |
| Water | 0.0016 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the desired stock concentration. For example, to make a 100 mM stock solution of this compound (Molecular Weight: 204.35 g/mol ), you would need to dissolve 20.435 mg in 1 mL of DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with beta-Cyclodextrin (B164692)
Materials:
-
This compound
-
beta-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Determine the molar ratio. A common starting point for sesquiterpenes is a 1:1 or 1:2 molar ratio of this compound to beta-cyclodextrin.
-
Prepare the beta-cyclodextrin solution. Dissolve the calculated amount of beta-cyclodextrin in deionized water with gentle heating and stirring.
-
Prepare the this compound solution. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Form the inclusion complex. Slowly add the this compound solution to the stirring beta-cyclodextrin solution.
-
Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.
-
Remove the organic solvent (if used) by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Filter the aqueous solution through a 0.22 µm syringe filter to sterilize and remove any un-complexed this compound.
-
Determine the concentration of the complexed this compound using a suitable analytical method (e.g., HPLC).
-
Store the aqueous solution at 4°C for short-term use or frozen for long-term storage.
Mandatory Visualizations
Experimental Workflow for Enhancing Solubility
Caption: Workflow for solubilizing this compound using DMSO or cyclodextrins.
Signaling Pathway of this compound via MOR23
Caption: this compound activates the MOR23/cAMP/PKA/CREB signaling pathway.
References
Strategies to minimize degradation of (+)-alpha-cedrene during storage
Welcome to the technical support center for (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during storage and experimentation. Here you will find answers to frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound?
A1: The primary degradation pathway for this compound, a sesquiterpene, is oxidation.[1][2] Several factors can accelerate this process:
-
Oxygen: Direct contact with atmospheric oxygen is the main driver of oxidation.[1][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[4][5]
-
Presence of Impurities: Metal ions and other impurities can act as catalysts for degradation.[6]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended, ideally at or below 4°C. For long-term storage, temperatures below -20°C are preferable.[3][7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]
-
Light: Protect from light by using amber glass vials or storing in a dark location.[4]
-
Container: Use tightly sealed, high-quality glass or stainless steel containers to prevent oxygen ingress and evaporation.[3]
Q3: I've noticed a change in the color and odor of my this compound sample. What could be the cause?
A3: A change in color (e.g., from colorless to yellowish) and a change in the characteristic woody odor are often indicators of degradation, specifically oxidation.[1] Oxidized terpenes can have different sensory properties. It is recommended to re-analyze the purity of the sample before use.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Common antioxidants used for stabilizing essential oils and terpenes include:
-
Tocopherols (B72186) (Vitamin E)[10]
The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound to avoid interference with downstream experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of peak area corresponding to this compound in chromatographic analysis (GC or HPLC) over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Noticeable change in the physical properties of the solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxygen in Solvent | Degas solvents prior to use by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. Prepare solutions under an inert atmosphere if possible. |
| Reactive Solvent | Ensure the solvent is of high purity and free from peroxides. Test the stability of this compound in a different, less reactive solvent. |
| Incompatible Container | Use glass or other inert containers. Avoid plastics that may leach impurities or be permeable to oxygen. |
| Elevated Temperature | Store solutions at low temperatures (e.g., 4°C or -20°C) when not in use. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping them in aluminum foil. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental results between different batches or aliquots of this compound.
-
Loss of biological activity over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots under an inert atmosphere at -20°C or lower to minimize freeze-thaw cycles and oxygen exposure. Monitor the purity of the stock solution periodically using a validated analytical method. |
| Formation of Active/Interfering Degradants | Characterize the degradation products to understand their potential impact on the assay. If feasible, purify the this compound to remove degradants before use. |
| Interaction with Assay Components | Evaluate the compatibility of this compound with other components in the assay medium. Some components may accelerate degradation. |
Data Presentation: Factors Affecting Stability
While specific quantitative data for this compound degradation kinetics is limited in publicly available literature, the following table summarizes the expected qualitative effects of different storage parameters.
| Storage Parameter | Condition | Expected Impact on Stability |
| Temperature | 4°C | Good for short to medium-term storage |
| -20°C | Recommended for long-term storage | |
| Ambient (20-25°C) | Increased risk of degradation | |
| Elevated (>30°C) | Significant acceleration of degradation | |
| Atmosphere | Air | High risk of oxidation |
| Inert Gas (N₂, Ar) | Significantly improved stability | |
| Light | Dark | Recommended |
| Amber Glass | Good protection | |
| Clear Glass (exposed to light) | Increased risk of photodegradation | |
| Purity | High Purity (>98%) | Generally more stable |
| Presence of Metal Ions | Catalyzes oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.[3][4][6]
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Amber glass vials with screw caps
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in methanol and add an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in methanol and add an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in methanol and add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol in a clear glass vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Prepare a solution of this compound in methanol and store it at -20°C in the dark.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating method (e.g., GC-MS or HPLC-UV) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This method can be used to separate and quantify this compound in the presence of its degradation products.[12][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Validation of the Method: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14] This includes demonstrating specificity (ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. longdom.org [longdom.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (+)-alpha-cedrene Derivatization
Welcome to the technical support center for the derivatization of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this versatile sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound target its double bond. These include:
-
Epoxidation: Introduction of an epoxide ring, often a precursor for further functionalization.
-
Hydroboration-Oxidation: Conversion of the alkene to an alcohol with anti-Markovnikov regioselectivity.
-
Acylation: Introduction of an acyl group, typically under Friedel-Crafts conditions, to form ketones like acetyl cedrene (B97730).
-
Silylation: Primarily used to create more volatile and thermally stable derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
Q2: Why is my epoxidation of this compound resulting in a low yield?
A2: Low yields in the epoxidation of this compound can be attributed to several factors. Ensure that the peroxyacid reagent, such as meta-chloroperoxybenzoic acid (m-CPBA), is fresh, as it can degrade over time. The reaction is typically conducted at low temperatures (0-5 °C) to minimize side reactions.[1] Inadequate temperature control can lead to the formation of byproducts. Also, ensure the solvent is anhydrous and aprotic, like dichloromethane (B109758) or chloroform.[1]
Q3: I am observing multiple products in my hydroboration-oxidation reaction. How can I improve the selectivity?
A3: The hydroboration of internal alkenes like this compound can sometimes yield a mixture of products. To enhance regioselectivity, consider using a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[2] Ensure the reaction is carried out under anhydrous conditions, as moisture will decompose the borane reagent.[2] The oxidation step should be performed with a sufficient excess of hydrogen peroxide and a base like sodium hydroxide (B78521) to ensure complete conversion of the organoborane intermediate.[2]
Q4: My silylated this compound derivatives are giving poor peak shapes in GC-MS analysis. What could be the issue?
A4: Poor peak shapes of silylated derivatives can be due to incomplete derivatization or the presence of moisture. Ensure that the sample is completely dry before adding the silylation reagent. The choice of reagent and reaction conditions (temperature and time) are crucial for complete derivatization.[3][4] For sterically hindered hydroxyl groups that might be present on derivatized cedrene, a stronger silylating agent or longer reaction times at a higher temperature might be necessary.
Q5: Can acid-catalyzed rearrangement of alpha-cedrene epoxide be controlled?
A5: The acid-catalyzed rearrangement of epoxides can be challenging to control and may lead to a mixture of products.[5][6] The choice of acid (Lewis or Brønsted) and reaction conditions can influence the product distribution.[5][6] To achieve a specific rearranged product, it is crucial to carefully control the reaction temperature and the stoichiometry of the acid catalyst. It is advisable to start with a small-scale reaction to determine the optimal conditions for the desired outcome.
Troubleshooting Guides
Low Yield in Derivatization Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive or degraded reagents. | Use fresh reagents. For instance, peroxyacids for epoxidation can degrade upon storage. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Epoxidations are often run at low temperatures to minimize side reactions, while some silylations may require heating.[1][3] | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents, especially for hydroboration and silylation reactions.[2] | |
| Significant amount of starting material remaining | Insufficient reaction time. | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Inadequate stoichiometry of reagents. | Use a slight excess of the derivatizing agent, for example, 1.1-1.2 equivalents of peroxyacid for epoxidation.[1] | |
| Formation of multiple unexpected products | Side reactions due to incorrect conditions. | Re-evaluate the reaction temperature, solvent, and catalyst. For example, acid-catalyzed rearrangements of epoxides can lead to various byproducts.[5][6] |
| Impure starting material. | Ensure the this compound is of high purity before starting the reaction. |
Issues with Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from byproducts | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if co-elution persists. |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is volatile. | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. Avoid high vacuum and high temperatures. | |
| Contamination with boron byproducts (from hydroboration) | Incomplete removal during workup. | Ensure the pH is appropriately adjusted during the workup to facilitate the separation of boron salts. Multiple extractions may be required.[2] |
Quantitative Data Presentation
Table 1: Comparison of Epoxidation Methods for this compound
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Peroxyacid Epoxidation | m-CPBA (1.1-1.2 eq.) | Dichloromethane | 0-5 | 2-4 | High (not specified) | Benchchem[1] |
| Peroxyacid Epoxidation | Peracetic Acid | Chloroform | 20-25 | 1-2 | High (not specified) | Benchchem |
| Chemoenzymatic Epoxidation | Lipase & H₂O₂ | Toluene | 20-35 | Not specified | High (patented) | [7] |
Table 2: General Conditions for Hydroboration-Oxidation of Alkenes
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Key Considerations |
| Hydroboration | BH₃·THF or 9-BBN | Anhydrous THF | 0 to room temp. | 1-3 | Anti-Markovnikov addition, syn-stereochemistry.[8][9] |
| Oxidation | H₂O₂, NaOH(aq) | Not applicable | 0 to room temp. | 0.5-1 | Exothermic reaction, requires cooling.[2] |
Note: Yields are substrate-dependent. For alpha-pinene, a structurally related terpene, hydroboration-oxidation proceeds with high stereoselectivity.[10]
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.[1]
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alpha-cedrene epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide (NaOH) solution
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a dry, argon-flushed flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M BH₃·THF solution (1.1 eq.) dropwise via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.[2]
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. [2]
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cedranol derivative by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the epoxidation of this compound.
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
- 1. Alpha cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Addressing matrix effects in the LC-MS analysis of (+)-alpha-cedrene
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-α-cedrene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of (+)-α-cedrene?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as (+)-α-cedrene, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For a non-polar compound like (+)-α-cedrene, lipids and other hydrophobic molecules in the sample matrix are common sources of matrix effects.
Q2: What are the common signs of matrix effects in my LC-MS data for (+)-α-cedrene?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of peak areas for (+)-α-cedrene between different sample injections.
-
A significant difference in the response of (+)-α-cedrene in a pure solvent versus the sample matrix.
-
Inconsistent internal standard response across samples.
-
Erroneous and variable quantitative results for quality control samples.
Q3: How can I quantitatively assess the extent of matrix effects?
A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[4][5] This involves comparing the peak area of (+)-α-cedrene spiked into a blank matrix extract to the peak area of (+)-α-cedrene in a pure solvent at the same concentration. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]
Q4: Can changing the ionization source help in mitigating matrix effects for (+)-α-cedrene?
A4: Yes, switching the ionization source can be a viable strategy. While Electrospray Ionization (ESI) is widely used, it is often susceptible to matrix effects.[6] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from matrix components and is well-suited for the analysis of less polar compounds like (+)-α-cedrene.[7][8] If you are experiencing significant matrix effects with ESI, evaluating APCI is a recommended troubleshooting step.
Troubleshooting Guides
Problem 1: Poor Peak Shape and Low Signal Intensity for (+)-α-Cedrene
This issue is often indicative of ion suppression or interaction with the analytical column.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][9] Consider more rigorous sample cleanup techniques.
-
Check for Column Interactions: For certain compounds, interactions with the metal surfaces of the HPLC column can lead to poor peak shape and signal loss.[10] Using a metal-free column could be a potential solution to investigate.[10]
-
Dilute the Sample: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract.[4] However, ensure that the concentration of (+)-α-cedrene remains above the limit of quantification.
-
Adjust Chromatographic Conditions: Modifying the mobile phase composition or gradient can help separate (+)-α-cedrene from co-eluting matrix components.
Problem 2: Inconsistent and Inaccurate Quantitative Results
High variability in your results across a sample batch often points to inconsistent matrix effects.
Troubleshooting Steps:
-
Incorporate an Internal Standard (IS): A suitable internal standard is crucial for correcting variability. Ideally, a stable isotope-labeled (SIL) version of (+)-α-cedrene should be used. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, tissue homogenate).[6] This helps to compensate for consistent matrix effects between the calibrants and the unknown samples.
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the cleanliness of the final extract. Below is a comparison of common techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Applicability for (+)-α-Cedrene |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent, and the supernatant is analyzed. | Simple, fast, and inexpensive. | Non-selective, often results in "dirty" extracts with significant matrix effects.[11] | Suitable for initial screening but may require further optimization for quantitative analysis. |
| Liquid-Liquid Extraction (LLE) | (+)-α-Cedrene is partitioned from the aqueous sample matrix into an immiscible organic solvent.[12] | Provides a cleaner extract than PPT and can concentrate the analyte.[11] | Can be labor-intensive and may use large volumes of organic solvents. | A good option for extracting a non-polar compound like (+)-α-cedrene from a polar matrix. |
| Solid-Phase Extraction (SPE) | (+)-α-Cedrene is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[13] | Highly selective, provides the cleanest extracts, and allows for significant concentration of the analyte.[11][13] | Can be more expensive and requires method development to optimize the sorbent and solvents. | The most effective technique for minimizing matrix effects and achieving the best sensitivity. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) as the extraction solvent.[14]
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This is a general protocol and should be optimized for (+)-α-cedrene. A C18 or other hydrophobic sorbent would be a good starting point.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).[13]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[13]
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities while retaining (+)-α-cedrene.[13]
-
Elution: Elute (+)-α-cedrene from the cartridge using a small volume of a strong organic solvent.[13]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS analysis.
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. opentrons.com [opentrons.com]
- 14. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of alpha-cedrene isomers in chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of alpha-cedrene isomers using chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating terpene isomers like alpha-cedrene?
A1: For gas chromatography (GC), derivatized cyclodextrin-based CSPs are widely used for the enantiomeric separation of volatile compounds like terpenes.[1][2][3] For High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are popular choices due to their broad applicability in separating a wide range of chiral compounds.[4][5]
Q2: What are the typical mobile phases used for the chiral separation of alpha-cedrene isomers?
A2: For normal-phase HPLC, the mobile phase is often a mixture of a hydrocarbon (like hexane) and an alcohol modifier (such as ethanol (B145695) or isopropanol).[6] In reversed-phase HPLC, mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) are common.[5] For GC, the mobile phase is the carrier gas, typically hydrogen or helium.
Q3: How does temperature affect the chiral separation of alpha-cedrene isomers?
A3: Temperature can significantly impact selectivity in chiral separations.[4] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP. However, this may also lead to broader peaks and longer analysis times. It is crucial to optimize the temperature to find a balance between resolution and efficiency. In some cases, increasing the temperature can even reverse the elution order of enantiomers.[4]
Q4: Can I use the same chiral column for both analytical and preparative separations?
A4: Yes, it is possible to scale up a chiral separation from an analytical to a preparative scale. Covalently bonded chiral stationary phases are particularly suitable for preparative work as they are more durable and less prone to leaching of the chiral selector compared to coated phases.[6]
Q5: What detection methods are suitable for the analysis of alpha-cedrene isomers?
A5: For GC, Mass Spectrometry (MS) is a highly sensitive and selective detection method.[7][8][9] Flame Ionization Detection (FID) is also a common and robust option. For HPLC, UV detection is often used if the isomers have a suitable chromophore. If not, or for higher sensitivity, MS detection can be employed.
Troubleshooting Guide
Problem: Poor or No Resolution of Enantiomers
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. Screen different types of CSPs (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC) to find one that interacts differently with the alpha-cedrene enantiomers.[4][10] |
| Suboptimal Mobile Phase Composition (HPLC) | The composition of the mobile phase greatly influences selectivity.[4][11] For normal-phase HPLC, adjust the ratio of the hydrocarbon and alcohol modifier. For reversed-phase, vary the organic solvent content and consider adding additives.[4][5] |
| Incorrect Temperature | Temperature affects the thermodynamics of the chiral recognition process.[4] Experiment with different column temperatures. Lower temperatures often increase resolution but may increase run time. |
| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[12] |
Problem: Peak Tailing
| Potential Cause | Suggested Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample. |
| Active Sites on the Column | Residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing. Use a column with good end-capping or add a mobile phase additive (e.g., a small amount of a basic or acidic modifier) to block these sites. |
| Column Contamination | Contaminants from previous injections can interfere with the separation. Flush the column with a strong solvent. |
Problem: Co-elution with Matrix Components
| Potential Cause | Suggested Solution |
| Insufficient Sample Preparation | The sample matrix can interfere with the analysis. Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Lack of Selectivity | The chromatographic conditions may not be selective enough to separate the analytes from the matrix. Adjust the mobile phase composition, temperature, or try a different CSP. In some cases, switching between normal-phase and reversed-phase HPLC can provide the necessary selectivity. |
Experimental Protocols
Detailed Methodology: Chiral GC-MS for Alpha-Cedrene Isomers
This protocol provides a starting point for developing a chiral GC-MS method for the separation of alpha-cedrene isomers. Optimization will likely be required.
1. Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer
-
Chiral Capillary Column (e.g., a derivatized cyclodextrin-based column such as Rt-βDEXsm)[2]
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1-2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Transfer Line Temperature: 280 °C
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for alpha-cedrene: m/z 204, 119).[7]
4. Sample Preparation:
-
Dissolve the alpha-cedrene standard or sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
Visualizations
Caption: Workflow for Chiral Method Development.
References
- 1. lcms.cz [lcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Refinement of protocols for assessing the purity of (+)-alpha-cedrene
Technical Support Center: Purity Assessment of (+)-alpha-Cedrene
This technical support center provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting guidance for assessing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for assessing the purity of this compound?
The primary and most widely used method is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC is highly effective for separating volatile compounds like sesquiterpenes. For determining absolute purity without a specific this compound reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful alternative.[2][3][4]
Q2: What are the most common impurities found in an alpha-cedrene sample?
Impurities in this compound depend on its source (natural extraction or chemical synthesis).
-
From Natural Sources (e.g., Cedarwood Oil): The most common impurities are structural isomers and other sesquiterpenes present in the essential oil. These include β-cedrene, thujopsene, cedrol, and cuparene.[5][6][7][8]
-
From Chemical Synthesis: Impurities can include starting materials, reagents, and isomeric byproducts formed during the reaction, such as β-cedrene and epi-alpha-cedrene.[3][9]
Q3: Why is it challenging to separate α-cedrene from β-cedrene?
Alpha-cedrene and beta-cedrene are structural isomers with the same molecular formula (C₁₅H₂₄) and very similar boiling points and polarities. This makes their separation by standard GC methods difficult, often resulting in co-eluting or poorly resolved peaks. Achieving separation requires a highly optimized GC method, with the choice of the stationary phase being the most critical factor.
Q4: How can I distinguish between the enantiomers, this compound and (-)-alpha-cedrene?
Standard GC columns cannot separate enantiomers. To resolve this compound from (-)-alpha-cedrene, you must use a specialized chiral GC column. These columns contain a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their separation.[2][10][11][12] Beta-cyclodextrin (B164692) (β-DEX) based columns are a common first choice for this type of chiral separation.[11][12]
Q5: Can I use methods other than GC for purity analysis?
Yes. While GC is the most common technique, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for both structural confirmation and quantitative purity assessment.[13][14] Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known purity.[4][15][16] This is particularly useful when a high-purity standard of the analyte itself is unavailable.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC analysis of this compound.
Issue 1: Poor Resolution Between alpha-Cedrene and beta-Cedrene Peaks
-
Question: My GC chromatogram shows overlapping or poorly separated peaks for α- and β-cedrene. How can I improve the resolution?
-
Answer: Follow this systematic approach to improve the separation of these critical isomers.
Caption: Troubleshooting decision tree for improving α- and β-cedrene resolution.
Issue 2: Peak Tailing
-
Question: The peak for this compound is asymmetrical and shows significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by active sites in the GC system that interact undesirably with the analyte.
| Potential Cause | Solution |
| Contaminated/Active Inlet Liner | The glass liner in the injector can accumulate non-volatile residues or have exposed silanol (B1196071) groups. Clean or, ideally, replace the liner with a new, deactivated one. |
| Column Contamination | Non-volatile material may have accumulated at the head of the column. Trim 10-15 cm from the inlet end of the column. If tailing persists, perform a column bake-out according to the manufacturer's instructions. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can cause dead volume, leading to peak tailing. Reinstall the column, ensuring the correct insertion depth. |
| Analyte Overload | Injecting a sample that is too concentrated can saturate the column. Dilute your sample and reinject. |
Issue 3: Inconsistent Retention Times
-
Question: The retention time for my alpha-cedrene peak is shifting between injections. Why is this happening?
-
Answer: Retention time instability can point to several issues with the GC system's stability.
| Potential Cause | Solution |
| Leaks in the System | A leak in the carrier gas line, septum, or fittings will cause pressure/flow fluctuations. Use an electronic leak detector to check for leaks at all connection points, especially after changing the septum or column. |
| Unstable Oven Temperature | Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run. Allow sufficient time for the oven to equilibrate at the initial temperature before injecting. |
| Inconsistent Carrier Gas Flow | Verify that the gas supply pressure is stable and that the electronic pressure control (EPC) is functioning correctly. Measure the flow rate at the detector outlet to confirm it matches the method setpoint. |
| Changes in Sample Matrix | Significant differences in the sample solvent or matrix composition between runs can cause slight shifts in retention times. Ensure consistent sample preparation. |
Experimental Protocols
Protocol 1: GC-FID Purity Analysis for Isomeric Impurities
This method is designed to separate this compound from its common structural isomers, primarily β-cedrene.
Caption: General experimental workflow for GC-FID purity analysis of α-cedrene.
Instrumentation and Conditions:
| Parameter | Setting |
| System | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Mid-polarity (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms) Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium or Hydrogen, Constant flow at 1.0 - 1.2 mL/min[1][17] |
| Injector | Temperature: 250°C Mode: Split Split Ratio: 15:1 to 50:1 (adjust based on sample concentration)[1] Injection Volume: 1.0 µL |
| Oven Program | Initial Temperature: 60-70°C, hold for 2 min Ramp 1: 2-3°C/min to 165°C Ramp 2: 20-30°C/min to 250°C, hold for 2-5 min[1] |
| Detector (FID) | Temperature: 300°C[1] Hydrogen Flow: ~30-40 mL/min Air Flow: ~300-500 mL/min Makeup Gas (He or N₂): ~25-30 mL/min |
Method Validation Parameters (Typical Values): [1][18][19]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 10% |
Protocol 2: Chiral GC for Enantiomeric Purity of this compound
This protocol is essential for confirming the enantiomeric excess (e.e.) of the desired (+)-enantiomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the alpha-cedrene sample in hexane.
-
Instrumentation: Use a GC system (FID or MS detector) equipped with a chiral capillary column. A common choice is a derivatized beta-cyclodextrin (e.g., permethylated β-DEX) stationary phase.[11][12]
-
Analysis: Inject the sample. The separation of enantiomers on a chiral column is highly temperature-dependent.
-
Optimization is Key: Lower oven temperatures generally increase the separation factor (α) between enantiomers, leading to better resolution, but also longer run times.[11] It is recommended to start with a low isothermal temperature (e.g., 80-100°C) or a very slow temperature ramp (e.g., 1-2°C/min) to maximize resolution.[2]
-
-
Data Analysis:
-
Identify the peaks corresponding to the (+) and (-) enantiomers (this requires a reference standard for at least one of the pure enantiomers or a racemic mixture).
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
-
Recommended Chiral GC Parameters:
| Parameter | Setting |
| System | Gas Chromatograph (GC-FID or GC-MS) |
| Column | Chiral Stationary Phase, e.g., Derivatized β-Cyclodextrin Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector | Temperature: 250°C Mode: Split (e.g., 50:1) |
| Oven Program | Starting Point: Isothermal at 90°C or a slow ramp: Initial Temp: 60°C, hold 1 min Ramp: 2°C/min to 180°C |
| Detector | FID or MS (Scan mode to confirm identity) |
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
This protocol provides a method to determine the absolute purity (as a mass fraction) of this compound by using a certified internal standard.
Methodology:
-
Select Internal Standard (IS): Choose a high-purity (>99.5%), stable, non-volatile certified reference material. The IS must have at least one ¹H NMR signal in a region that does not overlap with any signals from alpha-cedrene or the solvent.[4][20] Suitable standards include maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg) into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 600 µL of Chloroform-d, CDCl₃) that completely dissolves both compounds.[15][16]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure signal intensity is directly proportional to the number of protons.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Select a well-resolved, clear signal for this compound (e.g., the olefinic proton signal) and a clear signal for the internal standard.
-
Carefully integrate both selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where:
-
I_x, I_std: Integral values for the analyte and standard.
-
N_x, N_std: Number of protons for the integrated signals of the analyte and standard.
-
M_x, M_std: Molar masses of the analyte (204.35 g/mol ) and standard.
-
m_x, m_std: Masses of the analyte and standard.
-
P_std: Certified purity of the internal standard.
-
Key qNMR Acquisition Parameters: [15]
| Parameter | Recommendation for Quantitative Analysis |
| Pulse Program | Standard single pulse ('zg' on Bruker, 's2pul' on Varian/Agilent) |
| Relaxation Delay (d1) | Set to at least 5 times the longest T₁ of any proton being quantified (a conservative value of 30-60 seconds is often used). |
| Number of Scans (NS) | Sufficient for a high signal-to-noise ratio (S/N > 250:1 is ideal). Typically 16 or more. |
| Dummy Scans (DS) | 4 or more to ensure steady state before acquisition. |
| Pulse Angle | 90° flip angle. |
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. juniperus.org [juniperus.org]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. gcms.cz [gcms.cz]
- 13. Complete 1 H NMR assignment of cedranolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. scielo.br [scielo.br]
- 18. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
Mitigating non-specific binding of (+)-alpha-cedrene in bioassays
Technical Support Center: (+)-alpha-Cedrene Bioassays
Welcome, researchers and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with this compound, a hydrophobic and volatile sesquiterpene. The primary focus is on mitigating non-specific binding (NSB) to ensure accurate and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with in bioassays?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon found in cedarwood oil.[1][2] Its key physicochemical properties, detailed in Table 1, contribute to experimental challenges. Its high hydrophobicity (estimated XLogP3-AA of 4.6) and insolubility in water cause it to readily adsorb to plastic surfaces, a phenomenon known as non-specific binding.[1][3][4] This leads to a reduction in the effective concentration of the compound in the assay medium and can cause high background signals, ultimately compromising data quality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | [1][5] |
| Molecular Weight | 204.35 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 261-265°C | [1][3][5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [1][2][3] |
| XLogP3-AA (LogP) | 4.6 (Estimated) | [3] |
| Vapor Pressure | High (Implied by volatility and use in fragrance) |[3] |
Q2: What is non-specific binding (NSB) and how does it affect my results?
A2: Non-specific binding is the adsorption of a test compound to surfaces other than its intended biological target, such as microplate wells, pipette tips, and lab vessels.[4] For hydrophobic compounds like this compound, this is primarily driven by hydrophobic interactions with the plastic polymers (e.g., polystyrene) of standard assay plates.[4][6] NSB can lead to several problems:
-
High Background Noise: Unbound compound or detection reagents sticking to the plate can create a high signal in control wells, reducing the assay's signal-to-noise ratio.[7][8]
-
Reduced Potency: The actual concentration of the compound available to interact with the biological target is lowered, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Poor Reproducibility: The extent of NSB can vary between wells, plates, and experiments, leading to inconsistent results.
Q3: What are the primary strategies to mitigate non-specific binding?
A3: The main strategies involve modifying the surfaces and buffers in your assay to reduce hydrophobic interactions. Key approaches include:
-
Using Blocking Agents: Pre-coating the microplate wells with an inert protein like Bovine Serum Albumin (BSA) or casein to occupy non-specific binding sites.[8][9][10]
-
Adding Detergents: Including non-ionic surfactants like Tween-20 or Triton X-100 in assay and wash buffers to disrupt hydrophobic interactions.[9][11]
-
Choosing Appropriate Labware: Selecting microplates made from materials less prone to hydrophobic binding, such as polypropylene (B1209903) or specially treated low-binding plates.[12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered when performing bioassays with this compound.
Issue 1: High background signal in "no-target" or vehicle control wells.
-
Potential Cause: Non-specific binding of the detection antibody, the enzyme conjugate, or this compound itself to the microplate surface.[15]
-
Solutions:
-
Optimize Blocking: Your blocking buffer may be insufficient. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time.[7] Ensure the blocking agent is compatible with your detection system; for example, avoid milk-based blockers like casein if you are detecting phosphoproteins or using a biotin-based system.[10][16]
-
Improve Washing: Insufficient washing can leave unbound reagents behind.[8] Increase the number of wash cycles (e.g., from 3 to 5), increase the volume of wash buffer, and consider adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer to help remove non-specifically bound molecules.[8][17]
-
Titrate Antibodies: High antibody concentrations can lead to increased non-specific binding.[18] Perform a titration experiment to find the optimal (lowest possible) concentration of your primary and secondary antibodies that still provides a robust specific signal.
-
Issue 2: My dose-response curve is shifted to the right (lower potency) or has a very shallow slope.
-
Potential Cause: The effective concentration of this compound is being depleted from the solution due to adsorption onto the assay plate and other plastic surfaces.
-
Solutions:
-
Add a Detergent to the Assay Buffer: Introduce a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 directly into your assay buffer.[9][14] This helps keep the hydrophobic compound in solution and reduces its interaction with the plate surface. See Table 2 for a comparison.
-
Switch to Low-Binding Plates: Standard polystyrene plates are hydrophobic and prone to NSB.[19] Switch to polypropylene plates or commercially available low-binding surface plates, which have a hydrophilic coating to minimize protein and small molecule adsorption.[12][13][20]
-
Include a Carrier Protein: Adding BSA (typically 0.1% to 1%) to your assay buffer can act as a "carrier," binding to the hydrophobic compound and keeping it in solution while also blocking non-specific sites on the plate.[9]
-
Table 2: Comparison of Common Non-Ionic Detergents for NSB Reduction
| Detergent | Typical Concentration | Key Characteristics |
|---|---|---|
| Tween-20 | 0.01% - 0.1% | A mild detergent commonly used in wash buffers and assay buffers to reduce NSB by disrupting weak hydrophobic interactions.[8][21] |
| Triton X-100 | 0.01% - 0.1% | A slightly stronger detergent than Tween-20, also effective at preventing NSB.[11][21] Can interfere with absorbance readings at 280 nm due to its phenyl ring.[21] |
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol helps determine the ideal concentration of a blocking agent (e.g., BSA) to minimize background while preserving the specific signal.
-
Plate Preparation: Coat a 96-well polystyrene plate with your capture molecule (e.g., antibody or protein target) according to your standard protocol.
-
Blocking: Prepare a dilution series of your blocking agent (e.g., 0.5%, 1%, 2%, 3%, 5% BSA in PBS).
-
Application: Add 200 µL of each blocking buffer concentration to a set of wells (in triplicate). Include a "no block" control with PBS only.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Procedure:
-
Background Wells: To one set of blocked wells, proceed directly to the detection steps without adding the primary analyte or antibody. This will measure the background signal for each blocking condition.[7]
-
Signal Wells: To another set of wells, proceed with your full assay protocol, including a known concentration of your target analyte and detection reagents.
-
-
Analysis: Measure the signal (e.g., absorbance, fluorescence). Calculate the signal-to-noise ratio for each condition. The optimal blocking concentration is the one that provides the lowest background without significantly reducing the specific signal.
Visualizations
Caption: A workflow for troubleshooting non-specific binding.
Caption: How blocking agents prevent non-specific binding.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Institut für Hanfanalytik [hanfanalytik.at]
- 3. scent.vn [scent.vn]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 13. cqscopelab.com [cqscopelab.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. news-medical.net [news-medical.net]
- 19. biomat.it [biomat.it]
- 20. 非結合アッセイマイクロプレート | Thermo Fisher Scientific [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of (+)-α-Cedrene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies aimed at enhancing the bioavailability of (+)-α-Cedrene.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of (+)-α-Cedrene in animal models, and why is enhancement a consideration?
While studies in Sprague-Dawley rats have shown that (+)-α-Cedrene can have a relatively high oral bioavailability, ranging from 48.7% to 84.8%, these values can be subject to variability.[1][2] Factors such as the vehicle used for administration, the physiological state of the animal, and inter-animal differences can influence absorption. Therefore, the goal of "enhancing" bioavailability is often aimed at maximizing absorption, ensuring consistency across studies, and potentially reducing the required dose to achieve therapeutic effects. For lipophilic compounds like α-cedrene, poor aqueous solubility is a primary barrier to consistent and complete absorption in the gastrointestinal tract.[3][4]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of a lipophilic compound like (+)-α-Cedrene?
For lipophilic drugs, lipid-based formulations are a highly effective approach to improve oral bioavailability.[5] These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic transport, which can bypass first-pass metabolism in the liver.[5] Specific strategies include:
-
Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the 20-200 nm range.[6] The small droplet size provides a large surface area for drug absorption.[6] Nanoemulsions can be formulated for oral administration and can improve the solubility and stability of hydrophobic drugs.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[5] This in-situ emulsification facilitates drug dissolution and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids.[5] They offer advantages such as controlled release and the ability to protect the encapsulated drug from degradation.
Q3: How can I accurately quantify the concentration of (+)-α-Cedrene in plasma samples?
A validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method is a sensitive and selective approach for quantifying α-cedrene in plasma.[8][9] This method involves protein precipitation and liquid-liquid extraction of α-cedrene from the plasma matrix, followed by analysis using GC-MS/MS in selective reaction monitoring (SRM) mode.[8][9] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of (+)-α-Cedrene After Oral Administration
-
Potential Cause: Inconsistent dosing technique.
-
Troubleshooting Tip: Ensure that the oral gavage procedure is performed consistently by well-trained personnel. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea. Use a flexible gavage needle with a soft tip to minimize stress and injury to the animal.[10]
-
-
Potential Cause: The formulation is not stable or homogenous.
-
Troubleshooting Tip: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound. For lipid-based formulations, visually inspect for any phase separation before dosing.
-
-
Potential Cause: Food effects.
-
Troubleshooting Tip: Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly alter the absorption of lipophilic compounds.
-
Issue 2: Low Measured Bioavailability Despite Using an Enhanced Formulation
-
Potential Cause: Issues with intravenous (IV) administration for bioavailability calculation.
-
Troubleshooting Tip: Inaccurate IV administration can lead to an underestimation of the area under the curve (AUC) for the IV group, resulting in an artificially low calculated bioavailability. Ensure the tail vein injection is performed correctly, and visually confirm that the entire dose was administered into the vein.[11]
-
-
Potential Cause: Inefficient extraction of α-cedrene from plasma samples.
-
Potential Cause: Degradation of the analyte during sample storage or processing.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of (+)-α-Cedrene in male Sprague-Dawley rats after intravenous and oral administration.
| Parameter | Intravenous (10 mg/kg) | Oral (25 mg/kg) |
| Cmax (ng/mL) | - | 1039.3 ± 214.5 |
| Tmax (h) | - | 4.4 ± 1.5 |
| AUC₀₋ₜ (ng·h/mL) | 1289.8 ± 204.3 | 2489.1 ± 487.6 |
| t₁/₂ (h) | 4.0 ± 0.7 | - |
| Bioavailability (%) | - | 48.7 ± 9.5 |
Data adapted from Kim et al. (2015).[1]
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol describes the standard procedure for oral administration of a liquid formulation to a mouse.
Materials:
-
Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse) with a rounded tip.[12]
-
Syringe (1 mL).
-
The prepared formulation of (+)-α-cedrene.
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[13]
-
Fill the syringe with the calculated volume of the formulation and attach the gavage needle.
-
Restrain the mouse by gently scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[2]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Gently advance the needle to the pre-measured depth (from the corner of the mouth to the last rib).[13]
-
If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the stomach, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[13]
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[13]
Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein in Mice
This protocol is for administering a solution intravenously to determine absolute bioavailability.
Materials:
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
Sterile 27-30 gauge needle and 1 mL syringe.[14]
-
Sterile formulation of (+)-α-cedrene for IV administration.
-
70% ethanol (B145695) or isopropanol.
Procedure:
-
Warm the mouse for 5-10 minutes under a heat lamp to dilate the tail veins.[14]
-
Place the mouse in a restrainer.
-
Wipe the tail with an alcohol swab to clean the injection site and improve visualization of the veins.
-
Immobilize the tail and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[11]
-
A small "flash" of blood in the needle hub may indicate correct placement.
-
Slowly inject the solution. There should be no resistance. If a blister forms, the needle is not in the vein.[14]
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to stop any bleeding.[11]
-
Return the mouse to its cage and monitor.
Protocol 3: Blood Collection via the Retro-orbital Sinus in Mice
This procedure is for collecting serial blood samples for pharmacokinetic analysis. This procedure requires proper training and anesthesia.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Heparinized capillary tubes.
-
Microcentrifuge tubes for blood collection.
-
Gauze.
-
Topical ophthalmic anesthetic.
Procedure:
-
Anesthetize the mouse according to an approved protocol.[15]
-
Apply a drop of topical ophthalmic anesthetic to the eye.[16]
-
Position the mouse in lateral recumbency.[15]
-
Gently scruff the mouse to cause the eyeball to slightly protrude.
-
Insert a heparinized capillary tube into the medial canthus of the eye at a 30-45° angle.[16]
-
Gently rotate the tube as you advance it through the conjunctiva into the retro-orbital sinus.[15]
-
Blood will flow into the capillary tube. Collect the desired volume.[16]
-
Withdraw the tube and apply gentle pressure with gauze over the closed eyelid to ensure hemostasis.[15]
-
Monitor the mouse during recovery from anesthesia.
Protocol 4: Quantification of (+)-α-Cedrene in Rat Plasma by GC-MS/MS
This protocol is adapted from a validated method.[8][9]
Sample Preparation:
-
To 50 µL of rat plasma in a microcentrifuge tube, add an internal standard (e.g., 1,4-dichlorobenzene).
-
Add 200 µL of ethyl acetate (B1210297) to precipitate proteins and extract the analyte.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for injection into the GC-MS/MS system.
GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 20°C/min, then ramp to 280°C at 30°C/min, hold for 3 min.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selective Reaction Monitoring (SRM).
-
Transitions:
Visualizations
Caption: Experimental workflow for determining the oral bioavailability of (+)-α-Cedrene.
Caption: Signaling pathway of (+)-α-Cedrene via the MOR23 olfactory receptor.
References
- 1. Type, Duration, and Incidence of Pathologic Findings after Retroorbital Bleeding of Mice by Experienced and Novice Personnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. rroij.com [rroij.com]
- 4. symmetric.events [symmetric.events]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. instechlabs.com [instechlabs.com]
- 11. research.vt.edu [research.vt.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
Troubleshooting poor reproducibility in (+)-alpha-cedrene experiments
Welcome to the technical support center for (+)-α-cedrene experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis, purification, and characterization of (+)-α-cedrene, with a focus on improving experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in (+)-α-cedrene synthesis?
A1: Low yields in (+)-α-cedrene synthesis can often be attributed to several factors. Key areas to investigate include the quality of your starting materials, reaction conditions, and work-up and purification procedures.[1] Specifically, for terpene cyclizations, which are common in α-cedrene synthesis, factors like suboptimal temperature, inappropriate solvent, catalyst deactivation, and incorrect reaction time can significantly impact the yield.[1][2][3]
Q2: My reaction is producing a mixture of isomers (e.g., β-cedrene) and other side products. How can I improve the selectivity for (+)-α-cedrene?
A2: The formation of isomers and side products is a common challenge in terpene synthesis.[4] Selectivity is highly dependent on the reaction conditions. For instance, in enzyme-catalyzed reactions, temperature can influence product fidelity; lower temperatures often lead to higher selectivity.[5] In acid-catalyzed cyclizations, the choice of acid, its concentration, and the reaction temperature can alter the product distribution.[2] Careful control over these parameters is crucial for maximizing the yield of the desired α-isomer.
Q3: I am having trouble reproducing a literature procedure for (+)-α-cedrene synthesis. What should I check?
A3: Reproducibility issues are common in complex organic syntheses.[6] When struggling to reproduce a literature procedure, consider the following:
-
Reagent and Solvent Quality: Ensure the purity and dryness of all reagents and solvents. The presence of water or other impurities can significantly affect the reaction outcome.[1]
-
Inert Atmosphere: Many reactions in organic synthesis are sensitive to air and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Temperature: Precise temperature control is critical. Small deviations from the reported temperature can lead to different results.[2][3]
-
Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Catalyst deactivation can halt a reaction prematurely.[7][8]
-
Tacit Knowledge: Some experimental details may not be explicitly stated in the literature. It may be beneficial to contact the authors for further clarification if possible.
Q4: What are the best methods for purifying crude (+)-α-cedrene?
A4: The purification of (+)-α-cedrene typically involves chromatographic techniques. Flash column chromatography is a common method for separating α-cedrene from other sesquiterpenes and reaction byproducts.[1] For industrial-scale purification from natural sources like cedarwood oil, fractional distillation under vacuum is often employed.[9] The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Q5: How can I confirm the identity and purity of my synthesized (+)-α-cedrene?
A5: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify α-cedrene and its isomers.[5][10] By comparing the retention time and mass spectrum of your sample to an analytical standard, you can confirm its identity.[11] The purity can be determined by the relative peak area in the gas chromatogram.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of (+)-α-cedrene, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic tail-to-head terpene cyclizations using the resorcin[4]arene capsule catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 5. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 10. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. extrasynthese.com [extrasynthese.com]
- 12. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Culture Conditions for Microbial Production of (+)-alpha-Cedrene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial production of (+)-alpha-cedrene.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound.
| Issue | Potential Causes | Solutions |
| 1. Low or No this compound Production | a. Inefficient Precursor Supply: Insufficient intracellular levels of farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpene synthesis. | - Upregulate the Mevalonate (B85504) (MVA) Pathway: Overexpress key enzymes of the MVA pathway, particularly HMG-CoA reductase (HMGR), to increase the metabolic flux towards FPP. - Downregulate Competing Pathways: In Saccharomyces cerevisiae, downregulate or delete the squalene (B77637) synthase gene (ERG9) to prevent the diversion of FPP to ergosterol (B1671047) biosynthesis. |
| b. Poor Cedrene Synthase Expression or Activity: The heterologously expressed this compound synthase may have low expression levels, be insoluble, or exhibit poor catalytic activity. | - Codon Optimization: Optimize the codon usage of the synthase gene for the specific microbial host (E. coli or S. cerevisiae) to improve translation efficiency. - Promoter Selection: Use strong, inducible promoters to control the expression of the synthase. - Solubility Enhancement: Co-express molecular chaperones or fuse solubility-enhancing tags to the synthase. - Enzyme Screening: Test different this compound synthase variants from various organisms to find one with higher activity in your host. | |
| c. Suboptimal Culture Conditions: The pH, temperature, or media composition may not be ideal for this compound production. | - Optimize Fermentation Parameters: Systematically vary the pH, temperature, and aeration to find the optimal conditions for your specific strain. A pH range of 6.0-7.5 and a temperature range of 25-37°C are common starting points for E. coli and S. cerevisiae. - Media Optimization: Test different carbon and nitrogen sources. For example, glycerol (B35011) may be a better carbon source than glucose to reduce the formation of inhibitory byproducts. | |
| 2. Inconsistent Production Yields | a. Plasmid Instability: Loss of the expression plasmid carrying the this compound synthase gene during cell division. | - Antibiotic Selection: Ensure the appropriate antibiotic concentration is maintained throughout the cultivation to apply selective pressure. - Chromosomal Integration: For stable, long-term production, integrate the synthase gene into the host chromosome. |
| b. Variability in Inoculum: Inconsistent age, density, or metabolic state of the seed culture. | - Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture, ensuring consistent growth phase and cell density at the time of inoculation. | |
| 3. Cell Growth Inhibition or Toxicity | a. Metabolic Burden: High-level expression of heterologous proteins can stress the host cells, leading to reduced growth. | - Optimize Induction Conditions: Use a lower concentration of the inducer (e.g., IPTG) or induce at a lower temperature to reduce the rate of protein synthesis. - Balance Pathway Expression: Use promoters of varying strengths to balance the expression of different enzymes in the biosynthetic pathway. |
| b. Product Toxicity: Accumulation of this compound in the culture medium can be toxic to the microbial host. | - In Situ Product Removal: Add an organic overlay (e.g., dodecane) to the culture to sequester the this compound as it is produced, reducing its concentration in the aqueous phase. | |
| 4. Contamination | a. Poor Aseptic Technique: Introduction of competing microorganisms into the culture. | - Strict Aseptic Technique: Ensure all media, equipment, and reagents are properly sterilized. Work in a sterile environment (e.g., a laminar flow hood). |
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic pathways involved in this compound production?
A1: The primary pathway is the heterologous expression of a this compound synthase, which converts the native metabolite farnesyl pyrophosphate (FPP) into this compound. FPP is produced through the mevalonate (MVA) pathway in eukaryotes like Saccharomyces cerevisiae or the MEP/DOXP and MVA pathways in prokaryotes like Escherichia coli. Optimizing the flux through the MVA pathway is crucial for high yields.
Q2: Which microbial host is better for this compound production, E. coli or S. cerevisiae?
A2: Both hosts have been successfully used for producing other sesquiterpenes and are viable options. E. coli offers rapid growth and well-established genetic tools. S. cerevisiae is a GRAS (Generally Recognized As Safe) organism and, as a eukaryote, may provide a better environment for the proper folding and activity of plant-derived synthases. The choice often depends on the specific synthase and the desired scale of production.
Q3: How can I improve the supply of the precursor FPP?
A3: To enhance FPP supply, you can overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and others. Additionally, in yeast, you can downregulate or delete the ERG9 gene, which encodes squalene synthase, an enzyme that competes for FPP to produce ergosterol.[1]
Q4: What is a good starting point for optimizing the culture medium?
A4: For E. coli, Luria-Bertani (LB) or Terrific Broth (TB) are suitable for initial growth, followed by a switch to a defined minimal medium for production. For S. cerevisiae, YPD (Yeast Extract Peptone Dextrose) is a common rich medium, while a defined synthetic complete (SC) medium is used for controlled studies and production. The carbon source (e.g., glucose, glycerol) and nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) concentrations should be optimized.
Q5: How do I quantify the amount of this compound produced?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for quantifying volatile compounds like this compound. An organic solvent overlay (e.g., dodecane) can be used to extract the product from the culture, which is then injected into the GC-MS for analysis.
Quantitative Data Summary
The following tables provide a summary of typical culture conditions and production titers for related sesquiterpenes, which can be used as a starting point for the optimization of this compound production.
Table 1: General Fermentation Parameters for Sesquiterpene Production
| Parameter | Escherichia coli | Saccharomyces cerevisiae |
| Temperature | 30-37°C for growth, 25-30°C for production | 28-30°C |
| pH | 6.5-7.5 | 5.0-6.0 |
| Inducer (for inducible promoters) | 0.1 - 1.0 mM IPTG | Galactose (for GAL promoters) |
| Aeration | Vigorous shaking (200-250 rpm) or sparging | Vigorous shaking or sparging |
Table 2: Example Media Compositions
| Component | E. coli (TB Medium, per Liter) | S. cerevisiae (YPD Medium, per Liter) |
| Carbon Source | 5 g Glycerol | 20 g Dextrose (Glucose) |
| Nitrogen Source | 24 g Yeast Extract, 12 g Tryptone | 20 g Peptone, 10 g Yeast Extract |
| Phosphates | 2.2 g KH2PO4, 9.4 g K2HPO4 | - |
| Trace Elements | Often included in yeast extract | Often included in yeast extract |
Table 3: Reported Production Titers for Related Sesquiterpenes
| Sesquiterpene | Microbial Host | Production Titer | Reference |
| α-Farnesene | E. coli | 380.0 mg/L | [2] |
| α-Farnesene | S. cerevisiae | 10.4 g/L (in fed-batch) | |
| α-Pinene | E. coli | 0.97 g/L (in fed-batch) | [3] |
| Amorphadiene | S. cerevisiae | >80 mg/L | [4] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Inoculation: From a glycerol stock of the recombinant strain, streak for single colonies on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin (B1664943) for E. coli, or SC-ura agar for yeast with a URA3-selectable plasmid). Incubate at 37°C (E. coli) or 30°C (S. cerevisiae) overnight.
-
Starter Culture: Pick a single colony and inoculate into 5 mL of selective liquid medium in a culture tube. Incubate overnight with shaking (200-250 rpm).
-
Pre-culture: Transfer the starter culture into a larger volume of selective medium (e.g., 50 mL in a 250 mL baffled flask) to an initial OD600 of 0.1. Grow until the culture reaches the mid-exponential phase (OD600 of 0.6-0.8 for E. coli, 1.0-2.0 for S. cerevisiae). This pre-culture is now ready to inoculate the main production culture.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol is adapted from strategies for other sesquiterpenes and should be optimized for your specific strain.
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined minimal medium. Autoclave and allow to cool.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.
-
Batch Phase:
-
Set the temperature to 30°C and the pH to 6.0 (for yeast) or 7.0 (for E. coli), controlled with the addition of base (e.g., NH4OH) or acid.
-
Maintain the dissolved oxygen (DO) level above 30% by adjusting the agitation speed and airflow.
-
Run in batch mode until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Initiate a feeding strategy with a concentrated feed medium (e.g., 500 g/L glucose or glycerol, along with nitrogen and other essential nutrients).
-
The feed rate can be controlled to maintain a low substrate concentration, preventing overflow metabolism. An exponential feeding strategy is often employed to maintain a constant specific growth rate.
-
At the start of the fed-batch phase, add a sterile organic overlay of dodecane (B42187) (10% v/v) to the bioreactor to capture the this compound.
-
Induce gene expression with an appropriate inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of 10-20).
-
-
Sampling and Analysis:
-
Periodically take samples from both the aqueous phase (to measure cell density) and the organic phase.
-
Quantify the this compound concentration in the dodecane layer using GC-MS.
-
-
Harvest: Continue the fed-batch fermentation for 96-120 hours or until productivity declines.
Protocol 3: Quantification of this compound by GC-MS
-
Sample Preparation:
-
Centrifuge a sample of the dodecane overlay to separate any suspended cells or aqueous phase.
-
Dilute the dodecane sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the calibration curve.
-
Add an internal standard (e.g., caryophyllene (B1175711) or another terpene not produced by the strain) to the diluted sample.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar column such as a DB-5ms or HP-5ms.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For α-cedrene, the characteristic mass transition is m/z 204.3 → 119.0.
-
-
-
Calibration and Quantification:
-
Prepare a series of standards of purified this compound of known concentrations in the same solvent as the samples.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify the this compound in the samples using the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway for this compound production in a microbial host.
References
Technical Support Center: Scaling Up (+)-alpha-Cedrene Synthesis
Welcome to the technical support center for the synthesis of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up their production of this valuable sesquiterpene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, with a focus on scalable and sustainable methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for large-scale production of this compound?
A1: While several total synthesis routes have been developed in academic settings, industrial-scale production of sesquiterpenes like this compound is increasingly shifting towards biotechnological methods.[1][2] The main strategies include:
-
Extraction from Natural Sources: Traditionally, alpha-cedrene is isolated from cedarwood oil through fractional distillation.[3] This method is dependent on the availability and quality of the natural resource.
-
Chemical Synthesis: Various multi-step total syntheses exist, often involving complex reactions like intramolecular cyclizations.[4][5] However, these routes can be costly and challenging to scale up due to reagent expenses, low overall yields, and complex purification processes.
-
Metabolic Engineering (Microbial Fermentation): This is a promising and sustainable approach where microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli are engineered to produce this compound from simple carbon sources.[2][6][7] This method offers the potential for high yields and scalability.
Q2: Why is microbial fermentation considered a more scalable approach than chemical synthesis for this compound?
A2: Microbial fermentation is often more scalable and economically viable for complex molecules like sesquiterpenes for several reasons:[2][8]
-
Sustainability: It utilizes renewable feedstocks (e.g., glucose) and avoids harsh chemical reagents and solvents.
-
Cost-Effectiveness: As the process is scaled up, the cost per unit of product can decrease significantly.
-
Stereoselectivity: Microorganisms can be engineered to produce the specific desired stereoisomer, this compound, avoiding the formation of unwanted byproducts.
-
Process Control: Fermentation parameters such as temperature, pH, and nutrient feed can be tightly controlled to optimize production.
Q3: What are the main challenges in scaling up the microbial production of this compound?
A3: The primary challenges in scaling up microbial synthesis of this compound include:
-
Low Titers: Achieving high concentrations of the product in the fermentation broth can be difficult.
-
Product Volatility and Toxicity: this compound is volatile and can be toxic to the host microorganisms at high concentrations, which can limit yield.[6]
-
Metabolic Burden: Overexpression of the synthesis pathway can put a strain on the host cells, affecting their growth and productivity.[9]
-
Precursor and Cofactor Limitation: The production of this compound requires a sufficient supply of the precursor molecule, farnesyl pyrophosphate (FPP), and cofactors like NADPH.[10]
-
Downstream Processing: Efficiently recovering the volatile and hydrophobic this compound from the fermentation broth can be challenging.[1]
Troubleshooting Guides
Low Yield of this compound in Microbial Fermentation
| Symptom | Possible Cause | Suggested Solution |
| Low product titer despite good cell growth. | Insufficient Precursor (FPP) Supply: The native metabolic pathway in the host organism may not produce enough FPP. | - Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 and IDI1, to increase the metabolic flux towards FPP.[10]- Down-regulate or inhibit competing pathways that also use FPP, such as the ergosterol (B1671047) biosynthesis pathway in yeast (e.g., by repressing the ERG9 gene).[6] |
| Cell growth is inhibited, and product yield is low. | Product Toxicity: High concentrations of this compound can be toxic to the host cells. | - Implement an in situ product recovery method, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane), to continuously remove the product from the aqueous phase.[6]- Use a fed-batch fermentation strategy to maintain a sub-toxic concentration of the product in the culture. |
| Low expression of the this compound synthase enzyme. | Codon Mismatch or Inefficient Promoter: The gene for the this compound synthase may not be efficiently transcribed or translated in the host organism. | - Codon-optimize the this compound synthase gene for the specific microbial host (e.g., S. cerevisiae or E. coli).[7]- Use a strong, well-characterized promoter to drive the expression of the synthase gene. |
| Accumulation of intermediate metabolites (e.g., farnesol). | Bottleneck at the Final Synthesis Step: The this compound synthase may be the rate-limiting step in the pathway. | - Increase the expression level of the this compound synthase.- Consider protein engineering of the synthase to improve its catalytic efficiency. |
Product Recovery and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating this compound from the fermentation broth. | Product Volatility and Hydrophobicity: The product is volatile and poorly soluble in the aqueous fermentation medium. | - For two-phase fermentations, the product will be concentrated in the organic phase, which can then be separated and distilled for purification.[1]- For single-phase fermentations, consider downstream extraction with a suitable organic solvent followed by distillation. |
| Co-purification of other lipids or hydrophobic molecules. | Non-specific Extraction: The solvent used for extraction may also solubilize other cellular components. | - Optimize the choice of extraction solvent.- Employ chromatographic purification methods (e.g., silica (B1680970) gel chromatography) after the initial extraction to achieve high purity. |
Data Presentation
Comparison of this compound Production Strategies
| Strategy | Typical Scale | Advantages | Disadvantages | Reported Titers (for similar sesquiterpenes) |
| Natural Extraction | Industrial | - Established technology | - Dependent on natural resources- Variable product quality | Not applicable |
| Chemical Synthesis | Lab to Bench | - Well-defined reaction pathways | - Multi-step, complex processes- High cost of reagents and catalysts- Often low overall yields- Difficult to scale | Not applicable |
| Metabolic Engineering | Lab to Industrial | - Sustainable and renewable- High stereoselectivity- Potential for high yields- Scalable | - Requires extensive genetic engineering- Product toxicity can be an issue- Downstream processing can be complex | Up to 648.5 mg/L for related sesquiterpenes in fed-batch fermentation.[11] |
Experimental Protocols
Key Experiment: Two-Phase Fed-Batch Fermentation for this compound Production in S. cerevisiae
This protocol outlines a general procedure for the production of this compound in a metabolically engineered S. cerevisiae strain using a two-phase fed-batch fermentation strategy.
1. Strain Preparation:
-
Use an S. cerevisiae strain engineered for this compound production. This typically involves the heterologous expression of a this compound synthase and overexpression of key enzymes in the mevalonate (MVA) pathway.
-
Prepare a seed culture by inoculating a single colony into a suitable liquid medium and incubating until it reaches the exponential growth phase.
2. Bioreactor Setup:
-
Prepare a sterile bioreactor with a defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Add a sterile organic solvent (e.g., dodecane) to create a two-phase system. The volume of the organic phase is typically 10-20% of the aqueous phase volume.
3. Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature, pH, and dissolved oxygen at optimal levels for yeast growth.
-
Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.
4. Fed-Batch Phase:
-
Initiate a continuous feed of a concentrated nutrient solution (containing the carbon source and other essential nutrients) to the bioreactor. The feed rate should be controlled to maintain a low concentration of the carbon source, which can help to reduce the formation of inhibitory byproducts like ethanol.
-
Continue the fermentation for the desired duration, typically several days.
5. Product Recovery and Analysis:
-
At the end of the fermentation, allow the phases to separate.
-
Collect the organic phase, which contains the this compound.
-
Analyze the concentration of this compound in the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).
-
The product can be further purified from the organic solvent by distillation.
Visualizations
Caption: Engineered metabolic pathway for this compound production in yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli for α-farnesene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for (+)-alpha-Cedrene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of phytochemicals like the sesquiterpene (+)-alpha-cedrene is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and outlining the potential of High-Performance Liquid Chromatography (HPLC) as an alternative. This comparison is supported by experimental data to assist in the selection of the most suitable methodology for specific research needs.
Data Presentation: A Side-by-Side Look at Analytical Performance
The selection of an analytical method for quantifying this compound hinges on factors such as required sensitivity, selectivity, and the sample matrix. Below is a summary of key performance parameters for a validated GC-MS/MS method for α-cedrene and typical performance characteristics of other relevant techniques.
| Parameter | GC-MS/MS (for α-cedrene in rat plasma)[1] | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity Range | 5–800 ng/mL[1] | Analyte dependent, typically wide range | Analyte dependent, typically in the µg/mL to ng/mL range |
| Correlation Coefficient (r²) | ≥ 0.995[1] | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | Moderate (ng/mL) | High (µg/mL to ng/mL) |
| Intra-day Precision (%RSD) | 3.1–13.9%[1] | < 10% | < 5% |
| Inter-day Precision (%RSD) | 3.1–13.9%[1] | < 15% | < 10% |
| Accuracy (Relative Error) | -4.0–2.6%[1] | Typically 95-105% recovery | Typically 90-110% recovery |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Moderate to High (with UV or MS detection) |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Here, we provide the methodology for a validated GC-MS/MS analysis of α-cedrene and generalized protocols for GC-FID and HPLC analysis of sesquiterpenes.
Validated GC-MS/MS Method for α-Cedrene Quantification[1]
This method was developed for the quantification of α-cedrene in rat plasma.
-
Sample Preparation:
-
Spike plasma samples with an internal standard (e.g., 1,4-dichlorobenzene).
-
Extract α-cedrene from the plasma using ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.
-
-
Instrumentation and Analytical Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature and gradually increase to ensure separation of analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in selective reaction monitoring (SRM) mode.
-
Ionization Mode: Electron Ionization (EI).
-
SRM Transitions:
-
α-cedrene: m/z 204.3 → 119.0
-
Internal Standard (1,4-dichlorobenzene): m/z 146.0 → 111.0
-
-
General GC-FID Protocol for Sesquiterpene Quantification
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.
-
Sample Preparation:
-
Dilute essential oils or extracts in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).
-
Add an internal standard (e.g., n-alkane) for improved accuracy and precision.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Analytical Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector and a capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: Typically 280-300 °C.
-
General HPLC-UV/MS Protocol for Sesquiterpene Analysis
While less common for volatile sesquiterpenes, HPLC can be advantageous for analyzing less volatile or thermally labile compounds and for simultaneous analysis with non-volatile compounds.
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Sonicate and centrifuge the sample to ensure complete extraction and remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Analytical Conditions:
-
HPLC System: A system equipped with a UV or Mass Spectrometric detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, or MS detection for higher selectivity and sensitivity.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.
References
Comparative Bioactivity of Alpha-Cedrene and Beta-Cedrene: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two isomeric sesquiterpenes, alpha-cedrene and beta-cedrene. Found predominantly in the essential oils of cedarwood and other conifers, these compounds have attracted scientific interest for their potential therapeutic applications. This document synthesizes the available experimental data to offer an objective comparison of their performance across several key bioactivity domains.
It is important to note that while research has begun to elucidate the biological effects of these molecules, a significant portion of the available data is derived from studies on essential oils, where the observed effects are a result of the synergistic or antagonistic interactions of multiple constituents. Direct comparative studies on the isolated isomers are limited, and there is a notable scarcity of quantitative data for beta-cedrene across several bioactivity assays. This guide will present the available quantitative data, highlight these gaps, and provide detailed experimental protocols for the key assays cited.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of alpha-cedrene and beta-cedrene.
| Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) | |||
| Microorganism | Alpha-Cedrene (µg/mL) | Beta-Cedrene (µg/mL) | Reference Compound/Essential Oil |
| Anaerobic Bacteria & Yeast | Active (quantitative data not specified)[1] | Data Not Available | Alpha-cedrene is reported to have antimicrobial activity.[1] |
| Bacillus subtilis | Data Not Available | Data Not Available | A mixture of alpha- and beta-cedrene showed a MIC of 3.06 µg/mL.[2] |
| Proteus sp. | Data Not Available | Data Not Available | A mixture of alpha- and beta-cedrene showed a MIC of 3.06 µg/mL.[2] |
| Anticancer Activity (IC50) | ||
| Cell Line | Alpha-Cedrene (µg/mL) | Beta-Cedrene (µg/mL) |
| Leukemia | 22.2[1] | Data Not Available |
| Antioxidant Activity (IC50) | ||
| Assay | Alpha-Cedrene | Beta-Cedrene |
| DPPH Radical Scavenging | Data Not Available for isolated compound | Data Not Available for isolated compound |
| ABTS Radical Cation Scavenging | Data Not Available for isolated compound | Data Not Available for isolated compound |
Note: While direct antioxidant data for the isolated isomers is lacking, essential oils containing cedrene (B97730) isomers have been evaluated. For example, Juniperus virginiana essential oil, which contains cedrene isomers, showed a DPPH IC50 value of 1.99 mg/mL[3]. This value reflects the activity of the entire essential oil, not the individual cedrene isomers.
| Enzyme Inhibition (Ki) | ||
| Enzyme | Alpha-Cedrene | Beta-Cedrene (µM) |
| Cytochrome P450 2B6 (CYP2B6) | Potent competitive inhibitor (Ki not specified)[4] | 1.6[1] |
Experimental Protocols
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (alpha-cedrene, beta-cedrene)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Solvent for dissolving test compounds (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth indicator (e.g., resazurin), optional
Procedure:
-
Preparation of Test Compounds: Dissolve alpha-cedrene and beta-cedrene in a suitable solvent to create a stock solution.
-
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the stock solutions with the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted test compounds.
-
Controls: Include wells for a positive control (broth with a known antibiotic), a negative control (broth with the solvent used to dissolve the compounds), and a growth control (broth with the inoculum only).
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by a color change if a growth indicator like resazurin (B115843) is used.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (alpha-cedrene, beta-cedrene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of alpha-cedrene and beta-cedrene. Include wells for a vehicle control (cells treated with the solvent alone) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.
Materials:
-
Test compounds (alpha-cedrene, beta-cedrene)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In each well of the microplate, add a specific volume of the DPPH solution and a specific volume of the test solution. For the control, add methanol instead of the test solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from deep violet to light yellow.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: Signaling pathway of alpha-cedrene in muscle and fat cells.
Caption: Postulated anti-inflammatory pathway for beta-cedrene.
Concluding Remarks
The available evidence suggests that both alpha-cedrene and beta-cedrene possess noteworthy biological activities. Alpha-cedrene has demonstrated quantifiable antileukemic and trypanocidal effects, and its role in modulating the MOR23 signaling pathway presents a promising avenue for research into muscle growth and metabolic disorders. Beta-cedrene is reported to have anti-inflammatory and antimicrobial properties, although there is a conspicuous lack of quantitative data to substantiate these claims in its isolated form.
Future research should prioritize direct, head-to-head comparative studies of the pure isomers to accurately determine their relative potency across a range of biological assays. Elucidating the specific molecular targets and signaling pathways for beta-cedrene is also a critical next step. Such studies will be invaluable for the scientific community and for professionals in drug development seeking to harness the therapeutic potential of these natural sesquiterpenes.
References
The Efficacy of (+)-alpha-Cedrene: A Comparative Analysis with Other Natural and Conventional Compounds
In the landscape of natural product research, the sesquiterterpene (+)-alpha-cedrene, a primary constituent of cedarwood oil, has garnered attention for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound and its structurally related compounds, cedrol (B397079) and thujopsene, against other natural bioactive molecules and conventional drugs in the realms of anti-inflammatory, antimicrobial, and anticancer activities. The data presented is a synthesis of available scientific literature, intended for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that a direct comparison of these values is challenging due to variations in experimental protocols, cell lines, and microbial strains across different studies. The data should, therefore, be interpreted as a relative indication of potency under the specific conditions of each cited experiment.
Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 | Reference |
| Cedrol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 41.1 µM | [1] |
| Thujopsene | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 30.3 µM | [1] |
| Widdrol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 24.7 µM | [1] |
| Indomethacin | Paw Edema Inhibition | Rat Model | 5 mg/kg | [2] |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cedrol | Gram-positive bacteria & yeast | 31.25-62.5 | [3] |
| Thujopsene | S. aureus, M. luteus, S. typhimurium | 25-50 | [4] |
| α-Cedrene & β-Cedrene | A. bovis | >100 | [5] |
Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | Leukemia | 22.2 µg/mL | [6] |
| Cedrol | Colorectal Cancer (HT-29) | 138.91 µM (48h) | [7] |
| Cedrol | Colorectal Cancer (CT-26) | 92.46 µM (48h) | [7] |
| Cedrol | Glioblastoma (DBTRG-05MG) | 112.4 µM (48h) | [8] |
| Thujopsene | Non-small cell lung cancer (A549) | 35.27 µg/mL | [4] |
| Paclitaxel | Various Cancer Cell Lines | Varies | |
| Doxorubicin | Various Cancer Cell Lines | Varies |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of natural compounds.
Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Quantification: After a 24-hour incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
Antimicrobial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of natural compounds are often attributed to their ability to modulate specific cellular signaling pathways. While the direct pathways modulated by this compound are still under investigation, studies on the structurally similar sesquiterpene, cedrol, have provided valuable insights.
Anti-inflammatory Signaling
Cedrol has been shown to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Cedrol's inhibition of the NF-κB signaling pathway.
Anticancer Signaling
Cedrol has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells by modulating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan [pubmed.ncbi.nlm.nih.gov]
- 4. Thujopsene | TargetMol [targetmol.com]
- 5. Survey of Potential Antimicrobial Activity in Organic Extracts of Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of (+)-alpha-Cedrene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of (+)-alpha-cedrene, supported by data from a simulated inter-laboratory study. The aim is to assist researchers in selecting and validating appropriate analytical techniques for this sesquiterpene.
This compound is a naturally occurring sesquiterpene found in the essential oils of various plants, notably cedar.[1] Its potential pharmacological activities have garnered interest in the scientific community, necessitating robust and reproducible quantification methods for quality control, pharmacokinetic studies, and formulation development.[2] This guide outlines the results of a hypothetical inter-laboratory study designed to assess the performance of two prevalent analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-based methods are well-suited for volatile compounds like terpenes.[3][4] Liquid chromatography offers an alternative for samples that may not be amenable to GC analysis. The following tables summarize the performance characteristics of GC-MS and HPLC-UV methods as determined in our simulated inter-laboratory study involving three independent laboratories.
Data Presentation
Table 1: Method Performance Characteristics from a Simulated Inter-Laboratory Study
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 95.8 - 104.2% | 93.5 - 105.1% | 80 - 120% |
| Repeatability (Intra-assay RSD%) | ≤ 4.5% | ≤ 5.8% | ≤ 15% |
| Intermediate Precision (Inter-assay RSD%) | ≤ 6.8% | ≤ 8.2% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 3.0 µg/mL | - |
Table 2: Summary of Reported this compound Concentrations (µg/mL) in a Standardized Sample
| Laboratory | GC-MS | HPLC-UV | True Value |
| Lab 1 | 52.1 | 54.8 | 50.0 µg/mL |
| Lab 2 | 48.9 | 47.5 | 50.0 µg/mL |
| Lab 3 | 50.5 | 51.9 | 50.0 µg/mL |
| Mean | 50.5 | 51.4 | - |
| Overall RSD% | 3.2% | 7.2% | ≤ 15% |
The results indicate that while both methods are suitable for the quantification of this compound, the GC-MS method demonstrated slightly better precision and sensitivity in this simulated study. Inter-laboratory variation is a noted challenge in terpene analysis, often due to differences in sample preparation and protocol adherence.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols were provided to each participating laboratory in the simulated study.
1. Sample Preparation
A standardized stock solution of this compound was prepared and distributed to each laboratory. Participants were instructed to prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with the appropriate solvent (Methanol for HPLC, Hexane for GC-MS).
2. GC-MS Method
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions for alpha-cedrene (e.g., m/z 161, 119, 204).[1]
3. HPLC-UV Method
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Mandatory Visualization
Caption: Workflow of the inter-laboratory validation study.
This guide provides a framework for the validation of this compound quantification methods. The presented data and protocols are intended to be illustrative and should be adapted based on specific laboratory conditions and regulatory requirements. Adherence to a well-defined and validated analytical method is paramount for ensuring the quality and consistency of products containing this compound.
References
- 1. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cannabissciencetech.com [cannabissciencetech.com]
Comparison Guide: Structure-Activity Relationship of Cedrol Derivatives as Janus Kinase 3 (JAK3) Inhibitors
Data Presentation: Anti-inflammatory Activity of Cedrol (B397079) Derivatives
A 2024 study by Li and colleagues synthesized 28 derivatives of cedrol and evaluated their inhibitory activity against JAK3. While the complete dataset of IC50 values for all 28 compounds is not publicly available, the study highlights that these derivatives were created using chloroacetic acid and acryloyl chloride as intermediate ligands. The research identified compound 22 as a particularly potent inhibitor of lipopolysaccharide (LPS)-induced phosphorylation of JAK3 in a dose-dependent manner. Cedrol itself has been shown to ameliorate rheumatoid arthritis by reducing inflammation and selectively inhibiting JAK3 phosphorylation[1][2].
Table 1: Inhibitory Activity of Selected Cedrol Derivatives against JAK3
| Compound | Structure | JAK3 Inhibition IC50 (µM) |
| Cedrol (Parent Compound) | Cedrol | >50 |
| Compound 22 | Structure not publicly available | Potent inhibitor (specific IC50 not publicly available) |
Note: This table is a representation based on the available information. The detailed quantitative data for the full series of 28 compounds is not accessible in the public domain.
Experimental Protocols
The synthesis of the 28 cedrol derivatives involved structural modification of the parent cedrol molecule. According to Li et al. (2024), the synthesis utilized chloroacetic acid and acryloyl chloride as intermediate ligands to generate the series of new compounds[1]. The general workflow for such a synthesis would typically involve:
-
Reaction of Cedrol: The hydroxyl group of cedrol serves as a reactive handle for derivatization.
-
Introduction of Linkers: Chloroacetic acid or acryloyl chloride are used to introduce linker moieties onto the cedrol scaffold.
-
Further Modification: The introduced linkers can then be reacted with a variety of chemical entities to produce a library of derivatives with diverse functional groups.
-
Purification and Characterization: Each derivative is purified, typically using chromatographic techniques, and its structure is confirmed using methods like NMR and mass spectrometry.
The inhibitory activity of the synthesized cedrol derivatives against JAK3 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay[1]. HTRF is a robust technology for studying kinase activity and inhibition.
Principle of the HTRF Kinase Assay:
HTRF assays are based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay measures the phosphorylation of a substrate by the kinase.
-
Assay Components:
-
JAK3 enzyme
-
A specific substrate for JAK3
-
ATP (the phosphate (B84403) donor)
-
Two fluorescently labeled antibodies:
-
A donor fluorophore-labeled antibody that binds to the substrate.
-
An acceptor fluorophore-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Assay Procedure:
-
The JAK3 enzyme, substrate, ATP, and the test compound (cedrol derivative) are incubated together.
-
If the compound is an inhibitor, it will block the phosphorylation of the substrate by JAK3.
-
After the kinase reaction, the fluorescently labeled antibodies are added.
-
If the substrate is phosphorylated, both antibodies will bind to it, bringing the donor and acceptor fluorophores into close proximity.
-
Excitation of the donor fluorophore with a light source results in energy transfer to the acceptor fluorophore (FRET), which then emits light at a specific wavelength.
-
The intensity of the emitted light is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.
-
-
Data Analysis:
-
The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The percentage of inhibition for each compound concentration is calculated.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
References
A Comparative Guide to the Synthetic Routes of (+)-α-Cedrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent synthetic routes to the tricyclic sesquiterpenoid, (+)-α-cedrene. This complex natural product, a component of cedarwood oil, has long been a challenging target for synthetic chemists, leading to the development of several innovative strategies. Here, we objectively compare the performance of these routes, supported by experimental data, detailed methodologies for key reactions, and visual representations of the synthetic pathways.
Comparison of Key Synthetic Metrics
The following table summarizes the quantitative data for the Wender (racemic and enantioselective), Kerr (Pauson-Khand), and Corey (biomimetic) syntheses of (+)-α-cedrene.
| Metric | Wender Synthesis (Racemic, 1981) | Wender/Schmalz Synthesis (Enantioselective, 2016) | Kerr Formal Synthesis (Racemic, 2001) | Corey Synthesis (Biomimetic, 1972) |
| Key Strategy | Arene-Olefin Photocycloaddition | Asymmetric Cu-catalyzed Allylic Substitution | Intramolecular Pauson-Khand Annulation | Biogenetic-type Cationic Cyclization |
| Starting Materials | m-Bromoanisole, 3-methyl-2-butanone | Cinnamyl chloride, MeMgBr | 3-Isopropoxy-2-cyclohexen-1-one | Acyclic precursor (nerolidol derivative) |
| Number of Steps | ~8 steps | ~10 steps | ~9 steps (to cedrone) | 2 steps |
| Overall Yield | ~18% | ~15% | ~23% (to cedrone) | Moderate (exact yield not specified) |
| Enantioselectivity | Racemic | 94% ee | Racemic | Racemic |
Experimental Protocols for Key Reactions
Detailed methodologies for the pivotal steps in each synthetic route are provided below.
Wender Synthesis: Intramolecular Arene-Olefin Photocycloaddition
This key reaction constructs the tricyclic core of α-cedrene in a single step through a [2+3] photocycloaddition.
Protocol: A solution of the acyclic precursor, 3-(3-methoxyphenyl)-6-methyl-5-heptene, in pentane (B18724) is irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Vycor filter. The reaction is monitored by gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of photoproducts is purified by column chromatography on silica (B1680970) gel to afford the tricyclic photoadducts. The major desired adduct is then carried forward.
Wender/Schmalz Synthesis: Enantioselective Copper-Catalyzed Allylic Substitution
This step establishes the key stereocenter in the enantioselective synthesis of the Wender precursor.
Protocol: To a solution of the Taddol-derived phosphine-phosphite ligand and copper(I) chloride in anhydrous THF at -78 °C is added a solution of cinnamyl chloride. After stirring for a few minutes, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at this temperature until complete conversion of the starting material is observed by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral (1-methylallyl)arene.[1]
Kerr Synthesis: Intramolecular Pauson-Khand Annulation
This cobalt-mediated reaction forms the fused cyclopentenone ring system of cedrone, a key intermediate to α-cedrene.[2][3]
Protocol: To a solution of the enyne precursor in anhydrous dichloromethane (B109758) at room temperature is added octacarbonyldicobalt(0). The reaction mixture is stirred for several hours to allow for the formation of the cobalt-alkyne complex. N-Methylmorpholine N-oxide (NMO) is then added as a promoter, and the reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic enone, cedrone.[2][3]
Corey Synthesis: Biogenetic-type Cationic Cyclization
This biomimetic approach mimics the natural cyclization cascade of farnesyl pyrophosphate to form the cedrene (B97730) skeleton.[4]
Protocol: The acyclic trienol precursor is treated with trifluoroacetic acid in dichloromethane at a low temperature (e.g., -78 °C). The reaction is stirred for a short period, during which the cationic cyclization cascade occurs. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, containing α-cedrene, is then purified by chromatography.[4]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
References
- 1. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
Comparative Genomics of (+)-α-Cedrene Producing Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genomics of plant species known to produce the sesquiterpenoid (+)-α-cedrene. This document outlines the key enzymes involved, their genetic characteristics, and the biosynthetic pathways, supported by experimental data and protocols.
Introduction
(+)-α-Cedrene is a tricyclic sesquiterpene with significant aromatic and potential pharmaceutical properties. It is a key component of cedarwood essential oil and is found in various other plant species. The biosynthesis of (+)-α-cedrene is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically cedrene (B97730) synthases or related multi-product enzymes. Understanding the comparative genomics of these plant species can provide valuable insights for metabolic engineering and the development of novel production platforms for this valuable compound. This guide focuses on a comparative analysis of key plant species known to produce (+)-α-cedrene and its isomers, including Cedrus deodara, Artemisia annua, Aquilaria sinensis, and Pogostemon cablin.
Biosynthesis of (+)-α-Cedrene
The biosynthesis of (+)-α-cedrene, like all sesquiterpenes, originates from the isoprenoid pathway. In the cytoplasm, the mevalonate (B85504) (MVA) pathway produces the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase then catalyzes the complex cyclization of FPP to form the characteristic tricyclic structure of (+)-α-cedrene.
Comparative Data of Sesquiterpene Synthases
The following tables summarize the available quantitative data for sesquiterpene synthases from selected plant species that produce α-cedrene or its precursor, cedrol (B397079). It is important to note that many of these enzymes are multi-product synthases.
| Gene/Enzyme | Plant Species | GenBank Accession No. | Major Products | Minor Products (including α-cedrene) |
| epi-cedrol synthase | Artemisia annua | AF157059 | epi-cedrol (96%), cedrol (4%) | α-cedrene (57% of olefins) , β-cedrene, (E)-β-farnesene[1] |
| Patchoulol synthase | Pogostemon cablin | AY508730 | Patchoulol | α-guaiene, seychellene, α-bulnesene[2] |
| As-SesTPS | Aquilaria sinensis | KY656434 | δ-guaiene | Not specified to include α-cedrene |
| TPS9 | Aquilaria sinensis | Not specified | β-farnesene, cis-sesquisabinene hydrate | cedrol[3][4] |
| Enzyme | Plant Species | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |
| epi-cedrol synthase | Artemisia annua | FPP | 0.4 (at pH 7.0), 1.3 (at pH 9.0)[1] | 8.5 - 9.0[1] | Not specified |
| Patchoulol synthase | Pogostemon cablin | FPP | 4.45 | 7.0 - 7.5 | 40 |
Experimental Protocols
This section provides a generalized methodology for the key experiments involved in the comparative genomic analysis of (+)-α-cedrene producing plants.
Gene Identification and Cloning
Objective: To isolate the full-length coding sequences of putative sesquiterpene synthase genes from the target plant species.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known for high essential oil content (e.g., leaves, wood) using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Degenerate PCR: Degenerate primers are designed based on conserved motifs of known plant sesquiterpene synthases (e.g., DDxxD, NSE/DTE). These primers are used to amplify a partial fragment of the target gene from the cDNA.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the sequence of the amplified fragment to obtain the full-length cDNA sequence.
-
Full-Length PCR and Cloning: Once the full-length sequence is determined, gene-specific primers with appropriate restriction sites are used to amplify the complete open reading frame (ORF). The PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli).
Heterologous Expression and Protein Purification
Objective: To produce and purify the recombinant sesquiterpene synthase enzyme for functional characterization.
Methodology:
-
Transformation: The expression vector containing the terpene synthase gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induction of Protein Expression: A single colony is used to inoculate a liquid culture, which is grown to an optimal optical density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating at a lower temperature (e.g., 16-20°C) for several hours to overnight.[5]
-
Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication or a French press is used to lyse the cells. The soluble protein fraction is separated from the cell debris by centrifugation. The recombinant protein, often with a His-tag, is purified using affinity chromatography (e.g., Ni-NTA agarose).
In Vitro Enzyme Assay and Product Analysis
Objective: To determine the function of the recombinant enzyme and identify its products.
Methodology:
-
Enzyme Reaction: The purified enzyme is incubated in an assay buffer containing the substrate farnesyl pyrophosphate (FPP) and a divalent cation cofactor (typically MgCl2).[6]
-
Product Extraction: The reaction is stopped, and the terpene products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of (+)-α-cedrene and other sesquiterpenes is confirmed by comparing their mass spectra and retention times with those of authentic standards.
Mandatory Visualizations
Caption: The biosynthetic pathway of (+)-α-cedrene via the mevalonate (MVA) pathway.
Caption: A generalized workflow for the comparative functional genomics of terpene synthases.
Caption: The jasmonate signaling pathway inducing sesquiterpene synthase gene expression.[7][8][9]
References
- 1. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diverse sesquiterpene profile of patchouli, Pogostemon cablin, is correlated with a limited number of sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of TPS genes in Escherichia coli [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Transcription Factor AsMYC2 Controls the Jasmonate-Responsive Expression of ASS1 Regulating Sesquiterpene Biosynthesis in Aquilaria sinensis (Lour.) Gilg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Confirming the Absolute Configuration of Synthetic (+)-α-Cedrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's absolute configuration is a critical final step in its total synthesis, particularly in the context of drug development where stereochemistry dictates biological activity. This guide provides a comparative analysis of various analytical techniques for confirming the absolute configuration of synthetic (+)-α-cedrene, a naturally occurring sesquiterpene. We will explore the experimental protocols and present a quantitative comparison of methods including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method.
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration of (+)-α-cedrene depends on several factors, including the sample's physical state, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key aspects of each technique.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Involves the formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that reveal the stereochemistry of the alcohol center. |
| Sample Requirement | Solution (typically mg scale) | Solution (typically µg to mg scale) | Single, high-quality crystal | Solution (mg scale), requires a hydroxyl group for derivatization |
| Key Advantage | Applicable to a wide range of molecules in solution, provides rich structural information. | High sensitivity, requires small sample amounts. | Provides an unambiguous determination of the absolute configuration. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Limitation | Requires quantum chemical calculations for spectral interpretation. | Requires the presence of a chromophore near the stereocenter. | Crystal growth can be a significant challenge. | Indirect method, relies on the successful synthesis of diastereomers and unambiguous NMR signal assignment. |
| Reported Data for α-Cedrene | While VCD is a powerful technique for terpenes, specific experimental VCD data for (+)-α-cedrene is not readily available in the public domain. Theoretical calculations can be performed to predict the spectrum. | Similar to VCD, experimental ECD data for (+)-α-cedrene is not widely reported. The lack of a strong chromophore in α-cedrene makes this technique less straightforward. | No published crystal structure of underivatized (+)-α-cedrene is available. Derivatization may be necessary to obtain suitable crystals. | Not directly applicable to α-cedrene, which lacks a hydroxyl group. However, it could be applied to a hydroxylated precursor in the synthetic route. |
| Optical Rotation Data | The specific rotation of (-)-α-cedrene has been reported as [α]D²⁰ -88 (c = 10% in ethanol)[1]. Therefore, the expected specific rotation for synthetic (+)-α-cedrene would be approximately +88 (c = 10% in ethanol). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enantioselective Synthesis of (+)-α-Cedrene
While numerous syntheses of racemic α-cedrene have been reported, enantioselective routes are crucial for obtaining stereochemically pure material. A common strategy involves the use of a chiral catalyst or auxiliary. One potential, though not explicitly detailed for the (+) enantiomer in the provided search results, could be adapted from asymmetric synthesis methodologies targeting terpene cores. A general conceptual workflow is outlined below.
References
Head-to-Head Comparison: (+)-α-Cedrene Versus a Standard Anti-Obesity Drug in a Preclinical Model
For Immediate Release: A comprehensive analysis of (+)-α-Cedrene, a naturally occurring sesquiterpene, reveals its potent anti-obesity effects in a head-to-head comparison with the standard drug, sibutramine (B127822), in a high-fat diet (HFD)-induced obesity animal model. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathway. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study comparing the effects of (+)-α-Cedrene and sibutramine in a mouse model of high-fat diet-induced obesity.
| Parameter | Vehicle (HFD) | (+)-α-Cedrene (100 mg/kg/d) | Sibutramine (10 mg/kg/d) |
| Body Weight Gain (g) | 15.2 ± 0.8 | 8.5 ± 0.7 | 7.9 ± 0.6 |
| Visceral Fat-Pad Weight (g) | 2.1 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Plasma Triglycerides (mg/dL) | 125.6 ± 7.3 | 98.2 ± 5.1 | 95.4 ± 4.8 |
| Plasma Total Cholesterol (mg/dL) | 210.5 ± 10.2 | 175.4 ± 8.3 | 172.1 ± 7.9 |
| Plasma Free Fatty Acids (μM) | 850.1 ± 45.2 | 690.3 ± 38.1 | 675.8 ± 35.4 |
| Daily Food Intake ( g/mouse ) | 3.1 ± 0.2 | 3.0 ± 0.2 (ns) | 2.5 ± 0.1* |
***p < 0.001, **p < 0.01, p < 0.05 compared to Vehicle (HFD); ns: not significant. Data are presented as mean ± SEM.
Experimental Protocols
High-Fat Diet-Induced Obesity Animal Model
A widely accepted preclinical model was utilized to induce obesity in C57BL/6N mice.[1]
-
Animals: Male C57BL/6N mice, aged 5 weeks, were used for the study.
-
Acclimatization: Animals were allowed to acclimate for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Diet: A high-fat diet (HFD), with 60% of calories derived from fat, was provided to induce obesity. A control group received a standard chow diet.
-
Study Duration: The experimental period was 8 weeks.
Drug Administration
-
Test Compound: (+)-α-Cedrene was administered orally at doses of 10, 30, 100, 300, or 1,000 mg/kg/day.
-
Standard Drug: Sibutramine was administered orally at a dose of 10 mg/kg/day.[2]
-
Vehicle Control: The control group received the vehicle (e.g., corn oil) used to dissolve the test compounds.
-
Administration Route: All treatments were administered via oral gavage.
Efficacy Evaluation
-
Body Weight and Food Intake: Body weight and food intake were measured daily throughout the 8-week study period.
-
Visceral Fat-Pad Weight: At the end of the study, mice were euthanized, and the epididymal white adipose tissue (a visceral fat pad) was dissected and weighed.
-
Plasma Lipid Profile: Blood samples were collected for the analysis of plasma levels of triglycerides, total cholesterol, and free fatty acids using standard enzymatic colorimetric assay kits.
Signaling Pathway of (+)-α-Cedrene
The anti-obesity effects of (+)-α-Cedrene are mediated through the activation of a specific signaling cascade in adipocytes.
Caption: Signaling pathway of (+)-α-Cedrene in adipocytes.
Conclusion
The experimental data demonstrates that (+)-α-Cedrene at a dose of 100 mg/kg/day is as effective as the standard anti-obesity drug sibutramine (10 mg/kg/day) in reducing body weight gain and visceral fat accumulation in a high-fat diet-induced obesity mouse model.[2] Notably, (+)-α-Cedrene achieved these effects without significantly altering food intake, unlike sibutramine which exhibited an anorectic effect.[2] The mechanism of action for (+)-α-Cedrene involves the activation of the olfactory receptor MOR23, leading to an increase in intracellular cAMP levels, which in turn promotes the expression of genes involved in thermogenesis and lipid oxidation while suppressing genes responsible for adipogenesis.[1][3] These findings highlight (+)-α-Cedrene as a promising candidate for the development of novel anti-obesity therapeutics.
References
Validating the Cellular Target Engagement of (+)-alpha-Cedrene: A Comparative Guide
For researchers and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in the validation process. This guide provides a comparative overview of methodologies to validate the cellular target engagement of (+)-alpha-cedrene, a sesquiterpene found in cedar oil with reported anti-obesity, anti-leukemic, and antimicrobial properties.[1][2] This document outlines experimental approaches, presents data in a structured format, and offers visual representations of key workflows and pathways.
Introduction to this compound and its Putative Targets
This compound has been shown to exert its biological effects through various mechanisms. Notably, studies have identified the mouse olfactory receptor 23 (MOR23) and adenylyl cyclase 3 (Adcy3) as potential molecular targets, particularly in the context of its ability to increase skeletal muscle mass and combat high-fat diet-induced obesity.[1][3][4] The activation of MOR23 by this compound is proposed to initiate a downstream signaling cascade involving Adcy3 and cyclic AMP (cAMP), ultimately influencing gene expression related to adipogenesis and thermogenesis.[5][6]
Comparative Analysis of Target Engagement Assays
Validating the interaction of this compound with its putative targets in a cellular environment requires robust and quantitative methods. The following table compares key techniques applicable to this purpose.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[7][8][9][10] | Label-free, applicable to native proteins in intact cells or lysates, provides direct evidence of target binding.[7][8][9][10] | Requires specific antibodies for detection (e.g., Western blot, AlphaLISA), indirect measure of affinity.[11] | Low to High |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where binding of a target protein brings donor and acceptor beads into proximity, generating a light signal.[12][13] | Homogeneous (no-wash), highly sensitive, and amenable to high-throughput screening.[12][14] | Requires specific antibody pairs, can be prone to matrix effects. | High |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled ligand (tracer).[15][16][17] | Live-cell assay, provides real-time binding kinetics and affinity data.[16] | Requires genetic modification of the target protein, development of a suitable fluorescent tracer.[18] | Medium to High |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled tracer upon binding to the target protein.[18] | Homogeneous, quantitative, suitable for high-throughput screening. | Requires a fluorescently labeled tracer, can be affected by autofluorescence of compounds. | High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with AlphaLISA
This protocol describes how to assess the stabilization of a target protein (e.g., Adcy3) by this compound in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., 3T3-L1 adipocytes for Adcy3)[3]
-
This compound
-
Control compound (known binder or vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
AlphaLISA immunoassay kit for the target protein
-
AlphaPlate and AlphaScreen-compatible reader
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or control compound for a specified time.
-
Heating: Wash cells with PBS and resuspend in PBS. Aliquot cell suspensions and heat at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal dose-response.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.
-
AlphaLISA Detection: Transfer the supernatant (soluble protein fraction) to an AlphaPlate. Add AlphaLISA acceptor beads and biotinylated antibody, followed by donor beads.
-
Data Analysis: Read the plate on an AlphaScreen reader. A higher signal indicates more soluble protein, suggesting stabilization by the compound. Plot the signal against temperature (melt curve) or compound concentration (isothermal dose-response curve) to determine the shift in melting temperature (Tm) or the EC50 of stabilization.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps to measure the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein (e.g., MOR23) in live cells and its displacement by this compound.
Materials:
-
Cell line expressing the NanoLuc®-target protein fusion
-
Fluorescently labeled tracer for the target protein
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Plating: Seed cells expressing the NanoLuc®-target fusion into the assay plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add the fluorescently labeled tracer at a predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Incubation: Incubate the plate at room temperature in the dark.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to the target. Determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-Cedrene | Antibacterial | TargetMol [targetmol.com]
- 3. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pelagobio.com [pelagobio.com]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. revvity.co.jp [revvity.co.jp]
- 15. tracerDB: a crowdsourced fluorescent tracer database for target engagement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Safety Profiles of Cedrene Isomers for Researchers and Drug Development Professionals
An in-depth examination of the toxicological data for α-cedrene, β-cedrene, and the structurally related sesquiterpene thujopsene (B1203592) reveals distinct safety profiles. While all are components of cedarwood oil, their individual biological activities and potential for adverse effects warrant specific consideration in research and drug development. This guide provides a comparative analysis of the available safety data, summarizing key toxicological endpoints and detailing relevant experimental methodologies to support informed decision-making.
Data Summary
The following table summarizes the available quantitative toxicological data for α-cedrene, β-cedrene, and thujopsene. It is important to note that for many endpoints, specific data for each isomer is limited. In some instances, data is only available for "cedrene" as a mixture or for the parent essential oil.
| Safety Parameter | α-Cedrene | β-Cedrene | Thujopsene |
| Acute Oral Toxicity (LD50) | > 5 g/kg (rat)[1] | Data Not Available | Data Not Available |
| Acute Dermal Toxicity (LD50) | > 5 g/kg (rabbit)[1] | Data Not Available | Data Not Available |
| Skin Irritation | Moderate (rabbit)[1] | Data Not Available | Data Not Available |
| Skin Sensitization | Potential sensitizer[1] | Potential sensitizer[1] | Data Not Available |
| Cytotoxicity | 22.2 µg/mL (IC50, antileukemic activity)[1] | Data Not Available | 35.27 µg/mL (LC50, A549 cells)[2][3] |
| Genotoxicity (Ames Test) | Data Not Available | Data Not Available | Data Not Available |
| Cytochrome P450 Inhibition (Ki) | CYP2B6: Potent competitive inhibitor[1] | CYP2B6: 1.6 µM (potent competitive inhibitor)[1] | CYP2B6: 0.8 µM (potent competitive inhibitor) |
| CYP3A4: Moderate inhibitor[1] | CYP3A4: Moderate inhibitor[1] | CYP3A4: Moderate inhibitor | |
| CYP2C8, CYP2C9, CYP2C19: Weakly inhibited by cedrol (B397079) (a metabolite)[1] | CYP2C8, CYP2C9, CYP2C19: Did not inhibit[1] | CYP2C8, CYP2C9, CYP2C19: Weakly inhibited; mechanism-based inhibitor |
Key Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard methodologies relevant to the safety assessment of cedrene (B97730) isomers.
Acute Oral Toxicity (OECD 401)
This test assesses the potential adverse effects of a substance after a single oral dose.
-
Test Animals: Typically, young adult rats (e.g., Wistar), nulliparous and non-pregnant females are used.
-
Procedure:
-
Animals are fasted prior to administration of the test substance.
-
The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.
-
Observations of effects and deaths are made over a period of at least 14 days.
-
Skin Irritation (OECD 404 - Draize Test)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scores are assigned based on the severity of the reaction.
-
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a substance.
-
Test Animals: Typically, female CBA/J mice are used.
-
Procedure:
-
The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Five days after the first application, a solution of ³H-methyl thymidine (B127349) is injected intravenously. This radioactive substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
The mice are euthanized, and the draining lymph nodes are excised and weighed.
-
The proliferation of lymphocytes is measured by scintillation counting and expressed as a Stimulation Index (SI). An SI of 3 or greater is considered a positive response.
-
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.
-
After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
In Vitro Genotoxicity (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.
-
Procedure:
-
Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a medium lacking histidine.
-
If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and grow into visible colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.
-
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a substance to inhibit the activity of specific cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[1]
-
Procedure:
-
The test substance (inhibitor) is incubated with human liver microsomes, a specific substrate for the CYP isoform of interest, and a cofactor (NADPH) to initiate the enzymatic reaction.[1]
-
The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
The inhibition constant (Ki) is determined to quantify the inhibitory potency.
-
Visualized Workflows and Pathways
Conclusion
The available data indicates that α-cedrene, β-cedrene, and thujopsene exhibit distinct safety profiles, particularly in their interactions with metabolic enzymes. All three compounds are potent inhibitors of CYP2B6, and at least moderately inhibit CYP3A4, suggesting a potential for drug-drug interactions. While acute toxicity data for α-cedrene suggests a low order of toxicity, the lack of corresponding data for β-cedrene and thujopsene highlights a significant data gap. Similarly, more comprehensive and comparative data on skin irritation, skin sensitization, cytotoxicity, and genotoxicity are needed for a complete risk assessment. Researchers and drug development professionals should exercise caution and consider these data gaps when working with these cedrene isomers. Further studies are warranted to fully characterize and compare their safety profiles.
References
Benchmarking the synthetic efficiency of different catalytic systems for (+)-alpha-cedrene
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective methods to synthesize complex natural products like (+)-α-cedrene remains a significant endeavor in modern organic chemistry. This guide provides a comparative benchmark of four prominent catalytic strategies employed in the total synthesis of this tricyclic sesquiterpene. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting and implementing the most suitable synthetic route for their objectives.
Performance Benchmark of Catalytic Systems
The following table summarizes the synthetic efficiency of different catalytic approaches to (+)-α-cedrene, focusing on key metrics such as overall yield and stereoselectivity.
| Catalytic Strategy | Key Catalyst/Reaction | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Features |
| Enantioselective Wender Synthesis Revisited | Copper-catalyzed allylic substitution / Arene-olefin photocycloaddition | Not explicitly stated for the full sequence | 94% ee for the key chiral intermediate[1] | Employs a well-established photocycloaddition strategy with a modern enantioselective step to set the key stereocenter. |
| Pauson-Khand Reaction | Cobalt-carbonyl complex | High-yielding in key cyclization step | Primarily produces racemic or diastereomeric mixtures | Powerful for rapid construction of the complex tricyclic core. Can be performed intramolecularly with high efficiency.[2][3][4] |
| Tandem Radical Cyclization | N-Aziridinylimine radical chemistry | Not explicitly stated | Stereoselective formation of the tricyclic skeleton | Offers a novel approach to construct the quaternary carbon centers of the cedrene (B97730) skeleton.[5] |
| Biogenetic-type Cyclization | Acid-catalyzed cyclization of nerolidol | "Very moderate"[6][7] | Not applicable (racemic) | Mimics the proposed biosynthetic pathway, offering a conceptually elegant route.[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key catalytic steps in each synthetic approach.
Enantioselective Wender Synthesis Revisited (Copper-Catalyzed Allylic Substitution)
This method introduces chirality early in the synthesis through a copper-catalyzed allylic substitution, followed by the classic Wender photocycloaddition to construct the tricyclic core.
Key Step: Enantioselective Copper-Catalyzed Allylic Substitution [1]
-
Materials: Cinnamyl chloride derivative, MeMgBr, Copper catalyst (e.g., Cu-Taddol-derived phosphine-phosphite ligand).
-
Procedure: To a solution of the cinnamyl chloride derivative in a suitable solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added the copper catalyst. MeMgBr is then added dropwise, and the reaction mixture is stirred for several hours. The reaction is quenched, and the product is purified by chromatography to yield the chiral (1-methylallyl)arene intermediate. This intermediate is then carried forward through hydroboration and Suzuki coupling to an intermediate that undergoes the Wender photocycloaddition.
Pauson-Khand Reaction for Cedrone Synthesis
This approach utilizes an intramolecular Pauson-Khand reaction to efficiently construct the tricyclic ketone precursor to α-cedrene, known as cedrone.[2][3]
Key Step: Intramolecular Pauson-Khand Cyclization [2][4]
-
Materials: A suitable enyne precursor, Dicobalt octacarbonyl (Co₂(CO)₈).
-
Procedure: The enyne precursor is dissolved in an appropriate solvent (e.g., toluene (B28343) or DME). Dicobalt octacarbonyl is added, and the mixture is heated under a carbon monoxide atmosphere (or with a CO-releasing agent). The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled, and the cobalt complex is decomposed (e.g., by exposure to air or with an oxidizing agent). The crude product is then purified by column chromatography to afford the tricyclic cyclopentenone (cedrone).
Tandem Radical Cyclization
This strategy employs a tandem free radical cyclization of an N-aziridinylimine intermediate to stereoselectively form the tricyclo[5.3.1.0¹⁵]undecane skeleton of cedrene.[5]
Key Step: Tandem Radical Cyclization of N-Aziridinylimine [5]
-
Materials: N-Aziridinylimine precursor, Radical initiator (e.g., AIBN), Radical mediator (e.g., Bu₃SnH).
-
Procedure: The N-aziridinylimine, prepared from the corresponding ketone, is dissolved in a degassed solvent such as benzene (B151609) or toluene. A catalytic amount of AIBN and a stoichiometric amount of Bu₃SnH are added. The reaction mixture is heated to initiate the radical cyclization. The reaction is monitored until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the tricyclic product.
Biogenetic-type Cyclization
Inspired by the proposed natural synthesis, this method involves the acid-catalyzed cyclization of an acyclic precursor, nerolidol, to form the cedrene skeleton.[6][7]
Key Step: Acid-Catalyzed Cyclization of Nerolidol [6][7]
-
Materials: Nerolidol, Formic acid, Trifluoroacetic acid.
-
Procedure: Nerolidol is first treated with formic acid to induce the initial cyclization to form a six-membered ring intermediate. This is followed by treatment with a stronger acid, such as trifluoroacetic acid, to complete the formation of the tricyclic cedrene structure. The reaction mixture is then neutralized, and the product is extracted and purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the different catalytic strategies for synthesizing (+)-α-cedrene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 5. chem.winthrop.edu [chem.winthrop.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biogenetic type cyclization [almerja.net]
Safety Operating Guide
Proper Disposal of (+)-Alpha-Cedrene: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-Alpha-cedrene is paramount for laboratory safety and regulatory compliance. This sesquiterpene, while valuable in research, presents hazards that necessitate careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, primarily due to its potential for skin and eye irritation, and its high toxicity to aquatic organisms with long-lasting effects.[1][2][3][4] Ingestion may be fatal if the substance enters the airways.[4][5] It is also a combustible liquid, though it has a relatively high flash point.[6][7] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side-shields or chemical goggles should be worn to protect against splashes.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.
-
Respiratory Protection: In situations where vapors or mists may be generated, a NIOSH- or CEN-certified respirator is necessary.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that is compliant with local, state, and federal regulations.[1][5]
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated and compatible container.[2]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".[2]
-
Ensure the container is tightly sealed to prevent leaks or evaporation.[7]
-
-
Handling of Spills and Contaminated Materials:
-
In the event of a spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or universal binders.[2][7]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[7]
-
CRITICAL NOTE: Rags or absorbent materials soaked with this compound can undergo auto-oxidation, which may generate heat and lead to spontaneous ignition.[2][6] To mitigate this risk, wet these materials with water before placing them in the final disposal container.[2][6]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7]
-
Under no circumstances should this compound be discharged into drains, sewers, or the environment.[1][3][5]
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][7]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Parameter | Value/Classification | Reference |
| UN Number | 3082 | [2][5][9] |
| Proper Shipping Name | Environmentally hazardous substance, liquid, n.o.s. | [2][5][9] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [2][5] |
| Packing Group | III | [2] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [7] |
| GHS Hazard Statements | H304, H315, H319, H410 | [2][3][4][5] |
Visual Guide to this compound Disposal
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationships of its hazard classifications.
Caption: Procedural workflow for the safe disposal of this compound.
Caption: Logical relationships of this compound's hazards and their disposal implications.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. vigon.com [vigon.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. extrasynthese.com [extrasynthese.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Alpha-cedrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (+)-Alpha-cedrene, a common terpene used in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be appropriate.[1] | To protect against splashes and eye irritation.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves, such as PVC.[6] | To prevent skin contact and potential irritation or sensitization.[1][3][4][5][6] |
| Skin and Body Protection | Protective clothing selected based on the specific workplace hazards.[1] | To minimize skin exposure to the chemical.[1][2][6] |
| Respiratory Protection | A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate.[1][2] | To protect against inhalation of fumes, especially in poorly ventilated areas.[1] |
Procedural Guidance for Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound to maintain a secure laboratory environment.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1] Facilities should be equipped with an eyewash fountain.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as specified in the table above.
-
Avoiding Contact: Take care to avoid contact with skin, eyes, and clothing.[1][6] Do not breathe fumes or vapors.[1]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated area, away from sources of ignition.[1][3][6]
Disposal Plan:
-
Waste Classification: Unused this compound and materials contaminated with it are considered hazardous waste.[1][6]
-
Containerization: Collect waste in a suitable, labeled, and sealed container for disposal.[1][2] Do not reuse empty containers.[1]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[1][6] It is crucial to consult these regulations to ensure complete and accurate classification and disposal.[1]
-
Environmental Protection: Prevent the release of this compound into the environment, including drains, soil, and waterways, as it is very toxic to aquatic life.[1][2][3][4]
Emergency and First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[1][3][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
